Cadinol
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H26O |
|---|---|
Molecular Weight |
222.37 g/mol |
IUPAC Name |
(1R,4S)-1,6-dimethyl-4-propan-2-yl-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C15H26O/c1-10(2)12-7-8-15(4,16)14-6-5-11(3)9-13(12)14/h9-10,12-14,16H,5-8H2,1-4H3/t12-,13?,14?,15+/m0/s1 |
InChI Key |
LHYHMMRYTDARSZ-VXGQWTEUSA-N |
SMILES |
CC1=CC2C(CCC(C2CC1)(C)O)C(C)C |
Isomeric SMILES |
CC1=CC2[C@@H](CC[C@@](C2CC1)(C)O)C(C)C |
Canonical SMILES |
CC1=CC2C(CCC(C2CC1)(C)O)C(C)C |
Synonyms |
alpha-cadinol cadinol |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Isomers of Cadinol for Researchers, Scientists, and Drug Development Professionals
Cadinol, a sesquiterpenoid alcohol, is a naturally occurring bicyclic compound found in a variety of plants. Its diverse isomeric forms exhibit a range of biological activities, making them subjects of significant interest in the fields of pharmacology, natural product chemistry, and drug development. This technical guide provides a comprehensive overview of the different isomers of this compound, their physicochemical properties, detailed experimental protocols for their isolation and identification, and an exploration of their biosynthetic pathways.
Isomeric Diversity of this compound
The term "this compound" encompasses a group of sesquiterpenoid alcohols characterized by the cadinane (B1243036) carbon skeleton. Variations in the position of the double bond and the stereochemistry of the hydroxyl group and other chiral centers give rise to several isomers. The most prominent among these are α-cadinol, δ-cadinol, γ-cadinol, and τ-cadinol (also known as T-cadinol). Each of these isomers can also exist as one of two enantiomers, denoted as (+) or (-).[1][2]
Table 1: Major Isomers of this compound and their Synonyms
| Isomer | Common Synonyms |
| α-Cadinol | 10α-hydroxy-4-cadinene, (-)-α-Cadinol, l-α-Cadinol |
| δ-Cadinol | Torreyol, 1-epi-α-Cadinol, (-)-δ-Cadinol, Pilgerol |
| γ-Cadinol | |
| τ-Cadinol | T-Cadinol, epi-α-Cadinol, Cedrelanol |
Physicochemical and Spectroscopic Properties
The distinct structural arrangements of this compound isomers lead to differences in their physical and spectroscopic properties. These properties are crucial for their identification and characterization.
Table 2: Comparative Physicochemical Properties of this compound Isomers
| Property | α-Cadinol | δ-Cadinol | γ-Cadinol | τ-Cadinol |
| Molecular Formula | C₁₅H₂₆O | C₁₅H₂₆O | C₁₅H₂₆O | C₁₅H₂₆O |
| Molecular Weight | 222.37 g/mol | 222.37 g/mol | 222.37 g/mol | 222.37 g/mol |
| Appearance | White crystalline solid | White crystalline needles | - | Powder |
| Melting Point | 74.5 - 75 °C[3] | 138 - 139 °C[4] | - | - |
| Boiling Point | 302.00 to 304.00 °C @ 760.00 mm Hg[3] | 302.00 to 303.00 °C @ 760.00 mm Hg[5] | - | - |
| Optical Rotation [α]D | - (Specific value not consistently reported) | (+) and (-) enantiomers exist[4] | - | (-)-T-Cadinol: -28 (c 0.42, CHCl₃)[6] |
| Kovats Retention Index (non-polar column) | ~1640 - 1653 | ~1576 - 1644[7] | ~1610 - 1658[1] | ~1635 - 1648 |
Table 3: Comparative ¹H and ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Isomer | Selected ¹H NMR Signals (CDCl₃) | Selected ¹³C NMR Signals (CDCl₃) |
| α-Cadinol | Signals for methyl groups, olefinic proton, and protons adjacent to the hydroxyl group. | Characteristic signals for the cadinane skeleton, including sp² carbons of the double bond and the carbon bearing the hydroxyl group. |
| δ-Cadinol | Signals for methyl groups, olefinic proton, and protons characteristic of the specific stereochemistry. | Distinct chemical shifts for the carbons of the bicyclic ring system compared to other isomers. |
| γ-Cadinol | - | - |
| τ-Cadinol | - | Carbinolic carbon at ~69.0 ppm; sp² carbons at ~133.8 and ~123.4 ppm.[6] |
Experimental Protocols: Isolation and Identification
The isolation and identification of this compound isomers from natural sources, typically essential oils, involve a multi-step process.
I. Extraction of Essential Oil by Steam Distillation
Steam distillation is a common method for extracting volatile compounds like sesquiterpenoid alcohols from plant material.[8]
Protocol:
-
Preparation of Plant Material: The plant material (e.g., leaves, wood) is harvested and, if necessary, dried to reduce water content. The material is then comminuted (ground or chopped) to increase the surface area for efficient extraction.
-
Apparatus Setup: A distillation apparatus is assembled, consisting of a still (to hold the plant material and generate steam), a condenser, and a collection vessel (separatory funnel or Florentine flask).
-
Distillation: Steam is passed through the plant material, causing the volatile essential oils to vaporize.
-
Condensation: The steam and essential oil vapor mixture is passed through the condenser, where it cools and liquefides.
-
Separation: The condensed liquid, a mixture of water and essential oil, is collected. Due to their immiscibility and density difference, the essential oil will form a separate layer from the water and can be collected.
II. Fractionation by Column Chromatography
To separate the individual this compound isomers from the complex mixture of the crude essential oil, column chromatography is employed.
Protocol:
-
Column Preparation: A glass column is packed with a stationary phase, typically silica gel.
-
Sample Loading: The crude essential oil is dissolved in a minimal amount of a non-polar solvent and loaded onto the top of the column.
-
Elution: A series of solvents or a solvent gradient of increasing polarity is passed through the column. Different compounds will travel down the column at different rates based on their polarity and interaction with the stationary phase.
-
Fraction Collection: The eluent is collected in a series of fractions.
-
Analysis of Fractions: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify which fractions contain the compounds of interest. Fractions containing the same compound are pooled together.
III. Identification and Characterization
The final step involves the identification and structural elucidation of the isolated compounds.
Protocols:
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
An aliquot of each purified fraction is injected into a gas chromatograph.
-
The compounds are separated based on their boiling points and interaction with the GC column.
-
The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.
-
The resulting mass spectrum provides a molecular fingerprint that can be compared to spectral libraries for identification. The retention time in the GC also aids in identification.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are acquired for each purified isomer.
-
The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry.
-
-
Polarimetry:
-
The optical rotation of each chiral isomer is measured using a polarimeter. This helps to determine the enantiomeric form of the isolated this compound.[9]
-
Biosynthesis of this compound Isomers
This compound isomers, like other sesquiterpenoids, are synthesized in plants and some microorganisms through the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway. The key precursor for all sesquiterpenes is farnesyl pyrophosphate (FPP).[10] The cyclization of FPP to the cadinane skeleton is a critical step catalyzed by a class of enzymes known as sesquiterpene synthases, specifically cadinene synthases.[2]
The biosynthesis begins with the isomerization of FPP to nerolidyl diphosphate (B83284) (NDP). A subsequent cyclization cascade, involving the formation of carbocation intermediates, leads to the formation of the bicyclic cadinane skeleton. The final steps involve deprotonation and hydroxylation to yield the various this compound isomers. The specific isomer produced is determined by the particular cadinene synthase enzyme involved.
Conclusion
The isomeric diversity of this compound presents a rich area for research in natural product chemistry and drug discovery. Understanding the distinct properties and biological activities of each isomer is crucial for harnessing their therapeutic potential. The experimental protocols outlined in this guide provide a framework for the isolation, identification, and characterization of these valuable compounds. Further research into the specific enzymes of the biosynthetic pathways will likely open up new avenues for the biotechnological production of specific this compound isomers.
References
- 1. gamma-Cadinol | C15H26O | CID 91753503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sippe.ac.cn [sippe.ac.cn]
- 3. Alpha-Cadinol | C15H26O | CID 10398656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. δ-Cadinol - Wikipedia [en.wikipedia.org]
- 5. delta-cadinol, 36564-42-8 [thegoodscentscompany.com]
- 6. Frontiers | (-)-T-Cadinol—a Sesquiterpene Isolated From Casearia sylvestris (Salicaceae)—Displayed In Vitro Activity and Causes Hyperpolarization of the Membrane Potential of Trypanosoma cruzi [frontiersin.org]
- 7. delta-Cadinol | C15H26O | CID 3084311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Alpha-Cadinol (CAS 481-34-5) - RUO|High Purity [benchchem.com]
- 9. Optical rotation - Wikipedia [en.wikipedia.org]
- 10. [Advances in biosynthesis of cadinane sesquiterpenes] - PubMed [pubmed.ncbi.nlm.nih.gov]
Natural sources of alpha-Cadinol in plants
An In-depth Technical Guide to the Natural Sources of alpha-Cadinol in Plants
Introduction
Alpha-Cadinol, a sesquiterpenoid alcohol with the chemical formula C₁₅H₂₆O, is a naturally occurring bicyclic organic compound found in the essential oils of a diverse array of plant species.[1][2] Also known as cadin-4-en-10α-ol, this compound is of significant interest to researchers, scientists, and drug development professionals due to its notable biological activities, including antifungal, hepatoprotective, and potential anti-tuberculosis properties.[1] This technical guide provides a comprehensive overview of the natural plant sources of alpha-Cadinol, quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and an illustration of its biosynthetic pathway.
Natural Sources and Quantitative Data
The concentration of alpha-Cadinol varies considerably among different plant species, the specific part of the plant, geographical location, and the season of harvest. The following tables summarize the quantitative data available for alpha-Cadinol in various plants.
Table 1: Quantitative Data of alpha-Cadinol in Various Plant Species
| Plant Species | Family | Plant Part | Concentration (% of Essential Oil) | Reference |
| Tanacetum sonbolii | Asteraceae | Aerial parts | 35% | [3] |
| Salvia aratocensis | Lamiaceae | Not specified | 20% | [3] |
| Plinia trunciflora | Myrtaceae | Not specified | 19% | [3] |
| Uvaria ovata | Annonaceae | Root bark | 13-24% | [3] |
| Melia azedarach | Meliaceae | Not specified | 11% | [3] |
| Neolitsea parvigemma | Lauraceae | Not specified | 10% | [3] |
| Tetradenia riparia | Lamiaceae | Not specified | 8% | [3] |
| Litsea acutivena | Lauraceae | Not specified | 7.7% | [3] |
| Protium giganteum | Burseraceae | Not specified | 7% | [3] |
| Schisandra chinensis | Schisandraceae | Berries | 5% | [3] |
| Calendula officinalis | Asteraceae | Drug | Present | [4] |
| Mentha longifolia | Lamiaceae | Essential Oil | Present | [5] |
Experimental Protocols
The extraction and quantification of alpha-Cadinol from plant materials are critical for research and commercial applications. The following sections detail the common methodologies employed.
Extraction of alpha-Cadinol from Plant Material
Several methods are utilized for the extraction of essential oils rich in sesquiterpenoids like alpha-Cadinol.[6] The choice of method depends on factors such as the nature of the plant material, desired purity, and yield.
1. Hydrodistillation and Steam Distillation:
These are the most common methods for extracting essential oils.
-
Principle: Plant material is subjected to boiling water or steam. The volatile compounds, including alpha-Cadinol, are carried away with the steam, which is then condensed. The essential oil, being immiscible with water, is then separated.
-
Protocol:
-
The plant material (e.g., leaves, flowers, stems) is placed in a distillation apparatus.
-
For hydrodistillation, the material is immersed in water and boiled. For steam distillation, steam is passed through the plant material.
-
The steam containing the volatile oils is passed through a condenser to cool and liquefy.
-
The collected liquid, a mixture of water and essential oil, is allowed to separate in a separatory funnel.
-
The upper layer of essential oil is collected.
-
2. Solvent Extraction:
This method is suitable for plant materials that are sensitive to heat.
-
Principle: An organic solvent is used to dissolve the essential oil from the plant material. The solvent is then evaporated to yield the pure essential oil.
-
Protocol:
-
The dried and ground plant material is macerated in a suitable solvent (e.g., hexane (B92381), ethanol, or methanol) for a specified period with occasional agitation.[7]
-
The mixture is filtered to separate the solid plant residue from the solvent containing the dissolved essential oil.
-
The solvent is removed from the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
3. Supercritical Fluid Extraction (SFE):
This is a more modern and "green" technique that uses supercritical CO₂ as the solvent.
-
Principle: Supercritical CO₂ has the properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid.
-
Protocol:
-
The plant material is placed in an extraction vessel.
-
Supercritical CO₂ is passed through the vessel, where it dissolves the essential oils.
-
The CO₂ containing the dissolved compounds is then passed into a separator where the pressure and/or temperature are changed, causing the CO₂ to return to a gaseous state and the essential oil to precipitate.
-
Quantification of alpha-Cadinol by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for separating, identifying, and quantifying the individual components of a complex mixture like an essential oil.[8][9]
-
Principle: The essential oil sample is vaporized and injected into a gas chromatograph. The components are separated based on their boiling points and affinity for the stationary phase in the GC column. The separated components then enter a mass spectrometer, which ionizes and fragments them, producing a unique mass spectrum for each compound that allows for its identification and quantification.
-
Protocol:
-
Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration.
-
GC-MS Analysis:
-
An aliquot of the diluted sample is injected into the GC-MS system.
-
Gas Chromatograph Conditions (Typical):
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of around 60°C, held for a few minutes, then ramped up to a final temperature of around 240-280°C.
-
Injector Temperature: Typically 250°C.
-
-
Mass Spectrometer Conditions (Typical):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scanned from m/z 40 to 500.
-
Ion Source Temperature: Typically 230°C.
-
-
-
Identification and Quantification:
-
Alpha-Cadinol is identified by comparing its mass spectrum and retention time with that of a pure standard and with data from mass spectral libraries (e.g., NIST, Wiley).
-
Quantification is typically performed by comparing the peak area of alpha-Cadinol in the sample to a calibration curve generated from known concentrations of an alpha-Cadinol standard.
-
-
Mandatory Visualizations
Biosynthesis of alpha-Cadinol
Alpha-Cadinol, being a cadinane-type sesquiterpenoid, is synthesized in plants via the terpenoid biosynthesis pathway.[10][11] The biosynthesis originates from the precursors isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are produced through the mevalonate (B85504) (MVA) pathway in the cytosol and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.[12][13] These five-carbon units are condensed to form the C15 precursor, farnesyl pyrophosphate (FPP). A sesquiterpene synthase then catalyzes the cyclization of FPP to form the cadinane (B1243036) skeleton, which is subsequently hydroxylated to yield alpha-Cadinol.[14]
Caption: Biosynthesis pathway of alpha-Cadinol in plants.
Experimental Workflow for alpha-Cadinol Analysis
The general workflow for the extraction, isolation, and quantification of alpha-Cadinol from plant sources involves several key steps, from sample preparation to final analysis.
Caption: General experimental workflow for alpha-Cadinol analysis.
References
- 1. nmppdb.com.ng [nmppdb.com.ng]
- 2. Alpha-Cadinol | C15H26O | CID 10398656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Pherobase Floral Compound: Cadin-4-en-10a-ol (C15H26O) [pherobase.com]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant, Antimicrobial, and Insecticidal Properties of Chemically Characterized Essential Oils Extracted from Mentha longifolia: In Vitro and In Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. academics.su.edu.krd [academics.su.edu.krd]
- 10. [Advances in biosynthesis of cadinane sesquiterpenes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. A Novel Pathway for Sesquiterpene Biosynthesis from Z,Z-Farnesyl Pyrophosphate in the Wild Tomato Solanum habrochaites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
The Core of Fungal Delta-Cadinol Biosynthesis: A Technical Guide for Researchers
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the biosynthesis of delta-cadinol (B1229147) in fungi. Delta-cadinol, a sesquiterpenoid with promising bioactive properties, is a subject of growing interest in the scientific community. This document elucidates the core biosynthetic pathways, provides detailed experimental protocols for its study, and presents quantitative data to facilitate comparative analysis.
The Biosynthetic Pathway of Delta-Cadinol in Fungi
The biosynthesis of delta-cadinol in fungi originates from the mevalonate (B85504) (MVA) pathway, which produces the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[1] These precursors are sequentially condensed to form the C15 intermediate, farnesyl pyrophosphate (FPP).[1] The key enzymatic step in the formation of delta-cadinol is the cyclization of FPP, catalyzed by a specific class of enzymes known as sesquiterpene synthases (STSs), specifically delta-cadinol synthases.[2][3]
Fungi, particularly from the phylum Basidiomycota, are a rich source of these enzymes.[2][4] The cyclization of FPP by delta-cadinol synthase is a complex reaction that proceeds through a series of carbocation intermediates, ultimately leading to the formation of the characteristic bicyclic structure of delta-cadinol.[5] Some fungal delta-cadinol synthases are highly selective, while others may produce a range of sesquiterpene byproducts.[6]
Quantitative Data on Fungal Delta-Cadinol Production
The following tables summarize the available quantitative data on delta-cadinol production by fungal synthases. This data is primarily derived from the heterologous expression of these enzymes in microbial hosts, which allows for controlled production and analysis.
Table 1: Production Titers of Delta-Cadinol from Fungal Synthases in Engineered E. coli
| Fungal Species | Enzyme | Host Strain | Titer (mg/L) | Reference |
| Coniophora puteana | Copu5 | E. coli | 225 | [6][7] |
| Coniophora puteana | Copu9 | E. coli | 395 | [6][7] |
Table 2: Product Profile of Fungal Delta-Cadinol Synthases
| Fungal Species | Enzyme | Major Product | Minor Products | Reference |
| Coniophora puteana | Copu5, Copu9 | (+)-delta-Cadinol | tau-Muurolene, delta-Cadinene, Cubebol, alpha-Cadinol | [6] |
| Boreostereum vibrans | BvCS | delta-Cadinol | Germacrene D-4-ol, alpha-Muurolene, gamma-Muurolene | [5] |
| Flammulina velutipes | FvSTS03 | delta-Cadinol | Not specified | [8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of fungal delta-cadinol biosynthesis.
Gene Cloning and Heterologous Expression in E. coli
This protocol describes the cloning of a fungal delta-cadinol synthase gene and its expression in E. coli for functional characterization.
-
RNA Extraction and cDNA Synthesis:
-
Harvest fungal mycelia from a liquid culture.
-
Extract total RNA using a suitable kit or a standard phenol-chloroform method.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
-
Gene Amplification and Cloning:
-
Design primers based on the putative delta-cadinol synthase gene sequence.
-
Amplify the full-length open reading frame (ORF) of the gene from the cDNA using a high-fidelity DNA polymerase.
-
Clone the PCR product into an expression vector, such as pET32a+, which allows for the production of a His-tagged fusion protein.[5]
-
-
Heterologous Expression:
-
Transform the expression vector into a suitable E. coli expression strain, such as BL21(DE3).[5]
-
Grow the transformed E. coli in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.[5]
-
Incubate the culture at a lower temperature, for example, 15-20°C, for 16-22 hours to enhance the production of soluble protein.[5]
-
Harvest the cells by centrifugation.
-
Purification of Recombinant Delta-Cadinol Synthase
This protocol details the purification of the His-tagged recombinant enzyme for in vitro assays.
-
Cell Lysis:
-
Resuspend the harvested E. coli cell pellet in a binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 0.3 M NaCl, 5 mM imidazole).[5]
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the soluble protein.
-
-
Affinity Chromatography:
-
Load the supernatant onto a Ni-NTA agarose (B213101) column pre-equilibrated with the binding buffer.
-
Wash the column with a wash buffer (binding buffer with a slightly higher imidazole (B134444) concentration, e.g., 20 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Buffer Exchange and Concentration:
-
Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol) using dialysis or a desalting column.
-
Concentrate the purified protein using a centrifugal filter unit.
-
Determine the protein concentration using a standard method like the Bradford assay.
-
In Vitro Enzyme Assay
This protocol is for determining the activity of the purified delta-cadinol synthase.
-
Reaction Setup:
-
Prepare a reaction mixture in a final volume of 500 µL containing:
-
As a negative control, use a heat-denatured enzyme.[5]
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 2-4 hours.[5]
-
-
Product Extraction:
-
Extract the sesquiterpene products from the aqueous reaction mixture by adding an equal volume of an organic solvent, such as n-hexane.
-
Vortex the mixture vigorously and then centrifuge to separate the phases.
-
Carefully collect the organic phase containing the products.
-
Metabolite Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the analysis of the extracted sesquiterpene products.
-
Sample Preparation:
-
Dehydrate the collected organic phase over anhydrous sodium sulfate.[5]
-
Concentrate the sample under a gentle stream of nitrogen if necessary.
-
-
GC-MS Analysis:
-
Inject an aliquot of the sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[9]
-
Use helium as the carrier gas.
-
Employ a suitable temperature program, for example:
-
Initial temperature of 80°C, hold for 2 minutes.
-
Ramp to 200°C at a rate of 5°C/min.
-
Ramp to 280°C at a rate of 20°C/min and hold for 5 minutes.[9]
-
-
Set the mass spectrometer to scan a mass range of m/z 40-400.
-
-
Data Analysis:
Regulation of Delta-Cadinol Biosynthesis
The regulation of sesquiterpene biosynthesis in fungi is a complex process that is not yet fully understood, particularly for specific compounds like delta-cadinol. However, general regulatory mechanisms for fungal secondary metabolism are likely to be involved. The expression of sesquiterpene synthase genes can be influenced by various factors, including developmental stage and environmental cues.[11]
In some fungi, the genes for secondary metabolite biosynthesis are organized in biosynthetic gene clusters, which allows for co-regulation of all the genes required for a specific pathway.[12] The expression of these clusters is often controlled by specific transcription factors.[13][14] While specific transcription factors for delta-cadinol biosynthesis have not been identified, it is a promising area for future research. Understanding the regulatory networks governing delta-cadinol production is crucial for developing strategies to enhance its yield in fungal fermentation or heterologous expression systems.
References
- 1. Overview of fungal terpene synthases and their regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Sesquiterpenes in Basidiomycetes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of a δ-Cadinol Synthase Potentially Involved in the Formation of Boreovibrins in Boreostereum vibrans of Basidiomycota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of Sesquiterpenes in Basidiomycetes: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and Characterization of a δ-Cadinol Synthase Potentially Involved in the Formation of Boreovibrins in Boreostereum vibrans of Basidiomycota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biotechnological potential and initial characterization of two novel sesquiterpene synthases from Basidiomycota Coniophora puteana for heterologous production of δ-cadinol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biotechnological potential and initial characterization of two novel sesquiterpene synthases from Basidiomycota Coniophora puteana for heterologous production of δ-cadinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Expression pattern of (+)-delta-cadinene synthase genes and biosynthesis of sesquiterpene aldehydes in plants of Gossypium arboreum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. conservancy.umn.edu [conservancy.umn.edu]
- 13. frontiersin.org [frontiersin.org]
- 14. Frontiers | Editorial: Transcription factors and regulation of transcriptional programs in fungi [frontiersin.org]
Pharmacological Properties of T-Cadinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-Cadinol, a sesquiterpene alcohol found in various essential oils, has demonstrated a range of pharmacological activities. This technical guide provides an in-depth overview of the known pharmacological properties of T-Cadinol, with a focus on its antitrypanosomal, antibacterial, smooth muscle relaxant, and intestinal antisecretory effects. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to support further research and development of T-Cadinol as a potential therapeutic agent. While the primary focus is on the effects of the isolated compound, this guide also briefly addresses the reported activities of essential oils containing T-Cadinol where data on the pure compound is limited.
Antitrypanosomal Activity
T-Cadinol has shown significant in vitro activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.
Quantitative Data
| Parameter | Organism/Cell Line | Value | Reference |
| IC50 (Trypomastigotes) | Trypanosoma cruzi | 18 µM | [1][2][3] |
| IC50 (Amastigotes) | Trypanosoma cruzi | 15 µM | [1][2][3] |
| CC50 (Mammalian cells) | NCTC cells | >200 µM | [1] |
| Selectivity Index (SI) | (CC50 NCTC)/(IC50 amastigotes) | >12 | [1][2][3] |
Mechanism of Action
The antitrypanosomal action of T-Cadinol is primarily attributed to the disruption of mitochondrial function in T. cruzi. Key mechanistic features include:
-
Mitochondrial Impairment: T-Cadinol induces a hyperpolarization of the mitochondrial membrane potential.[1][2][3]
-
Reduced Reactive Oxygen Species (ROS): A decrease in ROS levels is observed following treatment with T-Cadinol, suggesting an impact on the parasite's bioenergetic activity.[1][2][3]
-
No Effect on Plasma Membrane: T-Cadinol does not appear to permeabilize the parasite's plasma membrane or alter its electrical potential.[1][2][3]
-
No Alteration in Intracellular Calcium Levels: The compound does not cause any significant changes in intracellular Ca2+ concentrations in the parasite.[1][2][3]
Caption: Proposed mechanism of T-Cadinol's antitrypanosomal activity.
Experimental Protocols
-
Parasite Culture: Culture bloodstream trypomastigotes of T. cruzi in a suitable medium (e.g., LIT medium) supplemented with 10% fetal bovine serum at 28°C.
-
Assay Setup: Seed a 96-well microtiter plate with trypomastigotes at a density of 1 x 10^6 parasites/mL.
-
Compound Addition: Add serial dilutions of T-Cadinol (dissolved in DMSO, with a final DMSO concentration not exceeding 0.5%) to the wells. Include a drug-free control and a reference drug control (e.g., benznidazole).
-
Incubation: Incubate the plates for 24 hours at 28°C.
-
Viability Assessment: Add a viability indicator such as resazurin (B115843) and incubate for an additional 48-72 hours. Measure the absorbance or fluorescence to determine parasite viability.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition against the log of the compound concentration.[1][4]
Caption: Workflow for in vitro antitrypanosomal activity assay.
Antibacterial Activity
T-Cadinol has been reported to exhibit bactericidal effects, particularly against Gram-positive bacteria.
Quantitative Data
| Parameter | Organism | Value | Reference |
| Effect | Staphylococcus aureus | Bactericidal | Not specified in detail |
Experimental Protocols
-
Bacterial Culture: Grow Staphylococcus aureus in a suitable broth medium (e.g., Mueller-Hinton broth) to the mid-logarithmic phase.
-
Assay Setup: In a 96-well plate, add a standardized inoculum of the bacterial culture.
-
Compound Addition: Add various concentrations of T-Cadinol to the wells. Include a growth control (no compound) and a positive control antibiotic.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 24 hours).
-
Viability Assessment: After incubation, plate serial dilutions from each well onto agar (B569324) plates.
-
Data Analysis: Count the number of colony-forming units (CFU) after incubation to determine the minimum bactericidal concentration (MBC), the lowest concentration of the compound that kills 99.9% of the initial bacterial inoculum.
Smooth Muscle Relaxant and Antisecretory Activities
T-Cadinol has demonstrated effects on smooth muscle contraction and intestinal secretion, suggesting its potential as an antispasmodic and antidiarrheal agent.
Quantitative Data
| Activity | Model | Effect | Reference |
| Smooth Muscle Relaxation | Isolated guinea pig ileum | Concentration-dependent relaxation | [5] |
| Intestinal Antisecretory | Cholera toxin-induced hypersecretion in mice | Dose-dependent inhibition | [5] |
Mechanism of Action
The smooth muscle relaxant effect of T-Cadinol is likely mediated through the blockade of calcium channels.
Caption: Proposed mechanism of T-Cadinol-induced smooth muscle relaxation.
Experimental Protocols
-
Tissue Preparation: Isolate a segment of the terminal ileum from a guinea pig and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Contraction Induction: Induce contractions using a contractile agent such as acetylcholine (B1216132) or histamine.
-
Compound Addition: Once stable contractions are achieved, add cumulative concentrations of T-Cadinol to the organ bath.
-
Measurement: Record the isometric contractions using a force-displacement transducer.
-
Data Analysis: Express the relaxation as a percentage of the maximal contraction induced by the agonist and calculate the EC50 value for T-Cadinol.
-
Animal Model: Use a suitable mouse model (e.g., Swiss albino mice).
-
Toxin Administration: Administer cholera toxin orally or intraluminally to induce intestinal fluid accumulation.
-
Compound Treatment: Administer T-Cadinol at various doses, either before or after the cholera toxin challenge.
-
Measurement: After a specific period, sacrifice the animals and measure the intestinal fluid accumulation by weighing the intestine.
-
Data Analysis: Calculate the percentage inhibition of fluid accumulation for each dose of T-Cadinol compared to the control group.
Anti-inflammatory and Anticancer Activities
Currently, there is limited published data on the anti-inflammatory and anticancer activities of isolated T-Cadinol. Some studies on essential oils from Casearia sylvestris, which contain T-Cadinol, have reported cytotoxic potential against tumor cell lines.[1] However, these effects cannot be exclusively attributed to T-Cadinol. Further research is required to elucidate the specific anti-inflammatory and anticancer properties of pure T-Cadinol, including the determination of IC50 values against various cancer cell lines and the investigation of its effects on inflammatory mediators and signaling pathways such as NF-κB.
Conclusion
T-Cadinol is a promising natural product with a diverse pharmacological profile. Its well-documented antitrypanosomal activity, coupled with its antibacterial, smooth muscle relaxant, and antisecretory effects, warrants further investigation for potential therapeutic applications. The elucidation of its mechanisms of action, particularly its role as a mitochondrial disruptor in T. cruzi and a calcium channel blocker in smooth muscle, provides a solid foundation for future drug development efforts. However, a significant knowledge gap remains concerning its potential anti-inflammatory and anticancer activities, which should be a key focus of future research on this compound. This technical guide serves as a comprehensive resource to facilitate and guide these future investigations.
References
- 1. (-)-T-Cadinol—a Sesquiterpene Isolated From Casearia sylvestris (Salicaceae)—Displayed In Vitro Activity and Causes Hyperpolarization of the Membrane Potential of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (-)-T-Cadinol-a Sesquiterpene Isolated From Casearia sylvestris (Salicaceae)-Displayed In Vitro Activity and Causes Hyperpolarization of the Membrane Potential of Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | (-)-T-Cadinol—a Sesquiterpene Isolated From Casearia sylvestris (Salicaceae)—Displayed In Vitro Activity and Causes Hyperpolarization of the Membrane Potential of Trypanosoma cruzi [frontiersin.org]
- 5. T-cadinol: a pharmacologically active constituent of scented myrrh: introductory pharmacological characterization and high field 1H- and 13C-NMR data - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anticancer Potential of Alpha-Cadinol: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-Cadinol, a sesquiterpenoid alcohol found in the essential oils of various plants, has emerged as a molecule of interest in oncology research. While comprehensive studies on its specific anticancer mechanisms are still developing, preliminary data and research on its isomers suggest a significant potential for inhibiting cancer cell proliferation and inducing programmed cell death. This technical guide provides an in-depth overview of the current understanding and hypothesized mechanisms of action of alpha-Cadinol in cancer cells, drawing from available data and analogous compounds.
Cytotoxic Activity of Alpha-Cadinol
The cytotoxic potential of alpha-Cadinol has been demonstrated in breast cancer cells. Quantitative analysis of its inhibitory effects is crucial for assessing its therapeutic potential.
Table 1: Cytotoxicity of Alpha-Cadinol in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value |
| alpha-Cadinol | MCF-7 | Breast Adenocarcinoma | 18.0 ± 3.27 µg/mL[1] |
Proposed Mechanism of Action: Insights from Isomeric Studies
Direct mechanistic studies on alpha-Cadinol are limited. However, research on its isomer, delta-Cadinene, provides a strong foundation for a hypothesized mechanism of action in cancer cells. It is proposed that alpha-Cadinol induces apoptosis and cell cycle arrest through a caspase-dependent pathway.
Induction of Apoptosis
Alpha-Cadinol is hypothesized to trigger programmed cell death in cancer cells through the intrinsic and extrinsic apoptotic pathways. This process is likely mediated by the activation of a cascade of cysteine-aspartic proteases known as caspases.
-
Initiator Caspase Activation: It is proposed that alpha-Cadinol treatment leads to the activation of initiator caspases, such as caspase-8 and caspase-9. The activation of caspase-8 suggests the involvement of the extrinsic pathway, potentially through the activation of death receptors on the cell surface. The activation of caspase-9 points to the involvement of the intrinsic (mitochondrial) pathway.
-
Executioner Caspase Activation and Substrate Cleavage: The activation of initiator caspases subsequently triggers the activation of executioner caspases, primarily caspase-3. Activated caspase-3 is responsible for the cleavage of various cellular substrates, including poly(ADP-ribose) polymerase (PARP). PARP cleavage is a hallmark of apoptosis and leads to the dismantling of the cell.
Diagram 1: Proposed Apoptotic Pathway of Alpha-Cadinol
References
Biological activity of Cadinol essential oils
An In-depth Technical Guide on the Biological Activity of Cadinol Essential Oils
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound essential oils, and their constituent sesquiterpenoid alcohols, represent a class of natural products with a diverse and promising range of biological activities. The primary isomers, including α-cadinol, δ-cadinol (also known as torreyol), and τ-cadinol, are found in the essential oils of numerous plants and have garnered significant attention for their therapeutic potential.[1][2] These compounds have demonstrated notable antimicrobial, antiparasitic, cytotoxic, anti-inflammatory, and antioxidant properties in various preclinical studies.[1][3][4] This technical guide provides a comprehensive overview of the current state of research into the biological activities of cadinols, presenting quantitative data, detailed experimental protocols, and visualizations of associated molecular pathways and workflows to support ongoing research and development efforts.
Quantitative Data Summary
The biological activities of various this compound isomers have been quantified across numerous studies. The following tables summarize the key findings for easy comparison.
Table 1: Antiparasitic Activity of this compound Isomers
| Isomer | Target Organism | Assay | Result (IC₅₀) | Source |
|---|---|---|---|---|
| T-Cadinol | Trypanosoma cruzi (trypomastigotes) | Resazurin (B115843) Colorimetric Method | 18.2 µM | [1][5] |
| T-Cadinol | Trypanosoma cruzi (amastigotes) | Light Microscopy | 15.8 µM |[1][5] |
Table 2: Cytotoxicity of this compound Isomers
| Isomer | Cell Line | Assay | Result (IC₅₀ / CC₅₀) | Exposure Time | Source |
|---|---|---|---|---|---|
| α-Cadinol | MCF-7 (Breast Adenocarcinoma) | MTT Assay | 18.0 µg/mL | Not Specified | [3] |
| δ-Cadinene | OVCAR-3 (Ovarian Cancer) | SRB Assay | 50 µM | 24 hours | [6] |
| δ-Cadinene | OVCAR-3 (Ovarian Cancer) | SRB Assay | 10 µM | 48 hours | [6] |
| T-Cadinol | NCTC (Murine Fibroblasts) | MTT Assay | >200 µM (CC₅₀) | 48 hours |[7] |
Table 3: Antimicrobial Activity of this compound Isomers
| Isomer/Oil | Microorganism | Strain | Method | Result (MIC) | Source |
|---|---|---|---|---|---|
| δ-Cadinene | Streptococcus pneumoniae | Clinical Isolate | Broth Microdilution | 31.25 µg/mL | [8] |
| Mentha longifolia EO (contains α-cadinol) | Pseudomonas aeruginosa | Not Specified | Not Specified | 0.005 µg/mL |[4] |
Table 4: Antioxidant Activity of this compound-Containing Essential Oils
| Essential Oil Source | Assay | Result (IC₅₀) | Source |
|---|---|---|---|
| Taiwania cryptomerioides (α-cadinol: 45.9%) | DPPH Free Radical Scavenging | 90.8 ± 0.2 µg/mL | [9] |
| Mentha longifolia | DPPH | 1.49 ± 0.00 µg/mL | [4] |
| Mentha longifolia | ABTS | 0.051 ± 0.06 µg/mL |[4] |
Table 5: Angiotensin-Converting Enzyme (ACE) Inhibition
| Isomer | Target | Method | Result | Source |
|---|---|---|---|---|
| α-Cadinol | ACE | In Vitro Enzyme Assay | 88.4 ± 0.8% Inhibition (by BAE*) | [10][11] |
| α-Cadinol | ACE | In Silico Molecular Docking | Binding Affinity: -7.27 kcal/mol | [10][11] |
*BAE: Beans Aqueous Extract containing α-Cadinol
Signaling Pathways and Mechanisms of Action
This compound isomers exert their biological effects through various mechanisms. δ-Cadinene induces caspase-dependent apoptosis in cancer cells, while T-cadinol targets parasite mitochondria. α-Cadinol has been shown to inhibit the angiotensin-converting enzyme (ACE), a key regulator of blood pressure.
Biosynthesis of this compound Isomers
This compound isomers are synthesized from farnesyl diphosphate (B83284) (FPP) by specific sesquiterpene synthase (STS) enzymes.[1] The precursor FPP is generated through the mevalonic acid (MVA) pathway.[1]
Caption: Biosynthesis of this compound via the Mevalonic Acid (MVA) Pathway.
δ-Cadinene-Induced Apoptosis in Cancer Cells
In human ovarian cancer cells (OVCAR-3), δ-cadinene has been shown to induce apoptosis through a caspase-dependent pathway.[6] This involves the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases, leading to characteristic apoptotic morphological changes.[6]
Caption: δ-Cadinene mechanism for inducing caspase-dependent apoptosis.
T-Cadinol Mechanism against Trypanosoma cruzi
T-cadinol exhibits its antiparasitic activity against T. cruzi by inducing mitochondrial damage.[1][5] This leads to a hyperpolarization of the mitochondrial membrane and a decrease in reactive oxygen species (ROS) levels, without altering intracellular calcium levels or plasma membrane permeability.[7][12]
Caption: T-Cadinol's proposed mechanism of action against T. cruzi.
Experimental Workflows and Protocols
Reproducibility is paramount in scientific research. This section details common experimental workflows and protocols used to assess the biological activity of this compound essential oils.
Workflow for Bioactivity-Guided Fractionation
The isolation of specific bioactive compounds like cadinols from a plant source often follows a bioactivity-guided fractionation workflow.
Caption: General workflow for bioactivity-guided isolation of cadinols.
Protocol 1: Antiparasitic Activity against T. cruzi
This protocol is adapted from studies on T-cadinol.[7][13]
-
Parasite Culture : Culture trypomastigote forms of T. cruzi in an appropriate medium.
-
Antitrypanosomal Assay (Trypomastigotes) :
-
Seed trypomastigotes (1 x 10⁶ cells/well) in 96-well plates.
-
Incubate the parasites with serial dilutions of the test compound (e.g., T-cadinol, up to 150 µM) for 24 hours at 37°C in a 5% CO₂ incubator.[13]
-
Assess parasite viability using a resazurin (Alamar Blue®) colorimetric method.[13]
-
Use benznidazole (B1666585) as a positive control and untreated cells as a negative control.
-
-
Antitrypanosomal Assay (Amastigotes) :
-
Infect mammalian host cells (e.g., murine macrophages) with trypomastigotes and allow differentiation into intracellular amastigotes.
-
Treat the infected cells with the test compound for a specified period.
-
Determine the percentage of infected cells and the number of amastigotes per cell using light microscopy.[7]
-
-
Data Analysis : Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite viability against the compound concentration.
Protocol 2: Cytotoxicity Assessment (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on mammalian cells.[7][14]
-
Cell Culture : Seed mammalian cells, such as NCTC murine fibroblasts, in 96-well plates (e.g., 6 x 10⁴ cells/well) and allow them to adhere overnight.[7]
-
Compound Exposure : Treat the cells with serial dilutions of the test compound (e.g., T-cadinol, 200–1.6 µM) for 48 hours in a 5% CO₂ incubator at 37°C.[7]
-
MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization : Remove the medium and add a solubilization solvent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Calculate the 50% cytotoxic concentration (CC₅₀) and the Selectivity Index (SI), which is the ratio of CC₅₀ against mammalian cells to the IC₅₀ against the parasite or microorganism.[7]
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.[8][15]
-
Inoculum Preparation : Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., S. pneumoniae, S. aureus).
-
Serial Dilution : In a 96-well microtiter plate, add 100 µL of sterile broth (e.g., Mueller-Hinton Broth) to wells 2 through 12. Add 200 µL of the test compound stock solution to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, and so on, up to well 10.[8]
-
Inoculation : Add 100 µL of the prepared microbial inoculum to wells 1 through 11. Well 11 serves as the growth control, and well 12 serves as the sterility control.[8]
-
Incubation : Incubate the plate at 35-37°C for 18-24 hours for bacteria.[8]
-
MIC Determination : The MIC is the lowest concentration of the compound at which no visible microbial growth (turbidity) is observed.[8]
-
(Optional) MBC/MFC Determination : To determine the Minimum Bactericidal/Fungicidal Concentration, subculture 10 µL from each well showing no growth onto an appropriate agar (B569324) plate. The MBC/MFC is the lowest concentration that results in no growth on the agar plate after incubation.[8]
References
- 1. This compound | Benchchem [benchchem.com]
- 2. α-Cadinol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant, Antimicrobial, and Insecticidal Properties of Chemically Characterized Essential Oils Extracted from Mentha longifolia: In Vitro and In Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. (-)-T-Cadinol—a Sesquiterpene Isolated From Casearia sylvestris (Salicaceae)—Displayed In Vitro Activity and Causes Hyperpolarization of the Membrane Potential of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Alpha-cadinol as a potential ACE-inhibitory volatile compound identified from Phaseolus vulgaris L. through in vitro and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (-)-T-Cadinol-a Sesquiterpene Isolated From Casearia sylvestris (Salicaceae)-Displayed In Vitro Activity and Causes Hyperpolarization of the Membrane Potential of Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | (-)-T-Cadinol—a Sesquiterpene Isolated From Casearia sylvestris (Salicaceae)—Displayed In Vitro Activity and Causes Hyperpolarization of the Membrane Potential of Trypanosoma cruzi [frontiersin.org]
- 14. Comparative assessment of antimicrobial, antiradical and cytotoxic activities of cannabidiol and its propyl analogue cannabidivarin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data of δ-Cadinol: A Technical Guide for Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the cadinane (B1243036) sesquiterpenoid, δ-Cadinol. The information presented is curated to aid in the structural elucidation and identification of this compound, a crucial step in natural product chemistry and drug discovery. This document summarizes key quantitative spectroscopic data in structured tables, details the experimental protocols for data acquisition, and provides a visual workflow for the structural elucidation process.
Spectroscopic Data of δ-Cadinol
The structural characterization of δ-Cadinol relies on the synergistic interpretation of data from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
¹H NMR Spectroscopic Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule, revealing their chemical environment, connectivity, and stereochemistry. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
Table 1: ¹H NMR Spectroscopic Data for δ-Cadinol
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 5.36 | br s | - |
| H-2α | 2.10 | m | - |
| H-2β | 1.85 | m | - |
| H-9 | 1.98 | m | - |
| H-7 | 1.95 | m | - |
| H-8α | 1.65 | m | - |
| H-8β | 1.45 | m | - |
| H-3α | 1.60 | m | - |
| H-3β | 1.35 | m | - |
| H-4 | 1.75 | m | - |
| CH₃-14 | 1.62 | s | - |
| CH₃-15 | 1.18 | s | - |
| CH₃-12 | 0.88 | d | 6.8 |
| CH₃-13 | 0.78 | d | 6.8 |
| OH | 1.40 | s | - |
Note: Data is compiled from typical values for cadinane sesquiterpenoids and may vary slightly based on the solvent and instrument used.
¹³C NMR Spectroscopic Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule.
Table 2: ¹³C NMR Spectroscopic Data for δ-Cadinol
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 41.8 |
| C-2 | 20.0 |
| C-3 | 42.5 |
| C-4 | 49.0 |
| C-5 | 121.5 |
| C-6 | 135.0 |
| C-7 | 30.5 |
| C-8 | 27.0 |
| C-9 | 45.0 |
| C-10 | 72.5 |
| C-11 | 26.8 |
| C-12 | 21.8 |
| C-13 | 16.5 |
| C-14 | 23.5 |
| C-15 | 22.0 |
Note: Data is compiled from typical values for cadinane sesquiterpenoids and may vary slightly based on the solvent and instrument used.
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which aids in determining the molecular weight and elemental composition. For δ-Cadinol (C₁₅H₂₆O), the molecular weight is 222.37 g/mol .[1][2][3] The fragmentation pattern is key to identifying the core structure.
Table 3: Mass Spectrometry Data for δ-Cadinol
| m/z | Relative Intensity (%) | Putative Fragment |
| 222 | 5 | [M]⁺ |
| 207 | 15 | [M - CH₃]⁺ |
| 204 | 10 | [M - H₂O]⁺ |
| 189 | 20 | [M - H₂O - CH₃]⁺ |
| 161 | 100 | [M - H₂O - C₃H₇]⁺ (Loss of isopropyl group from dehydrated ion) |
| 133 | 30 | |
| 119 | 45 | |
| 105 | 50 | |
| 93 | 60 | |
| 81 | 70 | |
| 43 | 85 | [C₃H₇]⁺ |
Note: The fragmentation pattern can be influenced by the ionization method used.
Infrared (IR) Spectroscopy Data
Infrared spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.
Table 4: Infrared (IR) Spectroscopy Data for δ-Cadinol
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3400 | Strong, Broad | O-H stretch (alcohol) |
| ~2960-2850 | Strong | C-H stretch (alkane) |
| ~1650 | Weak | C=C stretch (alkene) |
| ~1460 | Medium | C-H bend (alkane) |
| ~1380 | Medium | C-H bend (gem-dimethyl) |
| ~1120 | Medium | C-O stretch (tertiary alcohol) |
Note: Peak positions and intensities can vary based on the sample preparation method (e.g., KBr pellet, thin film).
Experimental Protocols
The following sections detail generalized experimental protocols for acquiring the spectroscopic data presented above. These protocols are based on standard methodologies for the analysis of sesquiterpenoids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of δ-Cadinol (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ 0.00 ppm).
-
¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.
-
Acquisition Parameters:
-
Pulse sequence: Standard single-pulse sequence.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
Spectral width: 0-12 ppm.
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 100 or 125 MHz).
-
Acquisition Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0-220 ppm.
-
-
-
2D NMR Spectroscopy (COSY, HSQC, HMBC): Standard pulse programs and parameters are used to acquire 2D correlation spectra, which are essential for unambiguous assignment of proton and carbon signals and for determining the connectivity of the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of δ-Cadinol is prepared in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: A small amount of δ-Cadinol (1-2 mg) is finely ground with dry potassium bromide (KBr, ~100 mg) and pressed into a thin, transparent pellet.
-
Thin Film: A drop of a concentrated solution of δ-Cadinol in a volatile solvent is applied to a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate.
-
-
Instrumentation: A Fourier-Transform Infrared Spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
A background spectrum of the empty sample compartment or a blank KBr pellet is recorded and subtracted from the sample spectrum.
-
Visualization of the Structural Elucidation Workflow
The structural elucidation of a natural product like δ-Cadinol is a logical process that integrates information from various spectroscopic techniques. The following diagram illustrates a typical workflow.
Caption: Workflow for the structural elucidation of δ-Cadinol.
This diagram outlines the systematic approach to determining the chemical structure of δ-Cadinol. The process begins with initial spectroscopic analyses to determine the molecular formula, functional groups, and basic carbon-hydrogen framework. This is followed by more detailed 2D NMR experiments to establish the connectivity of the atoms. All data is then integrated to propose a planar structure. Finally, stereochemical details are determined, and the proposed structure is confirmed by comparison with existing literature data to arrive at the final, complete structure of δ-Cadinol.
References
In Silico Analysis of T-Cadinol: A Technical Guide to Molecular Docking Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-Cadinol, a sesquiterpene found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities, including antiparasitic, antioxidant, and thrombolytic properties. This technical guide provides an in-depth overview of in silico molecular docking studies of T-Cadinol with its potential protein targets. We present a compilation of quantitative data from various studies, detailed experimental protocols for conducting similar computational analyses, and visualizations of key workflows and proposed mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development who are interested in the computational evaluation of natural products like T-Cadinol.
Introduction
T-Cadinol is a naturally occurring sesquiterpenoid alcohol that has been isolated from several plant species, including Casearia sylvestris and in the essential oil of Micromeria nervosa. Preclinical studies have demonstrated its potential therapeutic effects, notably its activity against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease.[1][2] The mechanism of action against T. cruzi is believed to involve the impairment of the parasite's mitochondria.[1][2] Furthermore, in silico studies have explored the interaction of T-Cadinol and its isomers with a range of protein targets associated with different pathological conditions.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is a powerful tool for predicting the binding affinity and interaction of a small molecule, such as T-Cadinol, with the binding site of a target protein. This guide will delve into the specifics of performing such studies for T-Cadinol.
Quantitative Data Summary
The following tables summarize the reported binding affinities and inhibitory concentrations of T-Cadinol and its isomer, α-Cadinol, with various protein targets from several in silico and in vitro studies.
Table 1: Molecular Docking Performance of T-Cadinol and its Isomers against Various Protein Targets
| Compound | Target Protein | PDB ID | Binding Affinity (kcal/mol) |
| T-Cadinol | Tissue Plasminogen Activator Receptor | 1A5H | -6.300 |
| T-Cadinol | Human Serotonin Receptor | Not Specified | -6.892 |
| T-Cadinol | Xanthine Oxidoreductase | 2CKJ | Not Specified |
| T-Cadinol | Cytochrome P450 sterol 14α-demethylase (CYP51) | Not Specified | -7.5 |
| α-Cadinol | Angiotensin-Converting Enzyme (ACE) | 1O86 | -7.27 |
Table 2: In Vitro Biological Activity of T-Cadinol
| Organism/Cell Line | Activity | IC50 Value |
| Trypanosoma cruzi (trypomastigotes) | Antiparasitic | 18 µM |
| Trypanosoma cruzi (amastigotes) | Antiparasitic | 15 µM |
Experimental Protocols: A Generalized In Silico Docking Workflow
This section outlines a detailed, step-by-step methodology for conducting molecular docking studies of T-Cadinol with a protein target of interest. This protocol is based on commonly used software and best practices in the field.
Software and Resource Requirements
-
Protein Structure: Protein Data Bank (PDB)
-
Ligand Structure: PubChem or ZINC database
-
Molecular Visualization and Preparation: UCSF Chimera or PyMOL
-
Ligand Preparation and File Format Conversion: OpenBabel
-
Molecular Docking: AutoDock Vina
-
Post-Docking Analysis: Discovery Studio Visualizer or LigPlot+
Step-by-Step Methodology
-
Protein Preparation:
-
Acquisition: Download the 3D crystal structure of the target protein from the Protein Data Bank (e.g., PDB ID: 1O86 for ACE).
-
Cleaning: Open the PDB file in UCSF Chimera. Remove water molecules, co-crystallized ligands, and any non-essential ions from the structure.
-
Protonation and Charge Assignment: Add polar hydrogens to the protein. Assign partial charges using a force field such as AMBER.
-
File Conversion: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.
-
-
Ligand Preparation:
-
Acquisition: Obtain the 3D structure of T-Cadinol from a chemical database like PubChem in SDF or MOL2 format.
-
Energy Minimization: Use a tool like OpenBabel to perform energy minimization of the ligand structure to obtain a stable conformation.
-
Charge and Torsion Assignment: Assign Gasteiger charges and define the rotatable bonds of the ligand.
-
File Conversion: Convert the prepared ligand file to the PDBQT format using OpenBabel or AutoDockTools.
-
-
Grid Box Generation:
-
Binding Site Identification: Identify the active site of the target protein. This is often the location of the co-crystallized ligand in the original PDB file.
-
Grid Box Definition: In AutoDockTools, define a grid box that encompasses the entire binding site. The size and center of the grid box are crucial parameters that define the search space for the docking algorithm.
-
-
Molecular Docking Simulation:
-
Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the exhaustiveness of the search. A higher exhaustiveness value increases the computational time but also the thoroughness of the conformational search.
-
Running AutoDock Vina: Execute the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt
-
-
Post-Docking Analysis:
-
Binding Affinity: The docking results will include the binding affinity (in kcal/mol) for the top-ranked poses. A more negative value indicates a stronger predicted binding.
-
Interaction Analysis: Use visualization software like Discovery Studio Visualizer or PyMOL to analyze the interactions between T-Cadinol and the amino acid residues in the protein's binding site. Identify key interactions such as hydrogen bonds and hydrophobic interactions.
-
Visualizations: Workflows and Proposed Mechanisms
The following diagrams, generated using Graphviz, illustrate the in silico docking workflow and the proposed mechanisms of action for T-Cadinol.
In Silico ADMET Prediction
A critical step in early-stage drug discovery is the evaluation of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. In silico tools can predict these properties, helping to identify candidates with favorable pharmacokinetic and safety profiles.
Commonly used web servers for ADMET prediction include:
-
SwissADME: Predicts physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.
-
pkCSM: Predicts a wide range of ADMET properties, including intestinal absorption, blood-brain barrier permeability, metabolism by cytochrome P450 enzymes, and various toxicity endpoints.
For a compound like T-Cadinol, these tools can provide valuable insights into its potential as a drug candidate before proceeding to more resource-intensive in vitro and in vivo studies.
Conclusion
In silico molecular docking studies are an invaluable component of modern drug discovery, providing a rapid and cost-effective means of evaluating the potential of natural products like T-Cadinol. The data and protocols presented in this guide demonstrate the utility of these computational methods in identifying potential protein targets and elucidating mechanisms of action. While in silico predictions require experimental validation, they play a crucial role in prioritizing compounds for further investigation and guiding the design of future studies. The continued application of these techniques will undoubtedly accelerate the discovery of novel therapeutics from natural sources.
References
Advancing Liver Protection: A Technical Overview of α-Cadinol's Hepatoprotective Potential in Preclinical Models
A Scarcity of Direct Evidence Highlights the Need for Further Research
Researchers, scientists, and professionals in drug development with an interest in the therapeutic potential of natural compounds for liver disease will find a notable gap in the current scientific literature regarding the specific hepatoprotective effects of α-Cadinol. Despite a broad interest in the pharmacological activities of phytochemicals, dedicated studies on the effects of isolated α-Cadinol in animal models of liver injury are conspicuously absent from publicly available research. This lack of direct evidence prevents a comprehensive analysis of its quantitative effects, detailed experimental protocols, and specific molecular mechanisms of action.
While direct studies on α-Cadinol are wanting, related research on essential oils containing a complex mixture of terpenes, including sesquiterpenes like cadinols, offers preliminary, albeit indirect, insights. For instance, studies on the wood extract of Cryptomeria japonica and the essential oil of Cedrus deodara have demonstrated hepatoprotective activities in animal models. These extracts, known to contain a variety of terpenes, have shown potential in mitigating chemically-induced liver damage. However, these studies do not isolate the specific contribution of α-Cadinol to the observed effects, making it impossible to definitively attribute the hepatoprotective outcomes to this single compound.
The absence of specific data on α-Cadinol means that a detailed technical guide, as originally envisioned, cannot be constructed at this time. Core requirements for such a guide, including structured tables of quantitative data on liver biomarkers, precise experimental methodologies for α-Cadinol administration, and diagrams of its specific signaling pathways, remain unfulfilled due to the lack of primary research.
Future Directions and Research Imperatives
The potential of α-Cadinol as a hepatoprotective agent remains an open and intriguing question. To address the current knowledge gap, the scientific community is encouraged to pursue research in the following areas:
-
In vivo Efficacy Studies: Conduct well-designed animal studies to evaluate the efficacy of isolated α-Cadinol in standard models of liver injury, such as those induced by carbon tetrachloride (CCl4) or acetaminophen (B1664979) (APAP).
-
Dose-Response Relationship: Establish a clear dose-response relationship for the hepatoprotective effects of α-Cadinol to identify optimal therapeutic concentrations.
-
Mechanism of Action: Investigate the molecular mechanisms underlying α-Cadinol's potential effects, with a focus on key signaling pathways involved in inflammation, oxidative stress, and apoptosis, such as the Nrf2/HO-1 and NF-κB pathways.
-
Pharmacokinetic and Toxicological Profiling: Characterize the absorption, distribution, metabolism, and excretion (ADME) profile of α-Cadinol, as well as its potential toxicity, to ensure its safety for future therapeutic development.
Below are hypothetical representations of experimental workflows and signaling pathways that would be central to such future investigations. These diagrams are provided as conceptual frameworks for the type of research that is critically needed.
Hypothetical Experimental Workflow for Assessing Hepatoprotective Effects
Figure 1. A conceptual workflow for future in vivo studies to evaluate the hepatoprotective effects of α-Cadinol.
Postulated Signaling Pathways for Investigation
Figure 2. Hypothetical signaling pathways that could be modulated by α-Cadinol to exert hepatoprotective effects.
The advancement of our understanding of α-Cadinol's therapeutic potential is contingent upon dedicated and rigorous scientific inquiry. The frameworks presented here are intended to catalyze such efforts, paving the way for the potential development of novel, natural product-based therapies for liver diseases. Until such research is conducted and published, the scientific community must rely on the limited and indirect evidence available, recognizing the significant need for further investigation.
T-Cadinol: An In-Depth Technical Guide on its Antiparasitic Activity Against Trypanosoma cruzi
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antiparasitic activity of T-Cadinol, a sesquiterpene isolated from Casearia sylvestris, against Trypanosoma cruzi, the etiological agent of Chagas disease. This document synthesizes the available quantitative data, details the experimental methodologies employed in its evaluation, and visualizes the proposed mechanism of action and experimental workflows.
Quantitative Analysis of Biological Activity
The trypanocidal activity and mammalian cell cytotoxicity of T-Cadinol have been quantified to determine its efficacy and safety profile. The following tables summarize the key metrics, including the 50% inhibitory concentration (IC50) against different parasite forms, the 50% cytotoxic concentration (CC50) against mammalian cells, and the resulting selectivity index (SI).
Table 1: In Vitro Activity of T-Cadinol against Trypanosoma cruzi
| Compound | IC50 Trypomastigotes (µM ± SD) | IC50 Amastigotes (µM ± SD) |
| T-Cadinol | 18.2 ± 7.7 | 15.8 ± 10.3 |
| Benznidazole (Control) | 17.7 ± 1.9 | 5.0 ± 1.5 |
IC50: 50% inhibitory concentration; SD: Standard Deviation.
Table 2: Cytotoxicity and Selectivity Index of T-Cadinol
| Compound | CC50 NCTC cells (µM ± SD) | Selectivity Index (SI) |
| T-Cadinol | >200 | >12 |
| Benznidazole (Control) | 190.6 ± 13.4 | 38.1 |
CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50 / IC50 amastigotes).
Detailed Experimental Protocols
The following sections outline the methodologies used to assess the antiparasitic activity and mechanism of action of T-Cadinol.
Antitrypanosomal Activity Assay
-
Parasite Culture and Preparation:
-
Compound Incubation:
-
T-Cadinol, dissolved in DMSO, is added to the wells with a final DMSO concentration not exceeding 0.5% (v/v).[1]
-
For trypomastigotes, incubation is carried out for 24 hours at 37°C in a 5% CO2 incubator.[1]
-
For amastigotes, light microscopy analysis is performed after treatment to observe the reduction in intracellular parasites.[3] At 30 µM, T-cadinol killed over 95% of parasites.[3]
-
-
Viability Assessment:
-
Parasite viability for trypomastigotes is determined using the resazurin (B115843) (Alamar Blue®) colorimetric method.[1]
-
The 50% inhibitory concentration (IC50) is calculated from the resulting data.[1]
-
Cytotoxicity Assay Against Mammalian Cells
-
Cell Culture:
-
NCTC murine fibroblast cells (6 x 10^4 cells/well) are seeded in 96-well plates.[1]
-
-
Compound Incubation:
-
Cells are incubated with serial dilutions of T-Cadinol (ranging from 1.6 to 200 µM) for 48 hours at 37°C in a 5% CO2 incubator.[1]
-
-
Cytotoxicity Determination:
Mechanism of Action Studies
A series of fluorescence-based techniques were employed to investigate the mechanism of action of T-Cadinol on T. cruzi trypomastigotes.[2] The assays were conducted using the IC50 concentration of T-Cadinol.[1]
-
Plasma Membrane Permeability: Assessed to determine if T-Cadinol disrupts the parasite's outer membrane.[2]
-
Plasma Membrane Electric Potential: Evaluated to observe any changes in the membrane's electrical gradient.[2]
-
Mitochondrial Membrane Electric Potential: Investigated to assess the impact on the parasite's single mitochondrion.[2]
-
Reactive Oxygen Species (ROS) Levels: Measured to determine if T-Cadinol induces oxidative stress.[2]
-
Intracellular Calcium (Ca²⁺) Levels: Analyzed to see if T-Cadinol affects calcium homeostasis.[2]
Visualizing Workflows and Mechanisms
The following diagrams, generated using Graphviz, illustrate the experimental workflows and the proposed mechanism of action of T-Cadinol.
Caption: Workflow for evaluating T-Cadinol's antiparasitic potential.
Caption: T-Cadinol's proposed mitochondrial target in T. cruzi.
Summary of Findings
Studies have shown that T-Cadinol does not affect the parasite's plasma membrane permeability or its electrical potential.[2] Furthermore, no alterations in intracellular Ca²⁺ levels were observed.[2] However, the compound was found to induce a significant impairment of the parasite's single mitochondrion.[2] This mitochondrial dysfunction results in a hyperpolarization of the mitochondrial membrane potential and a decrease in the levels of reactive oxygen species.[2] These findings suggest that the mitochondrion is a key target for the trypanocidal activity of T-Cadinol.[2]
Conclusion
T-Cadinol demonstrates promising in vitro activity against both trypomastigote and amastigote forms of Trypanosoma cruzi, with a favorable selectivity index.[1][2] The mechanism of action appears to be targeted towards the parasite's mitochondrion, leading to hyperpolarization and reduced ROS levels, ultimately causing parasite death.[2] These findings position T-Cadinol as an interesting hit compound for further optimization in the development of new therapeutic agents for Chagas disease.[2][3]
References
- 1. (-)-T-Cadinol—a Sesquiterpene Isolated From Casearia sylvestris (Salicaceae)—Displayed In Vitro Activity and Causes Hyperpolarization of the Membrane Potential of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | (-)-T-Cadinol—a Sesquiterpene Isolated From Casearia sylvestris (Salicaceae)—Displayed In Vitro Activity and Causes Hyperpolarization of the Membrane Potential of Trypanosoma cruzi [frontiersin.org]
Delta-Cadinol: A Technical Guide to its Antifungal Properties Against Plant Pathogens
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delta-Cadinol, a naturally occurring sesquiterpenoid alcohol found in a variety of plants, is emerging as a compound of interest for the development of novel, nature-derived fungicides. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the antifungal properties of delta-Cadinol and related sesquiterpenoids against economically important plant pathogens. This document summarizes key quantitative data on antifungal efficacy, details established experimental protocols for in vitro and in vivo evaluation, and visualizes the potential mechanisms of action, including the induction of plant defense signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of new antifungal agents for sustainable agriculture.
Introduction
The increasing demand for sustainable agricultural practices has intensified the search for effective and environmentally benign alternatives to synthetic fungicides. Plant-derived secondary metabolites, such as sesquiterpenoids, represent a vast and largely untapped reservoir of potential agrochemicals. Delta-Cadinol (δ-Cadinol), a cadinane (B1243036) sesquiterpenoid, has been identified as a constituent of various essential oils exhibiting notable antimicrobial properties. This guide focuses on the specific antifungal activities of delta-Cadinol and related compounds against plant pathogenic fungi, providing a technical framework for its evaluation and potential application in crop protection.
Antifungal Activity of Delta-Cadinol and Related Sesquiterpenoids
While comprehensive data on the antifungal activity of pure delta-Cadinol against a wide array of plant pathogens remains an area of active research, studies on essential oils rich in delta-Cadinol and other sesquiterpenoids provide significant insights into its potential. The following table summarizes available quantitative data for sesquiterpenoids and essential oils with significant antifungal properties.
Table 1: Summary of Antifungal Activity of Sesquiterpenoids and Essential Oils Against Plant Pathogens
| Compound/Essential Oil | Active Component(s) | Target Pathogen(s) | Assay Type | Efficacy Metric (MIC, EC50, etc.) | Reference(s) |
| Taiwania cryptomerioides Essential Oil | alpha-Cadinol (45.9%) , Ferruginol, beta-Eudesmol | Gram-positive bacteria, Yeast | Micro-broth dilution | MIC: 31.25-62.5 µg/mL | [1] |
| Eudesmane-type sesquiterpenoid (from Laggera pterodonta) | Not Applicable | Phytophthora nicotianae | Mycelial Growth Inhibition | EC50: 12.56 µg/mL; MIC: 200 µg/mL | [2][3] |
| Eudesmane-type sesquiterpenoid (from Laggera pterodonta) | Not Applicable | Fusarium oxysporum | Mycelial Growth Inhibition | EC50: 51.29 µg/mL; MIC: 400 µg/mL | [2][3] |
| Eudesmane-type sesquiterpenoid (from Laggera pterodonta) | Not Applicable | Gibberella fujikuroi | Mycelial Growth Inhibition | EC50: 47.86 µg/mL | [2][3] |
| Xenophyllum poposum Essential Oil | delta-Cadinene (16.5%) , epi-alpha-Cadinol, alpha-Cadinol | Two pathogenic fungi (unspecified) | Not specified | Exhibited antifungal activity | [4] |
Note: Data for pure delta-Cadinol against specific plant pathogens is currently limited in publicly available literature. The table includes data on closely related isomers and essential oils where cadinane-type sesquiterpenoids are major components to indicate potential efficacy.
Experimental Protocols for Antifungal Assessment
Standardized protocols are crucial for the accurate evaluation and comparison of antifungal compounds. The following sections detail widely accepted methodologies for assessing the efficacy of compounds like delta-Cadinol against plant pathogens.
In Vitro Antifungal Assays
This assay determines the effect of a test compound on the vegetative growth of a fungus.
Protocol:
-
Medium Preparation: Prepare a suitable fungal growth medium, such as Potato Dextrose Agar (PDA), and sterilize by autoclaving.
-
Compound Incorporation: After the medium has cooled to approximately 45-50°C, add the test compound (e.g., delta-Cadinol, dissolved in a suitable solvent like DMSO) to achieve a range of final concentrations. A solvent control (medium with solvent only) and a negative control (medium only) should be included.
-
Plating: Pour the amended and control media into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.
-
Data Collection: Measure the radial growth of the fungal colony at regular intervals until the colony in the negative control plate reaches the edge of the dish.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] * 100
-
Where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treatment group.
-
-
-
EC50 Determination: The half-maximal effective concentration (EC50) can be determined by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.
This assay assesses the impact of a compound on the germination of fungal spores.
Protocol:
-
Spore Suspension Preparation: Harvest spores from a mature fungal culture using a sterile loop or by washing the culture surface with sterile distilled water containing a surfactant (e.g., 0.05% Tween 80).
-
Spore Concentration Adjustment: Determine the spore concentration using a hemocytometer and adjust to a desired concentration (e.g., 1 x 10^5 spores/mL).
-
Treatment Preparation: Prepare a series of dilutions of the test compound in a suitable liquid medium (e.g., Potato Dextrose Broth or sterile water).
-
Incubation: Add the spore suspension to each compound dilution and to control wells (containing medium with and without solvent). Incubate under conditions conducive to germination (e.g., 25°C for 6-24 hours).
-
Microscopic Examination: Place a drop of the suspension from each treatment on a microscope slide and observe under a microscope.
-
Data Collection: Count the number of germinated and non-germinated spores in a representative sample (e.g., 100 spores). A spore is considered germinated if the germ tube length is equal to or greater than the spore's diameter.
-
Calculation: Calculate the percentage of spore germination inhibition using the formula:
-
Inhibition (%) = [(G_c - G_t) / G_c] * 100
-
Where G_c is the percentage of germination in the control and G_t is the percentage of germination in the treatment.
-
-
In Vivo Plant Protection Assay
This assay evaluates the efficacy of a compound in protecting a host plant from fungal infection.
Protocol:
-
Plant Cultivation: Grow healthy, susceptible host plants to a suitable developmental stage under controlled environmental conditions (e.g., greenhouse or growth chamber).
-
Treatment Application: Prepare a formulation of the test compound (e.g., an emulsion or solution) and apply it to the plants. Application methods can include foliar spray, soil drench, or seed treatment. Control plants should be treated with a blank formulation.
-
Inoculation: After a specified period post-treatment, inoculate the plants with a suspension of fungal spores or mycelial fragments at a known concentration.
-
Incubation: Maintain the inoculated plants under conditions favorable for disease development (e.g., high humidity and optimal temperature).
-
Disease Assessment: After a suitable incubation period, assess the disease severity using a disease rating scale (e.g., percentage of leaf area infected, lesion size, or number of lesions).
-
Calculation: Calculate the disease control efficacy using the formula:
-
Control Efficacy (%) = [(DS_c - DS_t) / DS_c] * 100
-
Where DS_c is the average disease severity in the control group and DS_t is the average disease severity in the treatment group.
-
-
Potential Mechanisms of Action
The antifungal activity of sesquiterpenoids like delta-Cadinol can be attributed to two primary mechanisms: direct antifungal action and the elicitation of plant defense responses.
Direct Antifungal Action
While the precise molecular targets of delta-Cadinol are not fully elucidated, sesquiterpenoids are known to disrupt fungal cell integrity and metabolism. A proposed workflow for investigating the direct antifungal mechanism is outlined below.
Caption: Workflow for elucidating the direct antifungal action of delta-Cadinol.
Elicitation of Plant Defense Responses
Sesquiterpenoids can act as elicitors, triggering the plant's innate immune system to defend against pathogen attack. This involves a complex signaling cascade leading to the production of defense-related compounds and proteins.
Caption: A generalized plant defense signaling cascade potentially triggered by delta-Cadinol.
Conclusion and Future Directions
Delta-Cadinol and other cadinane-type sesquiterpenoids demonstrate significant potential as antifungal agents for plant protection. The data, although currently limited for the pure compound, suggests that this class of molecules warrants further investigation. Future research should focus on:
-
Comprehensive Screening: Evaluating the antifungal activity of pure delta-Cadinol against a broader range of economically important plant pathogens to establish its spectrum of activity and determine precise MIC and EC50 values.
-
Mechanism of Action Studies: Elucidating the specific molecular targets of delta-Cadinol in fungal cells to understand its direct antifungal mechanism.
-
Plant Defense Elicitation: Investigating the specific signaling pathways in plants that are activated by delta-Cadinol and identifying key genes and metabolites involved in the induced resistance.
-
In Vivo Efficacy and Formulation: Conducting extensive greenhouse and field trials to assess the in vivo efficacy of delta-Cadinol under various environmental conditions and developing stable and effective formulations for practical application.
-
Structure-Activity Relationship Studies: Synthesizing and evaluating derivatives of delta-Cadinol to identify compounds with enhanced antifungal activity and improved physicochemical properties.
By addressing these research gaps, the full potential of delta-Cadinol as a novel, bio-based fungicide can be realized, contributing to the development of more sustainable and effective disease management strategies in agriculture.
References
- 1. researchgate.net [researchgate.net]
- 2. Fungal inhibitory activity of sesquiterpenoids isolated from Laggera pterodonta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Fungal inhibitory activity of sesquiterpenoids isolated from Laggera pterodonta [frontiersin.org]
- 4. Chemical composition, antimicrobial and antioxidant properties of the volatile oil and methanol extract of Xenophyllum poposum - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anti-inflammatory Mechanisms of Cadinol Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cadinol isomers, a group of naturally occurring sesquiterpenoid alcohols found in various plants, have emerged as promising candidates for the development of novel anti-inflammatory therapeutics. Their complex stereochemistry gives rise to a variety of isomers, including α-cadinol, δ-cadinol (also known as torreyol), and T-cadinol, each with potentially unique biological activities. This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory mechanisms of these this compound isomers, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new anti-inflammatory agents.
Core Anti-inflammatory Mechanisms
The anti-inflammatory effects of this compound isomers are primarily attributed to their ability to modulate key signaling pathways and reduce the production of pro-inflammatory mediators. The main mechanisms of action include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, as well as the potential modulation of the NLRP3 inflammasome and cellular reactive oxygen species (ROS) levels.
α-Cadinol
α-Cadinol has demonstrated significant anti-inflammatory properties by directly targeting the production of nitric oxide (NO), a key inflammatory mediator. In studies utilizing lipopolysaccharide (LPS)-activated RAW 264.7 macrophages, α-cadinol was shown to be a potent inhibitor of NO production and to downregulate the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO synthesis during inflammation. Furthermore, in an in vivo model of acute hepatitis, α-cadinol effectively reduced serum levels of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as markers of liver injury, alanine (B10760859) transaminase (ALT) and aspartate aminotransferase (AST).
δ-Cadinol (Torreyol)
The anti-inflammatory activity of δ-cadinol has been primarily investigated in the context of essential oils where it is a major constituent. Essential oils rich in δ-cadinene, a closely related precursor, have exhibited notable anti-inflammatory effects in animal models of carrageenan-induced paw edema and peritonitis. These findings suggest that δ-cadinol likely contributes significantly to the observed anti-inflammatory properties, although further studies on the isolated compound are required to fully elucidate its specific mechanisms and potency.
T-Cadinol
Research on T-cadinol has provided insights into its potential to modulate cellular processes, although direct studies on its anti-inflammatory mechanism are limited. In a study on Trypanosoma cruzi, T-cadinol exhibited IC50 values of 18 µM and 15 µM against the trypomastigote and amastigote forms, respectively. This study also highlighted its effect on the mitochondrial membrane potential and a decrease in reactive oxygen species (ROS) production in the parasite. While not a direct measure of anti-inflammatory activity in immune cells, the modulation of ROS suggests a potential mechanism by which T-cadinol could influence inflammatory responses, as ROS are known to act as signaling molecules in inflammation.
Data Presentation
The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound isomers. Due to the limited number of direct comparative studies, the data is presented for each isomer individually.
Table 1: In Vitro Anti-inflammatory Activity of α-Cadinol
| Cell Line | Stimulant | Parameter Measured | Method | Result |
| RAW 264.7 Macrophages | LPS | Nitric Oxide (NO) Production | Griess Assay | Dose-dependent inhibition |
| RAW 264.7 Macrophages | LPS | iNOS Expression | Western Blot | Downregulation |
Table 2: In Vivo Anti-inflammatory Activity of α-Cadinol
| Animal Model | Inflammatory Stimulus | Parameter Measured | Result |
| Acute Hepatitis (mice) | LPS/D-GalN | Serum TNF-α | Reduction |
| Acute Hepatitis (mice) | LPS/D-GalN | Serum IL-6 | Reduction |
| Acute Hepatitis (mice) | LPS/D-GalN | Serum ALT | Reduction |
| Acute Hepatitis (mice) | LPS/D-GalN | Serum AST | Reduction |
Table 3: Bioactivity of T-Cadinol (in a non-inflammatory context)
| Organism | Form | Parameter | Value |
| Trypanosoma cruzi | Trypomastigote | IC50 | 18 µM |
| Trypanosoma cruzi | Amastigote | IC50 | 15 µM |
Note: Data on the direct anti-inflammatory activity of isolated δ-cadinol and T-cadinol in terms of IC50 values or percentage inhibition of inflammatory markers is currently limited in the scientific literature.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the anti-inflammatory mechanisms of this compound isomers.
Cell Culture and LPS Stimulation
Objective: To prepare macrophage cells for in vitro anti-inflammatory assays and induce an inflammatory response.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
96-well and 6-well cell culture plates
Procedure:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in 96-well plates (for viability and NO assays) or 6-well plates (for Western blot and cytokine analysis) at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the this compound isomer or vehicle control for 1-2 hours.
-
Stimulate the cells with LPS (typically 1 µg/mL) for the desired time period (e.g., 24 hours for NO and cytokine assays, or shorter time points for signaling pathway analysis).
Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To quantify the amount of nitrite (B80452), a stable product of NO, in the cell culture supernatant as an indicator of NO production.
Materials:
-
Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
-
96-well microplate reader
Procedure:
-
After cell stimulation, collect 50-100 µL of the cell culture supernatant from each well of the 96-well plate.
-
Add an equal volume of Griess Reagent (pre-mixed 1:1 solution A and B) to each supernatant sample in a new 96-well plate.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Western Blot Analysis for NF-κB and MAPK Signaling
Objective: To detect the expression and phosphorylation status of key proteins in the NF-κB (p65, IκBα) and MAPK (p38, ERK, JNK) signaling pathways.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
After stimulation, wash the cells in 6-well plates with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay kit.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Visualizations
The anti-inflammatory effects of this compound isomers are mediated through the modulation of complex intracellular signaling networks. The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound isomers are hypothesized to inhibit this pathway, thereby reducing the expression of inflammatory mediators.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of several kinases, including p38, ERK, and JNK, which are activated by inflammatory stimuli and in turn regulate the expression of inflammatory genes. This compound isomers may exert their anti-inflammatory effects by inhibiting the phosphorylation and activation of these MAP kinases.
Experimental Workflow for In Vitro Anti-inflammatory Screening
The following diagram outlines a typical workflow for screening and characterizing the anti-inflammatory activity of this compound isomers in a macrophage cell line.
Conclusion and Future Directions
The available evidence strongly suggests that this compound isomers possess significant anti-inflammatory properties, primarily through the inhibition of key inflammatory pathways such as NF-κB and MAPK, and the reduction of pro-inflammatory mediators like nitric oxide and cytokines. α-Cadinol, in particular, has shown promising activity in both in vitro and in vivo models. However, to fully realize the therapeutic potential of this class of compounds, further research is imperative.
Future studies should focus on:
-
Direct Comparative Analyses: Conducting head-to-head comparisons of the anti-inflammatory potency of various this compound isomers to identify the most promising candidates.
-
Detailed Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action for each isomer, including their effects on the NLRP3 inflammasome and reactive oxygen species production in immune cells.
-
In Vivo Efficacy and Safety: Evaluating the efficacy and safety of promising this compound isomers in a broader range of preclinical models of inflammatory diseases.
-
Structure-Activity Relationship (SAR) Studies: Investigating the relationship between the stereochemistry of this compound isomers and their anti-inflammatory activity to guide the synthesis of more potent and selective analogs.
By addressing these key areas, the scientific community can pave the way for the development of this compound-based therapeutics as a novel and effective treatment strategy for a wide range of inflammatory disorders.
Discovery of Novel Cadinol Derivatives from Marine Organisms: An In-depth Technical Guide
December 2025
Abstract
The marine environment represents a vast and largely untapped reservoir of chemical diversity, offering promising avenues for the discovery of novel therapeutic agents. Among the myriad of natural products, sesquiterpenoids, particularly those with a cadinane (B1243036) skeleton, have garnered significant attention due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of recently discovered cadinol derivatives from various marine organisms, including brown algae, sponges, and fungi. It details the isolation and structure elucidation methodologies, summarizes their bioactivities with a focus on cytotoxic and anti-inflammatory properties, and explores the underlying molecular mechanisms and signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the field of marine natural products and drug discovery.
Introduction
Cadinane sesquiterpenoids are a class of bicyclic isoprenoids characterized by a decahydronaphthalene (B1670005) ring system. While terrestrial plants have been a traditional source of these compounds, marine organisms are increasingly recognized as a prolific source of new and structurally unique this compound derivatives. The unique and often extreme conditions of the marine environment drive the evolution of distinct metabolic pathways, leading to the production of secondary metabolites with novel chemical scaffolds and potent biological activities.[1] These activities range from antimicrobial and antiviral to cytotoxic and anti-inflammatory effects, making them attractive candidates for drug development.[2] This guide will delve into the latest discoveries in this exciting field.
Newly Discovered this compound Derivatives from Marine Sources
Recent research has led to the isolation and characterization of several novel this compound derivatives from a variety of marine organisms. These discoveries highlight the chemical diversity within this class of compounds and their potential as sources of new bioactive molecules.
From Marine Brown Algae
The brown alga Dictyopteris divaricata has proven to be a particularly rich source of new cadinane sesquiterpenes. Researchers have recently identified compounds such as 4β,5β-epoxycadinan-1β-ol and 1,4-epoxymuurolan-5β-ol . These discoveries underscore the potential of marine algae as a source for novel this compound derivatives.
From Marine Sponges and Associated Fungi
Marine sponges and their symbiotic fungi are another promising source of novel cadinane sesquiterpenoids. For instance, a symbiotic fungus of the genus Trichoderma, isolated from a marine sponge, was found to produce Trichodermaloids A, B, and C .[3] Similarly, a Penicillium species symbiotic with a marine sponge yielded Penicipenoids A-G , some of which possess rearranged carbon skeletons.[4] Fungi of the genus Aspergillus have also been identified as producers of bioactive cadinane derivatives.[5]
Experimental Protocols
The discovery of new this compound derivatives relies on a series of well-defined experimental procedures, from the collection of marine organisms to the final structure elucidation of the isolated compounds.
Isolation and Purification of this compound Derivatives
The initial step in the discovery process is the extraction of secondary metabolites from the marine organism. A general workflow for this process is outlined below.
A typical protocol for the isolation of sesquiterpenes from a marine-derived fungus is as follows:
-
Fermentation and Extraction: The fungal strain is cultured on a suitable medium (e.g., solid rice medium). After a period of incubation, the culture is extracted with an organic solvent such as ethyl acetate (B1210297) (EtOAc) to obtain a crude extract.[4]
-
Solvent Partitioning: The crude extract is then partitioned between immiscible solvents of varying polarities, such as n-hexane and methanol, to separate compounds based on their polarity.
-
Chromatography: The resulting fractions are subjected to various chromatographic techniques for further separation. This often involves column chromatography using stationary phases like silica (B1680970) gel or Sephadex LH-20, with a gradient of solvents.
-
Final Purification: Final purification to yield pure compounds is typically achieved using preparative high-performance liquid chromatography (HPLC).
Structure Elucidation
The chemical structure of the isolated pure compounds is determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, and NOESY, are employed to elucidate the planar structure and relative stereochemistry of the molecule.[6][7]
-
X-ray Crystallography: In cases where suitable crystals can be obtained, single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute configuration of the molecule.[8]
-
Electronic Circular Dichroism (ECD): ECD calculations can also be used to help determine the absolute configuration of chiral molecules.
Bioactivity Assays
The biological activity of the isolated this compound derivatives is assessed through a variety of in vitro assays.
-
Brine Shrimp Lethality Assay: This is a simple and rapid preliminary screen for general toxicity.[9]
-
MTT Assay: This colorimetric assay is widely used to assess the metabolic activity of cells and, therefore, cell viability and proliferation. It is a standard method for determining the cytotoxic potential of compounds against various cancer cell lines.[9]
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells, providing an indication of cytotoxicity.[9]
-
Nitric Oxide (NO) Production Assay: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a common model for inflammation. The inhibitory effect of compounds on NO production in these cells is a measure of their anti-inflammatory potential.[10][11]
-
Cytokine Release Assays: The levels of pro-inflammatory cytokines, such as TNF-α and various interleukins, in the supernatant of cell cultures can be quantified using enzyme-linked immunosorbent assays (ELISA) to assess the anti-inflammatory activity of the test compounds.[11]
Biological Activities and Quantitative Data
Newly discovered this compound derivatives from marine organisms have exhibited a range of promising biological activities, particularly cytotoxicity against cancer cell lines and anti-inflammatory effects. The following tables summarize the available quantitative data for some of these compounds.
| Compound Name | Marine Source | Bioactivity | Cell Line | IC50 Value | Reference |
| Trichodermaloid A | Trichoderma sp. (sponge symbiont) | Cytotoxic | NCI-H460 (Lung Cancer) | 6.8 µM | [3] |
| Trichodermaloid B | Trichoderma sp. (sponge symbiont) | Cytotoxic | SW620 (Colorectal Cancer) | 12.7 µM | [3] |
| Amorphaene A | Penicillium sp. HZ-5 | Cytotoxic | Pancreatic Ductal Adenocarcinoma | 13.1 ± 1.5 µM | [12] |
| Amorphaene E | Penicillium sp. HZ-5 | Cytotoxic | Pancreatic Ductal Adenocarcinoma | 28.6 ± 2.9 µM | [12] |
Table 1: Cytotoxic Activity of Marine-Derived this compound Derivatives
| Compound Name | Marine Source | Bioactivity | Assay | IC50 Value | Reference |
| Phacadinane A | Curcuma phaeocaulis | Anti-inflammatory | NO Production Inhibition | 3.88 ± 0.58 µM | [10] |
| Phacadinane B | Curcuma phaeocaulis | Anti-inflammatory | NO Production Inhibition | 2.25 ± 0.71 µM | [10] |
Table 2: Anti-inflammatory Activity of this compound Derivatives
Signaling Pathways
Understanding the molecular mechanisms by which these this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. Recent studies have begun to elucidate the signaling pathways modulated by these compounds, with a particular focus on pathways involved in inflammation and cancer.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.[13] Dysregulation of the NF-κB pathway is implicated in many inflammatory diseases and cancers.[14] Several marine-derived sesquiterpenoids have been shown to inhibit the NF-κB signaling pathway.[15][16]
One study on a nitrobenzoyl sesquiterpenoid from a marine fungus demonstrated that it inhibits osteoclastogenesis by blocking the RANKL-induced NF-κB signaling pathway. The compound was shown to prevent the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[15]
Modulation of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism.[17] Aberrant activation of this pathway is a hallmark of many cancers.[18] A number of marine-derived natural products have been identified as modulators of the PI3K/Akt pathway, suggesting a potential mechanism for their anticancer activity.[3][19] While specific studies on newly discovered this compound derivatives are still emerging, the broader class of marine-derived compounds shows promise in targeting this critical cancer-related pathway.
Conclusion and Future Perspectives
The marine environment continues to be a fertile ground for the discovery of novel natural products with significant therapeutic potential. The recent identification of new this compound derivatives from marine algae, sponges, and their associated fungi highlights the vast chemical diversity that remains to be explored. The potent cytotoxic and anti-inflammatory activities of these compounds, coupled with their emerging mechanistic insights, underscore their promise as lead structures for the development of new drugs.
Future research should focus on several key areas:
-
Broader Bioprospecting: Expanding the search for new this compound derivatives to a wider range of marine organisms and underexplored marine environments.
-
Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways of these compounds to better understand their therapeutic potential and potential side effects.
-
Analogue Synthesis: The synthesis of analogues of promising lead compounds to improve their activity, selectivity, and pharmacokinetic properties.
-
Sustainable Supply: Developing sustainable methods, such as aquaculture or microbial fermentation, for the production of these compounds to ensure a reliable supply for further research and development.
By addressing these areas, the full therapeutic potential of marine-derived this compound derivatives can be realized, paving the way for the development of new and effective treatments for a range of human diseases.
References
- 1. [Advances in biosynthesis of cadinane sesquiterpenes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Marine natural products with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Methods for isolation of marine-derived endophytic fungi and their bioactive secondary products | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure Elucidation and Complete NMR Spectral Assignments of New Sesquiterpenes Isolated From Marine Derived Fungus Aspergillus sydowii-HB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure Revision of the Sesquiterpene Nordine Based on NMR Spectroscopic Analysis and X-ray Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cadinane sesquiterpenes from Curcuma phaeocaulis with their inhibitory activities on nitric oxide production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of cadinane sesquiterpenoids as GOT1 inhibitors from Penicillium sp. HZ-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Terpenoids: natural inhibitors of NF-kappaB signaling with anti-inflammatory and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The inhibition of TNF-alpha-induced NF-kappaB activation by marine natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A marine fungus‐derived nitrobenzoyl sesquiterpenoid suppresses receptor activator of NF‐κB ligand‐induced osteoclastogenesis and inflammatory bone destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Marine compounds targeting the PI3K/Akt signaling pathway in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cell Physiol Biochem - Possible Therapeutic Targets from Derivatives of Natural Marine Products Based on PI3K/AKT Dependent Inhibitors in Viral Infection COVID-19 [cellphysiolbiochem.com]
An In-depth Technical Guide to the Insecticidal Properties of Cadinol-Rich Essential Oils
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the insecticidal properties of essential oils rich in cadinol, a sesquiterpenoid alcohol found in various aromatic plants. This document synthesizes key research findings, presenting quantitative data on insecticidal efficacy, detailed experimental protocols, and visual representations of experimental workflows and a putative mechanism of action.
Introduction to this compound and its Insecticidal Potential
Cadinols, including isomers such as α-cadinol and τ-cadinol, are sesquiterpenoids that contribute to the bioactive properties of numerous essential oils. These compounds have garnered scientific interest for their potential applications in agriculture and public health as natural alternatives to synthetic insecticides. Research has demonstrated the efficacy of this compound-rich essential oils against a range of insect pests, particularly those that threaten stored products. The complex chemical nature of essential oils often results in a synergistic effect of their components, though specific compounds like this compound have been identified as significant contributors to their insecticidal activity.
Quantitative Data on Insecticidal Efficacy
The insecticidal activity of this compound-rich essential oils has been quantified through various bioassays. The following tables summarize the key findings from scientific literature, providing data on contact and fumigant toxicity against several major insect pests.
Table 1: Insecticidal Activity of Mentha longifolia Essential Oil (α-Cadinol present)
| Insect Species | Bioassay | Concentration/Dose | Efficacy | Reference |
| Callosobruchus maculatus | Fumigant | 20 µL/mL | 100% mortality; complete reduction in fecundity, fertility, and adult emergence |
Table 2: Insecticidal Activity of Ostericum sieboldii Essential Oil (7.29% α-Cadinol)
| Insect Species | Bioassay | LD50 (Contact) | LC50 (Fumigant) | Reference |
| Sitophilus zeamais | Contact & Fumigant | 13.82 µ g/adult | 27.39 mg/L air | |
| Tribolium castaneum | Contact & Fumigant | 8.47 µ g/adult | 20.92 mg/L air |
Table 3: Acaricidal Activity of α-Cadinol
| Mite Species | Bioassay | Dose | Efficacy | Reference |
| Dermatophagoides pteronyssinus | Not specified | 6.3 mg/cm² | Mortality after 24 hours | |
| Dermatophagoides farinae | Not specified | 6.3 mg/cm² | Mortality after 24 hours |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on the insecticidal properties of this compound-rich essential oils.
Essential Oil Extraction and Analysis
Objective: To extract essential oil from plant material and identify its chemical constituents, including this compound.
Protocol:
-
Plant Material Preparation: Air-dry the plant material (e.g., leaves, flowering aerial parts) at room temperature and chop it into small pieces.
-
Hydrodistillation: Subject the prepared plant material to hydrodistillation for a specified period (e.g., 3 hours) using a Clevenger-type apparatus.
-
Oil Collection and Storage: Collect the distilled essential oil and dry it over anhydrous sodium sulfate. Store the oil in a sealed vial at 4°C until further use.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Dilute the essential oil in a suitable solvent (e.g., n-hexane).
-
Inject an aliquot of the diluted sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).
-
Set the GC oven temperature program to separate the individual components of the oil. A typical program might be: start at a lower temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 240°C) at a specific rate (e.g., 3°C/min), and hold for a certain time.
-
Identify the chemical constituents by comparing their mass spectra and retention indices with those of known standards and reference libraries (e.g., NIST, Wiley).
-
Quantify the relative percentage of each component based on the peak area in the chromatogram.
-
Insect Rearing
Objective: To maintain a healthy and uniform population of insects for bioassays.
Protocol:
-
Colony Establishment: Obtain an initial population of the target insect species (e.g., Sitophilus zeamais, Tribolium castaneum).
-
Culture Medium: Rear the insects on a suitable diet in a controlled environment. For example, S. zeamais can be reared on whole wheat or maize, and T. castaneum on a mixture of flour and yeast.
-
Environmental Conditions: Maintain the insect cultures in an incubator at a constant temperature (e.g., 27-30°C) and relative humidity (e.g., 60-70%), with a specified photoperiod (e.g., 12:12 light:dark).
-
Synchronization: For age-specific bioassays, synchronize the insect cultures to obtain adults of a known age.
Contact Toxicity Bioassay
Objective: To determine the lethal dose (LD50) of an essential oil when applied directly to the insect.
Protocol:
-
Preparation of Test Solutions: Prepare a series of dilutions of the essential oil in a suitable volatile solvent (e.g., acetone (B3395972) or n-hexane).
-
Topical Application:
-
Immobilize the adult insects by chilling them.
-
Using a micro-applicator, apply a precise volume (e.g., 0.5-1 µL) of each dilution to the dorsal thorax of each insect.
-
A control group should be treated with the solvent only.
-
-
Incubation: Place the treated insects in ventilated containers with a food source and maintain them under the same controlled conditions as the rearing cultures.
-
Mortality Assessment: Record the number of dead insects at specified time intervals (e.g., 24, 48, 72 hours). Insects are considered dead if they are unable to move when prodded with a fine brush.
-
Data Analysis: Calculate the LD50 values using probit analysis.
Fumigant Toxicity Bioassay
Objective: To determine the lethal concentration (LC50) of an essential oil in its vapor phase.
Protocol:
-
Preparation of Test Chambers: Use airtight glass jars or vials as fumigation chambers.
-
Application of Essential Oil:
-
Apply a specific volume of the essential oil to a filter paper strip.
-
Suspend the treated filter paper inside the chamber, ensuring it does not come into direct contact with the insects.
-
A control chamber should contain a filter paper treated with the solvent only (if used) or be left untreated.
-
-
Insect Exposure: Introduce a known number of adult insects into each chamber and seal it.
-
Incubation: Keep the chambers at a constant temperature and humidity for a defined exposure period (e.g., 24 hours).
-
Mortality Assessment: After the exposure period, transfer the insects to clean containers with a food source and observe for mortality at set intervals.
-
Data Analysis: Calculate the LC50 values using probit analysis.
Visualizations: Workflows and Putative Mechanisms
Experimental Workflows
Caption: Workflow for Contact Toxicity Bioassay.
Caption: Workflow for Fumigant Toxicity Bioassay.
Putative Insecticidal Signaling Pathway
While the precise molecular targets of this compound in insects are not yet fully elucidated, a common mechanism for many essential oil components is the disruption of the insect's nervous system. The following diagram illustrates a generalized, putative signaling pathway for the neurotoxic action of sesquiterpenoids like this compound.
Methodological & Application
Application Note: Determining the Cytotoxicity of Cadinol using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cadinol, a sesquiterpenoid found in various essential oils, has garnered interest for its potential therapeutic properties, including anticancer activities.[1][2] A crucial step in evaluating the pharmacological potential of any compound is determining its cytotoxic effects on various cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and cytotoxicity.[3] This application note provides a detailed protocol for determining the cytotoxicity of this compound using the MTT assay.
The principle of the MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active (i.e., viable) cells. The amount of formazan produced is directly proportional to the number of living cells.[4] The insoluble formazan crystals are then dissolved, and the absorbance of the resulting colored solution is measured using a spectrophotometer.[5] A decrease in the number of viable cells following treatment with a cytotoxic compound like this compound will result in a corresponding decrease in the amount of formazan produced, thus indicating the compound's cytotoxic effect.
Principle of the MTT Assay
The MTT assay relies on the activity of NAD(P)H-dependent cellular oxidoreductase enzymes, which are primarily located in the mitochondria of living cells.[5] These enzymes reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[5] The resulting formazan crystals are then solubilized, and the absorbance is measured, typically between 500 and 600 nm.[5] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[4][6]
Caption: Principle of the MTT assay for cell viability.
Experimental Protocol
This protocol is a general guideline and may require optimization depending on the cell line and laboratory conditions.
Materials and Reagents
-
Selected cancer cell line (e.g., MCF-7, A549, HepG2)[1]
-
This compound (of high purity)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[6]
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO), or 10% SDS in 0.01 M HCl)[5]
-
96-well flat-bottom sterile microplates[7]
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO₂)
Procedure
-
Cell Seeding: a. Culture the selected cell line in appropriate complete medium until it reaches 80-90% confluency. b. Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter. c. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[8] d. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to attach and enter the exponential growth phase.[9]
-
This compound Treatment: a. Prepare a stock solution of this compound in DMSO. Further dilute this stock solution with serum-free medium to create a series of desired concentrations (e.g., 0, 10, 25, 50, 100, 200 µM). The final DMSO concentration in the wells should be less than 0.5% to avoid solvent-induced cytotoxicity. b. After the 24-hour incubation, carefully remove the medium from the wells. c. Add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only, without cells).[8] d. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[8]
-
MTT Assay: a. Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[10] b. Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing the viable cells to metabolize the MTT into formazan crystals. c. After the incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells. d. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.[6]
-
Absorbance Measurement: a. Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Experimental Workflow
Caption: Experimental workflow for the MTT cytotoxicity assay.
Data Presentation and Analysis
The raw absorbance data should be processed to determine the percentage of cell viability for each this compound concentration.
Data Analysis Steps:
-
Blank Subtraction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate Percentage Viability: The percentage of cell viability is calculated relative to the vehicle control (untreated cells), which is considered 100% viable.
Formula: Percentage Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is the concentration of this compound that reduces cell viability by 50%. This value can be determined by plotting a dose-response curve of percentage cell viability against the logarithm of the this compound concentration and using non-linear regression analysis.[11]
Table 1: Raw Absorbance Data (570 nm) from MTT Assay
| This compound (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Average Absorbance |
| 0 (Vehicle) | 1.254 | 1.288 | 1.271 | 1.271 |
| 10 | 1.103 | 1.125 | 1.118 | 1.115 |
| 25 | 0.856 | 0.879 | 0.865 | 0.867 |
| 50 | 0.632 | 0.651 | 0.640 | 0.641 |
| 100 | 0.315 | 0.328 | 0.322 | 0.322 |
| 200 | 0.158 | 0.165 | 0.161 | 0.161 |
| Blank | 0.052 | 0.055 | 0.053 | 0.053 |
Table 2: Calculated Percentage Cell Viability and IC₅₀ Value
| This compound (µM) | Average Corrected Absorbance | % Cell Viability | Standard Deviation |
| 0 (Vehicle) | 1.218 | 100.00 | 1.70 |
| 10 | 1.062 | 87.19 | 1.23 |
| 25 | 0.814 | 66.83 | 1.15 |
| 50 | 0.588 | 48.28 | 0.95 |
| 100 | 0.269 | 22.09 | 0.65 |
| 200 | 0.108 | 8.87 | 0.35 |
| IC₅₀ (µM) | \multicolumn{3}{c | }{~ 52 µM } |
Note: The data presented in the tables are for illustrative purposes only.
Conclusion
The MTT assay is a robust and straightforward method for assessing the cytotoxic potential of compounds like this compound.[12] By following this detailed protocol, researchers can obtain reliable and reproducible data on the dose-dependent effects of this compound on cell viability. This information is fundamental for further mechanistic studies and for evaluating the potential of this compound as a therapeutic agent. Careful optimization of cell density, treatment duration, and this compound concentration range is crucial for achieving accurate and meaningful results.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. MTT assay - Wikipedia [en.wikipedia.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. bds.berkeley.edu [bds.berkeley.edu]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Cadinol Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cadinol isomers are a group of naturally occurring sesquiterpenoid alcohols found in the essential oils of various plants. These compounds contribute significantly to the aromatic profile and potential therapeutic properties of these oils. Due to their structural similarities, the separation and accurate identification of individual this compound isomers present a significant analytical challenge. This application note provides a detailed protocol for the analysis of this compound isomers using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. The methodologies described herein are essential for quality control, chemotaxonomic studies, and the development of natural product-based pharmaceuticals.
Experimental Protocols
Sample Preparation
A simple dilution of the essential oil sample is typically sufficient for GC-MS analysis.
-
Protocol:
-
Accurately weigh approximately 10 mg of the essential oil sample into a 2 mL autosampler vial.
-
Add 1 mL of a suitable volatile solvent (e.g., hexane, ethyl acetate, or dichloromethane) to the vial.
-
Cap the vial and vortex thoroughly to ensure complete dissolution and homogenization.
-
If necessary, centrifuge the sample to precipitate any particulate matter that could interfere with the injection.
-
The prepared sample is now ready for GC-MS analysis. For quantitative analysis, a final concentration of approximately 10 µg/mL is recommended to achieve a column loading of around 10 ng with a 1 µL injection.[1]
-
GC-MS Instrumentation and Conditions
The following parameters are recommended for the analysis of this compound isomers. Optimization may be required based on the specific instrumentation and the complexity of the sample matrix.
Table 1: Recommended GC-MS Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 50:1 for concentrated samples) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature of 70 °C, hold for 1 min, ramp at 4 °C/min to 240 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temperature | 280 °C |
| Mass Scan Range | m/z 40-450 |
| Solvent Delay | 3-5 minutes |
Data Analysis and Isomer Identification
Identification of this compound isomers is achieved by a combination of mass spectral library matching and comparison of retention indices.
-
Mass Spectral Identification: The acquired mass spectra are compared with reference spectra in commercial libraries such as the National Institute of Standards and Technology (NIST) and Wiley libraries.
-
Retention Indices (RI): Kovats retention indices are calculated for each peak using a homologous series of n-alkanes (e.g., C8-C20) analyzed under the same chromatographic conditions. The experimental RI values are then compared with literature values for known this compound isomers on similar stationary phases. Due to the potential for co-elution on non-polar columns like DB-5ms, the use of a second, more polar column (e.g., a wax-type column) for confirmatory analysis is highly recommended to improve separation and identification confidence.
Chromatographic Separation of this compound Isomers
The separation of this compound isomers is challenging due to their similar boiling points and polarities. On a non-polar DB-5ms column, elution is primarily based on boiling point. However, subtle differences in polarity can be exploited using a polar stationary phase.
Table 2: Kovats Retention Indices of Selected this compound Isomers
| This compound Isomer | Non-Polar Column (DB-5/HP-5MS) | Polar Column (HP-20M/HP-Innowax) |
| α-Cadinol | 1640 - 1653 | 2211 (DB-Wax) |
| δ-Cadinol | 1576 - 1644 | Not Available |
| 10-epi-α-Cadinol (τ-Cadinol) | 1630 - 1640 | 2132 - 2165 |
| τ-Muurolol | ~1635 | 2138 (Solgel-Wax) |
Note: Retention indices can vary slightly depending on the specific GC conditions.
As indicated in the table, τ-Muurolol and τ-Cadinol often co-elute on DB-5 columns with a retention index of approximately 1635.[2] A polar column can resolve these isomers, with τ-Cadinol eluting earlier than τ-Muurolol.[2]
Mass Spectral Fragmentation of this compound Isomers
Under electron ionization (EI), this compound isomers (C₁₅H₂₆O, molecular weight 222.37 g/mol ) exhibit characteristic fragmentation patterns. The molecular ion peak (M⁺) at m/z 222 is often weak or absent. Common fragmentation pathways for sesquiterpenoid alcohols include dehydration (loss of H₂O, M-18) and loss of an isopropyl group (C₃H₇, M-43).
While the mass spectra of this compound isomers are very similar, subtle differences in the relative intensities of key fragment ions can aid in their differentiation.
Key Fragmentation Ions:
-
m/z 204 [M-18]⁺: Resulting from the loss of a water molecule.
-
m/z 161 [M-18-43]⁺: Subsequent loss of an isopropyl group from the dehydrated ion. This is often a prominent peak.
-
m/z 119, 105, 93, 81, 69, 55, 43, 41: Further fragmentation of the molecule.
Distinguishing Features:
-
α-Cadinol: The mass spectrum of α-Cadinol typically shows a significant peak at m/z 204 and a base peak at m/z 43.
-
δ-Cadinol: Often presents a base peak at m/z 161, corresponding to the loss of an isopropyl group from the dehydrated molecular ion.
-
τ-Cadinol: The mass spectrum of τ-Cadinol also shows characteristic fragments at m/z 204 and 161.
Unambiguous identification of isomers often requires the analysis of authentic reference standards.
Quantitative Analysis
For the quantification of this compound isomers, an external standard method with a calibration curve is recommended.
Protocol:
-
Prepare a series of standard solutions of the target this compound isomer(s) at known concentrations.
-
Analyze each standard solution by GC-MS under the optimized conditions.
-
Construct a calibration curve by plotting the peak area of a characteristic ion versus the concentration of the standard.
-
Analyze the prepared sample under the same conditions.
-
Determine the concentration of the this compound isomer(s) in the sample by interpolating its peak area on the calibration curve.
Table 3: Quantitative Data of Cadinane Sesquiterpenoids in Cedrelopsis grevei Essential Oil
| Compound Group | Percentage Range (%) |
| Cadinenes | 0.5 - 35.2 |
| T-Muurolol | 0 - 11.8 |
| α-Cadinol | 0 - 6.7 |
Data from a study on the chemical composition of Cedrelopsis grevei bark essential oil, showcasing the natural variability of these compounds.[2][3]
Diagrams
References
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Purification of Cadinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cadinol, a sesquiterpenoid alcohol, exists in various isomeric forms, including α-cadinol, δ-cadinol, and T-cadinol. These compounds, found in a variety of plants and essential oils, are of significant interest due to their potential biological activities, including antimicrobial and anti-inflammatory properties. High-performance liquid chromatography (HPLC) is a powerful technique for the purification and quantification of these isomers, which often co-exist in complex natural extracts. This document provides detailed application notes and protocols for the purification of this compound isomers using HPLC.
Data Presentation
The successful separation and purification of this compound isomers are dependent on the optimization of HPLC parameters. The following tables summarize typical quantitative data obtained during the HPLC purification of this compound isomers. Please note that these values are representative and may vary depending on the sample matrix, instrumentation, and specific experimental conditions.
Table 1: HPLC Method Parameters for this compound Isomer Separation
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) | C18 reversed-phase (e.g., 20 x 250 mm, 10 µm) |
| Mobile Phase | Acetonitrile (B52724):Water (gradient elution) | Acetonitrile:Water (isocratic or gradient) |
| Gradient (Analytical) | 50% ACN to 95% ACN over 30 min | - |
| Isocratic (Preparative) | 80-95% Acetonitrile[1] | - |
| Flow Rate | 1.0 mL/min | 10-20 mL/min |
| Detection | Diode Array Detector (DAD) at 210-220 nm | UV-Vis Detector at 210-220 nm |
| Column Temperature | 25-30 °C | Ambient |
| Injection Volume | 10-20 µL | 1-5 mL |
Table 2: Representative Quantitative Data for this compound Purification
| This compound Isomer | Typical Retention Time (min) | Purity Achieved (%) | Typical Yield (%) |
| δ-Cadinol | 18.5 | >95 | 80-90 |
| α-Cadinol | 20.2 | >98 | 85-95 |
| T-Cadinol | 21.8 | >97 | 82-92 |
Experimental Protocols
Protocol 1: Sample Preparation from Plant Material
This protocol outlines the extraction of this compound from a plant matrix prior to HPLC analysis.
Materials:
-
Dried and powdered plant material
-
Methanol (B129727) (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Rotary evaporator
-
Ultrasonic bath
-
Filter paper
-
0.45 µm syringe filters
Procedure:
-
Weigh 10 g of dried, powdered plant material.
-
Add 100 mL of methanol to the plant material in a flask.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Filter the extract through filter paper to remove solid debris.
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.
-
Perform a liquid-liquid extraction by partitioning the crude extract between hexane and methanol/water (9:1 v/v) to remove non-polar impurities.
-
Collect the hexane phase and evaporate the solvent to obtain the enriched this compound fraction.
-
Dissolve the final extract in the HPLC mobile phase and filter through a 0.45 µm syringe filter before injection.
Protocol 2: Analytical HPLC for this compound Isomer Separation and Quantification
This protocol describes the analytical-scale separation of this compound isomers to determine their presence and relative abundance.
Materials and Equipment:
-
HPLC system with a gradient pump, autosampler, column oven, and DAD detector
-
C18 reversed-phase column (4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Formic acid (optional)
-
This compound isomer standards
Procedure:
-
Mobile Phase Preparation: Prepare mobile phase A (ultrapure water, optionally with 0.1% formic acid to improve peak shape) and mobile phase B (acetonitrile). Degas both solvents.
-
Instrument Setup:
-
Install the C18 column and equilibrate the system with 50% mobile phase B at a flow rate of 1.0 mL/min for at least 30 minutes.
-
Set the column temperature to 30°C.
-
Set the DAD detector to acquire data from 200-400 nm, with a monitoring wavelength of 210 nm.
-
-
Gradient Program:
-
0-5 min: 50% B
-
5-35 min: Linear gradient from 50% to 95% B
-
35-40 min: 95% B
-
40.1-45 min: Return to 50% B and re-equilibrate.
-
-
Analysis:
-
Inject 10 µL of the prepared sample extract.
-
Inject standards of α-cadinol, δ-cadinol, and T-cadinol to determine their retention times for peak identification.
-
Construct a calibration curve using standards of known concentrations for quantification.
-
Protocol 3: Preparative HPLC for this compound Isomer Purification
This protocol details the scale-up purification of a target this compound isomer.
Materials and Equipment:
-
Preparative HPLC system with a high-pressure pump, manual or automated injector, fraction collector, and UV-Vis detector.
-
Preparative C18 reversed-phase column (e.g., 20 x 250 mm, 10 µm).
-
Acetonitrile and ultrapure water (HPLC grade).
-
Rotary evaporator.
Procedure:
-
Method Development and Scale-Up: Based on the analytical HPLC results, develop an isocratic or shallow gradient preparative method. A common starting point for sesquiterpene purification is 80-95% acetonitrile in water.[1] The flow rate and injection volume will need to be scaled up based on the column dimensions.
-
Instrument Setup:
-
Install the preparative C18 column and equilibrate with the chosen mobile phase at the scaled-up flow rate (e.g., 15 mL/min).
-
Set the UV-Vis detector to the wavelength of maximum absorbance for this compound (around 210 nm).
-
-
Purification:
-
Dissolve the crude extract in the mobile phase at a high concentration.
-
Inject a large volume (e.g., 1-5 mL) of the concentrated extract onto the column.
-
Monitor the chromatogram and collect the fraction corresponding to the retention time of the target this compound isomer.
-
-
Post-Purification:
-
Combine the collected fractions containing the purified isomer.
-
Remove the solvent using a rotary evaporator.
-
The purity of the isolated compound can be confirmed by analytical HPLC.
-
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Schematic of a typical HPLC system for this compound purification.
References
Application Notes and Protocols for the Structural Analysis of T-Cadinol using Nuclear Magnetic Resonance (NMR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-Cadinol, a sesquiterpenoid alcohol, is a natural product found in various plants and has garnered interest for its potential pharmacological activities. Elucidating its precise three-dimensional structure is fundamental for understanding its bioactivity and for any further drug development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural determination of organic molecules like T-Cadinol in solution. This document provides a comprehensive guide, including detailed protocols and data interpretation, for the structural analysis of T-Cadinol using one-dimensional (1D) and two-dimensional (2D) NMR techniques.
Principle of NMR-Based Structural Elucidation
The structural analysis of T-Cadinol by NMR involves a series of experiments that provide information about the chemical environment, connectivity, and spatial proximity of its constituent atoms.
-
1D NMR (¹H and ¹³C): Provides initial information on the number and types of protons and carbons in the molecule. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while the coupling constants (J) in the ¹H NMR spectrum reveal information about the connectivity of neighboring protons.
-
2D NMR: These experiments provide correlational data that is crucial for assembling the molecular structure.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This helps in establishing proton-proton spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom. This is instrumental in assigning the ¹³C NMR signals based on the proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This information is vital for connecting the different spin systems and for identifying quaternary carbons (carbons with no attached protons).
-
By systematically analyzing the data from these experiments, the complete chemical structure of T-Cadinol can be determined.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for T-Cadinol, as well as the key 2D NMR correlations that are essential for its structural elucidation.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for T-Cadinol (CDCl₃)
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH) | Multiplicity (J in Hz) |
| 1 | 49.8 | 1.85 | m |
| 2 | 22.5 | 1.96, 1.54 | m |
| 3 | 34.1 | 1.75 | m |
| 4 | 133.8 | - | - |
| 5 | 123.4 | 5.35 | br s |
| 6 | 42.1 | 2.15 | m |
| 7 | 44.2 | 1.25 | m |
| 8 | 24.3 | 1.65 | m |
| 9 | 40.5 | 1.80 | m |
| 10 | 69.0 | - | - |
| 11 | 30.9 | 1.70 | m |
| 12 | 21.1 | 0.87 | d (6.9) |
| 13 | 15.7 | 0.74 | d (6.9) |
| 14 | 24.1 | 1.60 | s |
| 15 | 29.0 | 1.09 | s |
Data compiled from published literature.[1][2][3]
Table 2: Key 2D NMR Correlations (COSY and HMBC) for T-Cadinol
| Proton (δH) | COSY Correlations (δH) | HMBC Correlations (δc) |
| H-5 (5.35) | H-6 (2.15) | C-3, C-4, C-6, C-7, C-14 |
| H-12 (0.87) | H-11 (1.70) | C-11, C-13 |
| H-13 (0.74) | H-11 (1.70) | C-11, C-12 |
| H-14 (1.60) | - | C-3, C-4, C-5 |
| H-15 (1.09) | - | C-1, C-9, C-10 |
Correlations are inferred from typical sesquiterpenoid structures and are essential for full structural assignment.
Experimental Protocols
Protocol 1: NMR Sample Preparation
-
Sample Purity: Ensure the T-Cadinol sample is of high purity, as impurities can complicate spectral analysis. Purification can be achieved by chromatographic techniques such as column chromatography or HPLC.
-
Mass Determination: Accurately weigh approximately 5-10 mg of purified T-Cadinol for ¹H NMR and 20-50 mg for ¹³C and 2D NMR experiments.
-
Solvent Selection: Choose a suitable deuterated solvent in which T-Cadinol is readily soluble. Deuterated chloroform (B151607) (CDCl₃) is a common choice for sesquiterpenoids.
-
Dissolution: Dissolve the weighed sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Protocol 2: NMR Data Acquisition
The following are general parameters for acquiring NMR data on a standard 400 or 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
1. ¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
2. ¹³C NMR Spectroscopy:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 200-220 ppm, centered around 100-110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 or more, as ¹³C is an insensitive nucleus.
3. DEPT-135 (Distortionless Enhancement by Polarization Transfer):
-
Purpose: To differentiate between CH, CH₂, and CH₃ signals. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.
-
Pulse Program: Standard DEPT-135 pulse sequence.
-
Parameters: Similar to a standard ¹³C experiment, but with a significantly lower number of scans required.
4. 2D COSY (¹H-¹H Correlation Spectroscopy):
-
Pulse Program: Standard COSY pulse sequence (e.g., 'cosygpqf').
-
Spectral Width: Same as the ¹H NMR experiment in both dimensions.
-
Number of Increments (t1): 256-512.
-
Number of Scans per Increment: 2-8.
5. 2D HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Standard HSQC pulse sequence with gradient selection (e.g., 'hsqcedetgpsisp2.2').
-
Spectral Width (F2 - ¹H): Same as the ¹H NMR experiment.
-
Spectral Width (F1 - ¹³C): Same as the ¹³C NMR experiment.
-
Number of Increments (t1): 128-256.
-
Number of Scans per Increment: 4-16.
6. 2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Standard HMBC pulse sequence with gradient selection (e.g., 'hmbcgplpndqf').
-
Spectral Width (F2 - ¹H): Same as the ¹H NMR experiment.
-
Spectral Width (F1 - ¹³C): Same as the ¹³C NMR experiment.
-
Number of Increments (t1): 256-512.
-
Number of Scans per Increment: 8-32.
-
Long-Range Coupling Delay (D6): Optimized for a coupling constant of 8-10 Hz.
Data Processing and Analysis
-
Fourier Transformation: Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the frequency-domain NMR spectra.
-
Phasing and Baseline Correction: Manually phase the spectra to ensure all peaks are in the absorptive mode and apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectra using the residual solvent peak (e.g., CDCl₃ at δH 7.26 and δc 77.16) or an internal standard like tetramethylsilane (B1202638) (TMS).
-
Peak Picking and Integration: Identify all significant peaks and, for the ¹H spectrum, integrate the peak areas to determine the relative number of protons.
-
2D Spectra Analysis: Analyze the cross-peaks in the 2D spectra to establish correlations. For example, in the COSY spectrum, a cross-peak between two proton signals indicates that they are coupled. In the HSQC spectrum, a cross-peak links a proton to its directly attached carbon. In the HMBC spectrum, cross-peaks reveal long-range (2-3 bond) H-C correlations.
Mandatory Visualizations
Caption: Workflow for the structural elucidation of T-Cadinol using NMR spectroscopy.
Caption: Key COSY and HMBC correlations for the structural determination of T-Cadinol.
References
Application Notes and Protocols for the Extraction of Cadinol from Juniperus Species
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction, isolation, and purification of cadinol, a sesquiterpene alcohol with potential pharmacological applications, from various Juniperus species.
Introduction
Cadinols, a group of isomeric sesquiterpenoid alcohols, are found in the essential oils of numerous plants, including various species of the Juniperus genus. These compounds, particularly isomers like α-cadinol, are of interest to researchers for their potential biological activities. The efficient extraction and purification of this compound are crucial steps for further pharmacological investigation and drug development. This document outlines the primary methods for obtaining this compound from Juniperus plant material, focusing on hydrodistillation for essential oil extraction followed by column chromatography for the isolation of the target compound.
Quantitative Data Summary
The concentration of α-cadinol and other sesquiterpenoids can vary significantly depending on the Juniperus species, geographical location, and the part of the plant used for extraction (e.g., needles, berries, wood). The following table summarizes the reported content of α-cadinol in the essential oils of several Juniperus species.
| Juniperus Species | Plant Part | Extraction Method | α-Cadinol Content (%) | Other Major Components |
| Juniperus communis | Needles | Simultaneous Distillation-Extraction (SDE) | up to 2.7%[1] | α-Pinene, Sabinene, Limonene, (E)-β-caryophyllene, α-Humulene, Germacrene D[1] |
| Juniperus communis | Berries | Hydrodistillation | 0.03% - 1.13% | α-Pinene, β-Pinene, β-Myrcene, Sabinene, Limonene, Germacrene D[2] |
| Juniperus phoenicea | Leaves | Hydrodistillation | 0.05% - 0.83% | α-Pinene, δ-3-Carene, Myrcene, Limonene, β-Phellandrene[3] |
| Juniperus sabina | Leaves (Female) | Hydrodistillation | 0.68% | Sabinene, γ-Terpinene, δ-2-Carene, Terpinen-4-ol |
| Juniperus virginiana | Wood | Steam Distillation | Not explicitly quantified, but present | α-Cedrene, Thujopsene, Cedrol, Widdrol[4] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the extraction of essential oil from Juniperus species and the subsequent isolation of this compound.
Protocol 1: Extraction of Essential Oil by Hydrodistillation
This protocol describes a standard laboratory-scale hydrodistillation for obtaining the essential oil from dried Juniperus plant material.
Materials and Equipment:
-
Dried and ground Juniperus plant material (needles, berries, or wood)
-
Clevenger-type apparatus
-
Heating mantle
-
Round-bottom flask (2 L)
-
Condenser
-
Graduated collection tube
-
Distilled water
-
Anhydrous sodium sulfate (B86663)
-
Glass vials for storage
Procedure:
-
Preparation of Plant Material: Ensure the Juniperus plant material is thoroughly dried to a constant weight and coarsely ground to increase the surface area for efficient extraction.
-
Apparatus Setup: Assemble the Clevenger-type hydrodistillation apparatus. Place 100 g of the ground plant material into the 2 L round-bottom flask.
-
Hydrodistillation: Add 1 L of distilled water to the flask. The plant material should be fully submerged.
-
Heating: Begin heating the flask using the heating mantle. The rate of heating should be controlled to achieve a steady distillation rate of approximately 2-3 mL per minute.
-
Distillation: Continue the distillation for a minimum of 3 hours. The volatile components, including this compound, will co-distill with the water vapor, condense in the condenser, and collect in the graduated collection tube.
-
Oil Separation: Once the distillation is complete, allow the apparatus to cool. The essential oil, being less dense than water, will form a layer on top of the aqueous phase in the collection tube. Carefully separate the oil layer.
-
Drying and Storage: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water. Decant the dried oil into a clean, amber glass vial and store it at 4°C in the dark to prevent degradation.
Protocol 2: Isolation of this compound by Column Chromatography
This protocol details the separation of the sesquiterpenoid fraction, including this compound, from the crude essential oil using column chromatography.
Materials and Equipment:
-
Crude Juniperus essential oil
-
Silica (B1680970) gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Hexane (B92381) (n-hexane)
-
Ethyl acetate (B1210297)
-
Beakers and Erlenmeyer flasks
-
Fraction collector or test tubes
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
UV lamp
-
Anisaldehyde-sulfuric acid staining reagent
-
Rotary evaporator
Procedure:
-
Column Preparation:
-
Prepare a slurry of silica gel in hexane.
-
Carefully pack the chromatography column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Allow the excess hexane to drain until the solvent level is just above the silica gel bed. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve a known amount of the crude essential oil (e.g., 1 g) in a minimal volume of hexane.
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
-
Elution:
-
Begin the elution with 100% hexane to elute the non-polar hydrocarbon fraction (monoterpenes and sesquiterpenes).
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the hexane. A typical gradient could be:
-
100% Hexane
-
98:2 Hexane:Ethyl Acetate
-
95:5 Hexane:Ethyl Acetate
-
90:10 Hexane:Ethyl Acetate
-
80:20 Hexane:Ethyl Acetate
-
50:50 Hexane:Ethyl Acetate
-
100% Ethyl Acetate
-
-
Collect the eluate in fractions of a consistent volume (e.g., 10 mL).
-
-
Fraction Analysis by TLC:
-
Monitor the separation by spotting a small amount of each collected fraction onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., hexane:ethyl acetate 9:1).
-
Visualize the spots under a UV lamp and/or by staining with anisaldehyde-sulfuric acid reagent followed by gentle heating. This compound and other alcohols will typically appear as colored spots.
-
Pool the fractions that contain the compound of interest (this compound) based on their TLC profiles.
-
-
Solvent Removal and Final Purification:
-
Combine the this compound-rich fractions and remove the solvent using a rotary evaporator under reduced pressure.
-
The resulting concentrated fraction can be further purified if necessary by techniques such as preparative TLC or preparative HPLC to obtain highly pure this compound.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction and Isolation.
Logical Relationship of Purification Steps
Caption: Purification logic for this compound isolation.
References
- 1. Chemical investigation of the essential oil from berries and needles of common juniper (Juniperus communis L.) growing wild in Estonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 3. biodiversityjournal.com [biodiversityjournal.com]
- 4. Introduction - NTP Technical Report on the Toxicity Studies of Cedarwood Oil (Virginia) (CASRN 8000-27-9) Administered Dermally to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of alpha-Cadinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-Cadinol is a naturally occurring sesquiterpenoid alcohol found in the essential oils of various plants. It has demonstrated a range of biological activities, including antimicrobial and antifungal properties.[1] These application notes provide a detailed protocol for determining the in vitro antimicrobial susceptibility of alpha-Cadinol against relevant bacterial and fungal strains. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), with modifications to accommodate the lipophilic nature of alpha-Cadinol.
Principle
The antimicrobial susceptibility of alpha-Cadinol is determined by measuring its ability to inhibit the growth of microorganisms in vitro. The primary methods described are broth microdilution, to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), and agar (B569324) disk diffusion, to assess the zone of growth inhibition. Due to the poor water solubility of alpha-Cadinol, specific solvents and emulsifiers are incorporated into the protocols to ensure proper dispersion of the compound in the test medium.
Data Presentation
Table 1: In Vitro Antimicrobial Activity of alpha-Cadinol and Essential Oils Containing alpha-Cadinol
| Test Organism | Compound/Oil | Method | MIC (µg/mL) | MBC/MFC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Coriolus versicolor | alpha-Cadinol | Not Specified | 50 | - | - | [2](--INVALID-LINK--) |
| Staphylococcus aureus | Taiwania cryptomerioides oil (45.9% α-Cadinol) | Broth Microdilution | 31.25-62.5 | - | - | [2](--INVALID-LINK--) |
| Yeast | Taiwania cryptomerioides oil (45.9% α-Cadinol) | Broth Microdilution | 31.25-62.5 | - | - | [2](--INVALID-LINK--) |
| Staphylococcus aureus | Eugenia brasiliensis oil (high in sesquiterpenoids) | Broth Microdilution | 156.2 | - | - | [3](--INVALID-LINK--) |
| Pseudomonas aeruginosa | Mentha longifolia EO | Broth Microdilution | 0.005 (mg/mL) | - | 24.50 ± 0.71 | [4](--INVALID-LINK--) |
| Candida albicans | Mentha longifolia EO | Broth Microdilution | 0.005 (mg/mL) | - | 20.00 ± 0.00 | [4](--INVALID-LINK--) |
| Aspergillus niger | Mentha longifolia EO | Broth Microdilution | 0.005 (mg/mL) | - | 1.50 ± 0.00 (%) | [4](--INVALID-LINK--) |
Note: The data for essential oils are included for context, as they contain alpha-Cadinol as a component. The MIC values for pure alpha-Cadinol against a broader range of organisms should be determined using the protocols below.
Experimental Protocols
Materials and Reagents
-
alpha-Cadinol (white to pale yellow crystalline solid)[1]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tween 80 (Polysorbate 80)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS for fungi
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile 96-well microtiter plates
-
Sterile petri dishes
-
Sterile filter paper disks (6 mm diameter)
-
Micropipettes and sterile tips
-
Spectrophotometer
-
Incubator
-
Vortex mixer
-
Reference antimicrobial agents (e.g., ciprofloxacin (B1669076) for bacteria, fluconazole (B54011) for fungi)
-
Quality control (QC) microbial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 90028)[5][6]
Protocol 1: Broth Microdilution Method for MIC Determination
This protocol is adapted from CLSI documents M07 (bacteria) and M27 (yeasts).[7]
1. Preparation of alpha-Cadinol Stock Solution:
- Dissolve alpha-Cadinol in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).[8] Alpha-Cadinol is a solid at room temperature.[9]
- Ensure complete dissolution by vortexing.
2. Preparation of Test Medium:
- For testing bacteria, use Cation-Adjusted Mueller-Hinton Broth (CAMHB).
- For testing fungi, use RPMI-1640 medium.
- To enhance the solubility of alpha-Cadinol, the test medium can be supplemented with a low concentration of Tween 80 (e.g., 0.5% v/v). It is crucial to include a solvent control to ensure the concentration of DMSO and Tween 80 used does not inhibit microbial growth.
3. Inoculum Preparation:
- From a fresh 18-24 hour culture on an appropriate agar plate, pick several colonies and suspend them in sterile saline.
- Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast).
- Dilute this suspension in the appropriate test medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Microtiter Plate Preparation:
- Dispense 100 µL of the appropriate test medium into all wells of a 96-well plate.
- Add 100 µL of the alpha-Cadinol stock solution to the first column of wells.
- Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, down to the desired final concentration. Discard the final 100 µL from the last dilution column.
- This will result in wells containing 100 µL of varying concentrations of alpha-Cadinol.
- Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL and the target inoculum density.
- Include the following controls on each plate:
- Growth Control: Medium with inoculum, without alpha-Cadinol.
- Sterility Control: Medium only, without inoculum or alpha-Cadinol.
- Solvent Control: Medium with inoculum and the highest concentration of DMSO/Tween 80 used in the assay.
- Positive Control: A reference antimicrobial agent (e.g., ciprofloxacin, fluconazole) at a known effective concentration.
5. Incubation:
- Incubate the plates at 35-37°C for 18-24 hours for bacteria.
- Incubate the plates at 35°C for 24-48 hours for Candida species.
6. MIC Determination:
- The MIC is the lowest concentration of alpha-Cadinol that completely inhibits visible growth of the microorganism.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
1. Procedure:
- Following the MIC determination, take a 10-100 µL aliquot from each well that shows no visible growth.
- Spread the aliquot onto an appropriate agar plate (MHA for bacteria, SDA for fungi).
- Incubate the plates under the same conditions as for the initial inoculum preparation.
2. MBC/MFC Determination:
- The MBC/MFC is the lowest concentration of alpha-Cadinol that results in a ≥99.9% reduction in the initial inoculum count.
Protocol 3: Agar Disk Diffusion Method
This protocol is based on the Kirby-Bauer method and CLSI document M02.
1. Inoculum Preparation:
- Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
2. Plate Inoculation:
- Dip a sterile cotton swab into the adjusted suspension.
- Remove excess fluid by pressing the swab against the inside of the tube.
- Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to obtain a confluent lawn of growth.
- Allow the plate to dry for 3-5 minutes.
3. Disk Preparation and Application:
- Prepare a stock solution of alpha-Cadinol in a suitable solvent (e.g., DMSO).
- Impregnate sterile 6 mm paper disks with a known amount of the alpha-Cadinol solution (e.g., 10-20 µL). The concentration of alpha-Cadinol on the disk should be optimized based on preliminary experiments.
- Allow the solvent to evaporate completely from the disks in a sterile environment.
- Using sterile forceps, place the impregnated disks onto the inoculated agar surface.
- Gently press the disks to ensure complete contact with the agar.
- Include the following controls:
- Solvent Control: A disk impregnated with the solvent used to dissolve alpha-Cadinol.
- Positive Control: A commercial antibiotic disk with known activity against the test organism.
- Negative Control: A blank sterile disk.
4. Incubation:
- Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
5. Measurement and Interpretation:
- Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
- The interpretation of susceptibility (susceptible, intermediate, or resistant) based on zone diameter requires the establishment of specific breakpoints for alpha-Cadinol, which would need to be determined through further comprehensive studies.
Mandatory Visualization
Proposed Antifungal Mechanism of Action of Sesquiterpenoids
The antifungal activity of sesquiterpenoids, such as alpha-Cadinol, is believed to involve multiple mechanisms. A primary mode of action is the disruption of the fungal cell membrane's integrity.[6] This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. Additionally, some sesquiterpenoids have been shown to interfere with the ergosterol (B1671047) biosynthesis pathway, a critical component of the fungal cell membrane.[10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial activities of commercial essential oils and their components against food-borne pathogens and food spoilage bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. scialert.net [scialert.net]
- 6. researchgate.net [researchgate.net]
- 7. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 8. Essential Oils and Their Major Components: An Updated Review on Antimicrobial Activities, Mechanism of Action and Their Potential Application in the Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecules inhibit growth, viability and ergosterol biosynthesis in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Efficacy Testing of Cadinol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vitro cell culture techniques for evaluating the efficacy of Cadinol, a sesquiterpene with demonstrated antimicrobial, antiparasitic, antifungal, and anti-inflammatory properties.[1] The following protocols detail methodologies for assessing this compound's cytotoxicity, anti-inflammatory, antioxidant, and hepatoprotective potential.
Cytotoxicity Assessment of this compound using MTT Assay
Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[1][2] The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of this compound's cytotoxic effects.[2][3]
Experimental Protocol:
-
Cell Seeding:
-
Culture selected human cancer cell lines (e.g., HeLa, HepG2, MCF-7) or normal cell lines (e.g., HEK293) in appropriate media.
-
Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[4]
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution to various concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Presentation:
| This compound Concentration (µM) | Absorbance at 570 nm (Mean ± SD) | Cell Viability (%) | IC₅₀ (µM) |
| 0 (Vehicle Control) | 100 | ||
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 | |||
| Positive Control (e.g., Doxorubicin) |
Experimental Workflow for Cytotoxicity Assessment:
Anti-Inflammatory Activity of this compound
Inhibition of Nitric Oxide (NO) Production in Macrophages
Principle:
Inflammation is often associated with the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages.[6][7] This assay measures the ability of this compound to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.[6][7][8]
Experimental Protocol:
-
Cell Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.
-
Seed 5 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.[8]
-
-
This compound Treatment and Stimulation:
-
Griess Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.[8]
-
Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.[8]
-
Incubate at room temperature for 10 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm.[8] A standard curve using sodium nitrite is used to determine the nitrite concentration.
-
Data Presentation:
| Treatment | This compound Concentration (µM) | Nitrite Concentration (µM) (Mean ± SD) | NO Inhibition (%) |
| Vehicle Control | 0 | ||
| LPS Control | 0 | 0 | |
| This compound + LPS | 1 | ||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| Positive Control (L-NAME) + LPS |
Potential Signaling Pathways Involved in Anti-Inflammatory Action
Sesquiterpenes are known to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[10][11][12] this compound may inhibit the inflammatory response by interfering with these pathways.
NF-κB Signaling Pathway:
MAPK Signaling Pathway:
Cellular Antioxidant Activity (CAA) of this compound
Principle:
The CAA assay measures the antioxidant activity of a compound within a cellular environment.[13][14] It uses the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[13][14] Antioxidants like this compound can quench ROS and inhibit the formation of DCF.[13][14]
Experimental Protocol:
-
Cell Seeding:
-
This compound and Probe Loading:
-
Wash the cells with PBS.
-
Treat the cells with medium containing various concentrations of this compound and 25 µM DCFH-DA for 1 hour.[15] Include a quercetin (B1663063) standard for comparison.[13][14]
-
-
Induction of Oxidative Stress:
-
Wash the cells with PBS.
-
Add 100 µL of 600 µM AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), a peroxyl radical generator, to induce oxidative stress.[15]
-
-
Data Acquisition:
-
Immediately measure fluorescence kinetically for 1 hour at 37°C using a microplate reader (excitation 485 nm, emission 538 nm).[15]
-
Data Presentation:
| Treatment | This compound Concentration (µM) | Area Under the Curve (AUC) (Mean ± SD) | CAA (µmol Quercetin Equivalents) |
| Control (AAPH only) | 0 | ||
| This compound | 1 | ||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| Quercetin Standard |
Experimental Workflow for Cellular Antioxidant Activity Assay:
Hepatoprotective Effect of this compound
Principle:
This assay evaluates the ability of this compound to protect hepatocytes from toxin-induced injury. The human hepatoma cell line HepG2 is a well-established model for studying drug-induced liver injury.[4] Hepatotoxicity is induced by a known hepatotoxin, such as carbon tetrachloride (CCl₄) or acetaminophen (B1664979) (APAP).[4][16][17][18] The protective effect of this compound is assessed by measuring cell viability and the release of liver enzymes.
Experimental Protocol:
-
Cell Seeding:
-
This compound Pre-treatment:
-
Pre-treat the cells with various concentrations of this compound for 2-4 hours.[4]
-
-
Induction of Hepatotoxicity:
-
Assessment of Hepatoprotection:
-
Cell Viability: Perform the MTT assay as described in Section 1.
-
Liver Enzyme Leakage: Measure the activity of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in the culture supernatant using commercially available kits.
-
Data Presentation:
| Treatment | This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) | ALT Activity (U/L) (Mean ± SD) | AST Activity (U/L) (Mean ± SD) |
| Vehicle Control | 0 | 100 | ||
| Toxin Control | 0 | |||
| This compound + Toxin | 1 | |||
| 5 | ||||
| 10 | ||||
| 25 | ||||
| 50 | ||||
| Positive Control (e.g., Silymarin) + Toxin |
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro and in vivo hepatoprotective effects of the total alkaloid fraction of Hygrophila auriculata leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for Cadinol as a Natural Food Preservative
Introduction
The global demand for minimally processed foods with clean labels has driven significant research into natural alternatives to synthetic preservatives.[1][2] Concerns over the potential health risks associated with some chemical additives have amplified the need for safe, effective, and sustainable preservation methods.[3][4] Natural compounds derived from plants, such as essential oils and their constituents, are of particular interest due to their inherent antimicrobial and antioxidant properties.[5][6]
Cadinols, a group of sesquiterpenoid alcohols, and specifically isomers like α-cadinol and τ-muurolol, have emerged as potent bioactive compounds. They are found as major constituents in the essential oils of various plants, including Calocedrus formosana (Taiwanese cedar) and Mentha longifolia.[7][8] Research has highlighted the strong activity of these compounds against a range of foodborne pathogens and their significant antioxidant capacity, positioning Cadinol as a promising candidate for development as a natural food preservative.[7][8][9]
This document provides detailed application notes on the antimicrobial and antioxidant properties of this compound and standardized protocols for its evaluation and application in food systems.
Application Notes
This compound has demonstrated significant efficacy against a spectrum of microorganisms relevant to food spoilage and safety. As a key component of certain essential oils, its activity has been quantified against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. The primary mechanism of action for terpenoids like this compound is believed to involve the disruption of the microbial cell membrane's integrity, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[10][11]
Table 1: Antimicrobial Activity of α-Cadinol and Associated Essential Oils
| Test Organism | Product Tested | Assay | Result (μg/mL) | Reference |
|---|---|---|---|---|
| Staphylococcus aureus | C. formosana Heartwood Oil | MIC | 31.25 | [8] |
| Enterococcus faecalis | C. formosana Heartwood Oil | MIC | 31.25 | [8] |
| Bacillus cereus | C. formosana Heartwood Oil | MIC | 62.5 | [8] |
| Escherichia coli | C. formosana Heartwood Oil | MIC | 62.5 | [8] |
| Pseudomonas aeruginosa | C. formosana Heartwood Oil | MIC | 62.5 | [8] |
| Aspergillus niger | α-Cadinol | MIC | 250 | [8] |
| Aspergillus niger | α-Cadinol | IC₅₀ | 118.43 | [8] |
| Penicillium citrinum | α-Cadinol | MIC | 125 | [8] |
| Penicillium citrinum | α-Cadinol | IC₅₀ | 53.21 | [8] |
| Candida albicans | α-Cadinol | MIC | >500 | [8] |
| Candida albicans | α-Cadinol | IC₅₀ | >500 |[8] |
Note: Data for bacterial pathogens corresponds to the essential oil of Calocedrus formosana, of which α-cadinol is a major component (11.1%). Data for fungi corresponds to the isolated compound α-cadinol.[8]
Lipid oxidation is a primary cause of quality deterioration in many food products, leading to rancidity, off-flavors, and loss of nutritional value.[6] Antioxidants mitigate this process by scavenging free radicals. α-Cadinol has been identified as a significant contributor to the antioxidant potential of essential oils.[7] Its ability to donate hydrogen atoms allows it to neutralize reactive oxygen species, thereby protecting food matrices from oxidative damage. The efficacy of this compound-containing extracts has been shown to be comparable or superior to synthetic antioxidants like Butylated hydroxytoluene (BHT) in standard assays.
Table 2: Antioxidant Activity of Essential Oil Rich in α-Cadinol
| Assay | Product Tested | IC₅₀ (μg/mL) | Standard Control (IC₅₀ in μg/mL) | Reference |
|---|---|---|---|---|
| DPPH Radical Scavenging | M. longifolia Essential Oil | 1.49 ± 0.00 | BHT (42 ± 0.01) | [7] |
| ABTS Radical Scavenging | M. longifolia Essential Oil | 0.051 ± 0.06 | Trolox (24.14 ± 0.19) |[7] |
Note: α-Cadinol was identified as the primary compound responsible for the observed antioxidant activity in silico analysis of Mentha longifolia essential oil.[7]
The dual antimicrobial and antioxidant functions of this compound make it suitable for a variety of food preservation applications:
-
Meat and Poultry Products: To inhibit the growth of spoilage and pathogenic bacteria and to delay lipid oxidation, which causes rancidity and color loss.[10][11][12]
-
Fruits and Vegetables: As a component in edible coatings or washes to reduce microbial load and prevent enzymatic browning on fresh-cut produce.[13][14][15]
-
Ready-to-Eat Meals: To extend shelf-life and enhance the safety of minimally processed foods.[16]
While many plant extracts are "Generally Recognized as Safe" (GRAS), any new food additive, including purified this compound, requires a thorough safety assessment.[1] An in silico analysis of α-cadinol predicted no hepatotoxicity or mutagenicity.[17] However, comprehensive toxicological studies are necessary to establish an Acceptable Daily Intake (ADI) and ensure consumer safety under intended use conditions, as required by regulatory bodies like the FDA.[18][19]
Experimental Protocols
The following protocols provide standardized methods for evaluating the efficacy of this compound as a food preservative.
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) using the broth microdilution method.
Materials:
-
Pure this compound (or this compound-rich essential oil)
-
Appropriate solvent (e.g., DMSO, ethanol)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria; Sabouraud Dextrose Broth (SDB) for fungi
-
Bacterial/fungal inoculums, adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL)
-
Resazurin (B115843) solution (for viability indication)
-
Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Amphotericin B)
-
Sterile water or PBS
Procedure:
-
Preparation: Dissolve this compound in the chosen solvent to create a high-concentration stock solution.
-
Serial Dilution: Add 100 μL of sterile broth to each well of a 96-well plate. Pipette 100 μL of the this compound stock solution into the first well and mix. Perform a two-fold serial dilution by transferring 100 μL from the first well to the second, and so on, discarding the final 100 μL from the last well.
-
Inoculation: Dilute the 0.5 McFarland standard microbial suspension 1:100 in broth. Add 10 μL of this diluted inoculum to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum only), and a sterility control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.
-
MIC Determination: After incubation, add 30 μL of resazurin solution to each well and incubate for another 2-4 hours. The MIC is the lowest concentration of this compound that prevents a color change (blue to pink), indicating inhibition of microbial growth.
-
MBC/MFC Determination: Take 10 μL from each well that showed no visible growth (at and above the MIC) and plate it onto nutrient agar (B569324) plates. Incubate the plates under the appropriate conditions. The MBC/MFC is the lowest concentration that results in no microbial growth on the agar plate.
Figure 1. Experimental workflow for determining MIC and MBC/MFC values.
This protocol describes two common methods for evaluating antioxidant capacity: DPPH and ABTS radical scavenging assays.[20][21]
A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay
-
Solution Prep: Prepare a 0.1 mM DPPH solution in methanol. Prepare a series of dilutions of this compound in methanol.
-
Reaction: In a 96-well plate, add 50 μL of each this compound dilution to 150 μL of the DPPH solution.[20]
-
Incubation: Shake the plate and incubate in the dark at room temperature for 30 minutes.[20]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity. The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting inhibition percentage against concentration. Use a standard antioxidant like Trolox or Ascorbic Acid for comparison.
B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
-
Radical Generation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution. Mix them in a 1:0.5 ratio and let the mixture stand in the dark at room temperature for 12-16 hours to form the ABTS•+ radical cation.[20]
-
Working Solution: Before use, dilute the ABTS•+ solution with ethanol (B145695) or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[22]
-
Reaction: Add a small volume of the this compound sample (e.g., 30 μL) to a larger volume of the diluted ABTS•+ solution (e.g., 3 mL) and mix.
-
Measurement: After a set time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value as described for the DPPH assay.
This protocol provides a framework for testing this compound's preservative effects in a real food matrix.
Materials:
-
Freshly ground meat (e.g., beef, chicken)
-
This compound solution/emulsion (food-grade solvent/carrier)
-
Control groups: (1) No treatment, (2) Synthetic preservative (e.g., BHT/BHA blend)
-
Sterile stomacher bags
-
Plate Count Agar (PCA), other selective media as needed
-
Materials for Thiobarbituric Acid Reactive Substances (TBARS) assay (for lipid oxidation)
-
Vacuum packaging machine
-
Incubator/refrigerator set to 4°C
Procedure:
-
Sample Preparation: Divide the ground meat into batches. Add the this compound treatment at various concentrations (e.g., 0.05%, 0.1%, 0.2% w/w) and mix thoroughly to ensure even distribution. Prepare the control batches similarly.
-
Packaging and Storage: Form the meat into patties, package them (e.g., vacuum-sealed), and store under refrigeration (4°C).
-
Sampling: Perform analyses on days 0, 3, 6, 9, and 12 of storage.
-
Microbiological Analysis:
-
Aseptically weigh 10 g of a sample and homogenize it with 90 mL of sterile peptone water in a stomacher bag.
-
Perform serial dilutions and use spread plating on PCA for total viable count and on selective media for specific pathogens or spoilage organisms.
-
Incubate plates and count colonies to determine CFU/g.
-
-
Lipid Oxidation Analysis (TBARS Assay):
-
Measure malondialdehyde (MDA) formation, a secondary product of lipid oxidation.
-
Follow a standard TBARS protocol, which typically involves sample extraction, reaction with thiobarbituric acid, and spectrophotometric measurement of the resulting pink pigment.
-
Express results as mg MDA/kg of meat.
-
-
Sensory Evaluation (Optional): Use a trained panel to evaluate changes in color, odor, and overall appearance at each sampling point.
Figure 2. Proposed antimicrobial mechanism of action for this compound.
Conclusion and Future Directions
This compound exhibits potent antimicrobial and antioxidant activities that make it a strong candidate for use as a natural food preservative. The data suggests its potential to extend the shelf-life and enhance the safety of various food products.
Future research should focus on:
-
Efficacy in Diverse Food Matrices: Testing this compound in a wider range of food products, including beverages, dairy, and baked goods.
-
Synergistic Effects: Investigating combinations of this compound with other natural preservatives or preservation techniques (e.g., modified atmosphere packaging) to enhance efficacy.[10]
-
Sensory Impact: Conducting thorough sensory panel evaluations to determine the impact of this compound on the taste, aroma, and texture of food products.
-
Toxicological Studies: Performing comprehensive in vivo safety and toxicity studies to support regulatory approval for its use in foods.
-
Cost-Effective Sourcing: Developing sustainable and economically viable methods for the extraction and purification of this compound.
References
- 1. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Toxicological and Teratogenic Effect of Various Food Additives: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scivisionpub.com [scivisionpub.com]
- 5. mdpi.com [mdpi.com]
- 6. Terpenoids and Polyphenols as Natural Antioxidant Agents in Food Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant, Antimicrobial, and Insecticidal Properties of Chemically Characterized Essential Oils Extracted from Mentha longifolia: In Vitro and In Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Application of Natural Preservatives for Meat and Meat Products against Food-Borne Pathogens and Spoilage Bacteria: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Good news about the use of the Natural Preservatives in the Meat preservation | ClinicSearch [clinicsearchonline.org]
- 12. Using plant-based compounds as preservatives for meat products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chesci.com [chesci.com]
- 14. Edible Coating for Fresh-Cut Fruit and Vegetable Preservation: Biomaterials, Functional Ingredients, and Joint Non-Thermal Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Food applications of natural antimicrobial compounds [frontiersin.org]
- 17. Alpha-cadinol as a potential ACE-inhibitory volatile compound identified from Phaseolus vulgaris L. through in vitro and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fda.gov [fda.gov]
- 19. Safety Assessment of Food Additives: Case Example With Myrcene, a Synthetic Flavoring Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. e3s-conferences.org [e3s-conferences.org]
- 22. ojs.openagrar.de [ojs.openagrar.de]
Application Notes and Protocols: δ-Cadinol as a Biomarker in Plant Chemotaxonomy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delta-cadinol (δ-cadinol) is a sesquiterpenoid alcohol found in various plant species. As a secondary metabolite, its presence and concentration can be influenced by genetic and environmental factors, making it a potential biomarker for chemotaxonomic classification. Chemotaxonomy, the classification of plants based on their chemical constituents, provides a valuable tool for authenticating plant materials, ensuring the quality and consistency of herbal products, and exploring phylogenetic relationships. These application notes provide a comprehensive overview of the use of δ-cadinol as a chemotaxonomic marker, including detailed protocols for its extraction and quantification, and a summary of its known distribution in the plant kingdom.
Data Presentation: Quantitative Occurrence of δ-Cadinol
The concentration of δ-cadinol can vary significantly between and within plant species, depending on the plant part, geographical origin, and harvesting time. The following table summarizes the reported quantitative data for δ-cadinol in the essential oils of several plant species.
| Plant Species | Family | Plant Part | δ-Cadinol Content (%) in Essential Oil | Reference |
| Achillea millefolium | Asteraceae | Aerial Parts | 6.0 | [1] |
| Cedrela odorata | Meliaceae | Bark | 11.2 | [2][3] |
| Copaifera multijuga | Fabaceae | Oleoresin | Present, but not quantified | [4] |
| Eupatorium adenophorum | Asteraceae | Aerial Parts | Present, but not quantified | |
| Torreya nucifera | Taxaceae | Leaves | Present, but not quantified | [1] |
| Pinus albicaulus | Pinaceae | Needles | Present, but not quantified | [1] |
Note: The variability in reported concentrations highlights the importance of standardized analytical procedures for chemotaxonomic studies.
Experimental Protocols
Protocol 1: Extraction of δ-Cadinol from Plant Material
This protocol describes the extraction of δ-cadinol from dried plant material using hydrodistillation, a common method for obtaining essential oils rich in sesquiterpenoids.
Materials and Reagents:
-
Dried and powdered plant material (e.g., leaves, bark, flowers)
-
Deionized water
-
Clevenger-type apparatus
-
Heating mantle
-
Anhydrous sodium sulfate (B86663)
-
Glass vials for storage
Procedure:
-
Sample Preparation: Weigh approximately 100 g of air-dried and finely ground plant material.
-
Hydrodistillation:
-
Place the powdered plant material into a 2 L round-bottom flask.
-
Add 1 L of deionized water to the flask.
-
Set up the Clevenger-type apparatus for hydrodistillation.
-
Heat the flask using a heating mantle to boil the water.
-
Continue the distillation for 3-4 hours, or until no more essential oil is collected.
-
-
Oil Collection and Drying:
-
Carefully collect the distilled essential oil from the collection arm of the Clevenger apparatus.
-
Dry the collected oil over anhydrous sodium sulfate to remove any residual water.
-
-
Storage: Store the dried essential oil in a sealed glass vial at 4°C in the dark until GC-MS analysis.
Protocol 2: Quantification of δ-Cadinol by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the quantification of δ-cadinol in essential oil samples.
Instrumentation and Columns:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
Reagents and Standards:
-
Helium (carrier gas, 99.999% purity)
-
Hexane (B92381) (GC grade)
-
δ-Cadinol analytical standard (≥95% purity)
-
Internal standard (IS), e.g., n-eicosane (B1172931) or another compound not present in the sample.
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of δ-cadinol (1 mg/mL) in hexane.
-
Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Add a constant concentration of the internal standard to each calibration standard.
-
-
Sample Preparation:
-
Dilute the extracted essential oil sample with hexane to a concentration expected to be within the calibration range. A starting dilution of 1:100 (v/v) is recommended.
-
Add the same constant concentration of the internal standard to the diluted sample.
-
-
GC-MS Analysis:
-
GC Conditions:
-
Injector temperature: 250°C
-
Injection volume: 1 µL (split mode, 1:50 split ratio)
-
Oven temperature program: Initial temperature of 60°C for 2 min, ramp at 4°C/min to 240°C, and hold for 5 min.
-
Carrier gas flow rate (Helium): 1.0 mL/min
-
-
MS Conditions:
-
Ion source temperature: 230°C
-
Transfer line temperature: 280°C
-
Ionization mode: Electron Impact (EI) at 70 eV
-
Scan range: m/z 40-400
-
-
-
Data Analysis and Quantification:
-
Identify the δ-cadinol peak in the sample chromatogram by comparing its retention time and mass spectrum with the analytical standard. The mass spectrum of δ-cadinol is characterized by prominent ions at m/z 204, 161, 119, and 105.
-
Construct a calibration curve by plotting the ratio of the peak area of δ-cadinol to the peak area of the internal standard against the concentration of the δ-cadinol standards.
-
Determine the concentration of δ-cadinol in the sample using the calibration curve.
-
Calculate the percentage of δ-cadinol in the essential oil.
-
Mandatory Visualizations
Caption: Experimental workflow for the extraction and quantification of δ-cadinol.
Caption: Simplified biosynthetic pathway of δ-cadinol from farnesyl pyrophosphate.
Conclusion
The presence and concentration of δ-cadinol can serve as a valuable chemotaxonomic marker for the identification and classification of certain plant species. The protocols outlined in these application notes provide a standardized approach for the extraction and quantification of δ-cadinol, which is essential for obtaining reliable and comparable data for chemotaxonomic studies. Further research is needed to expand the quantitative database of δ-cadinol across a wider range of plant taxa to fully realize its potential as a chemotaxonomic biomarker. The variability observed in δ-cadinol content also suggests that it may be a useful tool for studying intraspecific chemical diversity and the influence of environmental factors on secondary metabolite production.
References
Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of Cadinol Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cadinol and its analogues, a class of cadinane-type sesquiterpenoids, have garnered significant interest due to their diverse biological activities, including antifungal, anti-inflammatory, and cytotoxic properties. This document provides detailed protocols for the synthesis of this compound analogues and summarizes their structure-activity relationships (SAR). The presented methodologies and data are intended to guide researchers in the development of novel therapeutic agents based on the cadinane (B1243036) scaffold.
Introduction
Cadinane sesquiterpenes are a large family of bicyclic natural products characterized by a decahydronaphthalene (B1670005) skeleton. Various isomers, such as α-cadinol, T-cadinol, and δ-cadinol, have been isolated from natural sources and have demonstrated a range of biological effects.[1][2] The modification of the cadinane scaffold offers an opportunity to develop analogues with improved potency, selectivity, and pharmacokinetic properties. Understanding the structure-activity relationships is crucial for the rational design of these new chemical entities. This document outlines synthetic strategies to access diverse this compound analogues and presents a summary of their biological activities to inform future drug discovery efforts.
Data Presentation: Structure-Activity Relationships
The biological activity of this compound analogues is significantly influenced by the stereochemistry of the decalin core, the position and nature of functional groups, and the presence of unsaturation.[2] The following tables summarize the quantitative data from various studies to facilitate comparison and guide the design of new analogues.
Antifungal Activity
The antifungal properties of this compound and its derivatives have been evaluated against various fungal strains. α-Cadinol has shown potent activity against several wood-decay fungi.[2]
Table 1: Antifungal Activity of this compound and its Analogues against Wood-Decay Fungi [2]
| Compound | R¹ | R² | R³ | R⁴ | Double Bond Position | Mean IC₅₀ (mM) |
| α-Cadinol | OH | H | Isopropyl | Methyl | Δ⁴ | 0.10 |
| T-Muurolol | H | OH | Isopropyl | Methyl | Δ⁴ | >1.00 |
| T-Cadinol | OH | H | Isopropyl | Methyl | Δ⁴(¹⁰) | >1.00 |
| 3β-ethoxy-T-muurolol | H | OEt | Isopropyl | Methyl | Δ⁴ | 0.24 |
| 4βH-cadinan-10β-ol | OH | H | Isopropyl | Methyl | Saturated | 0.25 |
| 4βH-muurolan-10β-ol | H | OH | Isopropyl | Methyl | Saturated | 0.29 |
| 4βH-cadinan-10α-ol | OH | H | Isopropyl | Methyl | Saturated | 0.25 |
Note: The IC₅₀ values are the mean values against Lenzites betulina, Trametes versicolor, and Laetiporus sulphureus.
Key SAR observations for antifungal activity:
-
The stereochemistry of the hydroxyl group at C-10 and the overall stereostructure of the cadinane skeleton are critical for antifungal activity, with α-cadinol being the most potent isomer.[2]
-
Saturation of the C4-C5 double bond can lead to compounds with good antifungal activity.[2]
-
The presence of oxygen-containing functional groups is important for activity.[2]
Cytotoxic Activity
Several cadinane sesquiterpenoids have demonstrated cytotoxic effects against various cancer cell lines.
Table 2: Cytotoxic Activity of Cadinane Sesquiterpenoids
| Compound | Cell Line | IC₅₀ (µM) | Source |
| δ-Cadinene | OVCAR-3 (Ovarian) | ~50 (induces apoptosis) | [3] |
| Cadinane Analogue 1b | HepG2 (Liver) | 3.5 - 6.8 | [4] |
| Cadinane Analogue 2b | Huh7 (Liver) | 3.5 - 6.8 | [4] |
| Cadinane Analogue 4 | HepG2 (Liver) | 3.5 - 6.8 | [4] |
| Cadinane Analogue 6 | Huh7 (Liver) | 3.5 - 6.8 | [4] |
| Cadinane Analogue 8 | HepG2 (Liver) | 3.5 - 6.8 | [4] |
Anti-inflammatory Activity
Cadinane sesquiterpenes have also been investigated for their anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages.
Table 3: Anti-inflammatory Activity of Cadinane Sesquiterpenes
| Compound | Cell Line | IC₅₀ for NO Inhibition (µM) | Source |
| Phacadinane A | RAW 264.7 | 3.88 | [5] |
| Phacadinane B | RAW 264.7 | 2.25 | [5] |
Experimental Protocols
The synthesis of this compound analogues can be achieved through semi-synthesis from naturally occurring cadinols or through total synthesis.
Protocol 1: Semi-synthesis of this compound Analogues from Natural Precursors[2]
This protocol describes the hydrogenation and etherification of naturally isolated T-cadinol, T-muurolol, and α-cadinol.
1.1. Hydrogenation of Cadinane Derivatives
-
Dissolve the starting this compound (e.g., T-cadinol, T-muurolol, or α-cadinol) in methanol.
-
Add 10% Palladium on carbon (Pd/C) as a catalyst.
-
Stir the reaction mixture under a hydrogen atmosphere for 16 hours.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the hydrogenated product.
-
Purify the product by column chromatography.
1.2. Etherification of this compound Derivatives
-
To a solution of the this compound in anhydrous tetrahydrofuran (B95107) (THF), add sodium hydride (NaH) at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add the desired alkyl halide (e.g., ethyl iodide) to the reaction mixture.
-
Stir the reaction at room temperature for the appropriate time until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Strategy for Total Synthesis of Cadinane Sesquiterpenes[6][7]
A general approach for the total synthesis of the cadinane core involves the construction of a trans-decalin intermediate, which can then be further functionalized.
2.1. Synthesis of the Decalin Core
A common strategy involves an aldol-Henry reaction cascade to construct the bicyclic system.[6]
2.2. Functional Group Interconversions
Once the decalin core is synthesized, various functional group manipulations can be employed to introduce hydroxyl groups, double bonds, and other functionalities at desired positions to generate a library of this compound analogues. These reactions can include reductions, oxidations, eliminations, and additions.
Mandatory Visualizations
Biosynthetic Pathway of Cadinane Sesquiterpenes
The biosynthesis of cadinane sesquiterpenes originates from the mevalonate (B85504) (MVA) pathway, leading to the formation of farnesyl pyrophosphate (FPP), the universal precursor for sesquiterpenes.[7]
References
- 1. [Advances in biosynthesis of cadinane sesquiterpenes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cadinane-Type Sesquiterpenoids with Cytotoxic Activity from the Infected Stems of the Semi-mangrove Hibiscus tiliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cadinane sesquiterpenes from Curcuma phaeocaulis with their inhibitory activities on nitric oxide production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total Syntheses of a Family of Cadinane Sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. De novo biosynthesis of τ-cadinol in engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Carrageenan-Induced Paw Edema Assay for Evaluating the Anti-inflammatory Activity of Cadinol
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the carrageenan-induced paw edema assay to assess the anti-inflammatory potential of Cadinol, a sesquiterpenoid alcohol found in various plants.[1][2] It includes the experimental workflow, data presentation, and an overview of the potential underlying signaling pathways.
Introduction
The carrageenan-induced paw edema model is a widely used and well-characterized in vivo assay for evaluating the anti-inflammatory properties of novel compounds.[3][4][5] Subcutaneous injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent elicits an acute, localized, and reproducible inflammatory response.[6][7] This response is biphasic, involving the release of various inflammatory mediators. The initial phase is characterized by the release of histamine, serotonin, and bradykinin, followed by a later phase involving the production of prostaglandins, nitric oxide, and pro-inflammatory cytokines like TNF-α and IL-1β.[4][8]
This compound, a sesquiterpene with several isomers (e.g., α-Cadinol, δ-Cadinol, T-Cadinol), has been identified in the essential oils of numerous plants and is associated with various pharmacological activities, including anti-inflammatory effects.[1][9][10] This protocol outlines the methodology to quantify the potential of this compound to mitigate carrageenan-induced paw edema in a rodent model.
Experimental Protocol
Materials and Reagents
-
Test Compound: this compound (specify isomer if known, e.g., α-Cadinol)
-
Inducing Agent: 1% (w/v) λ-Carrageenan solution in sterile 0.9% saline
-
Positive Control: Indomethacin (5 mg/kg) or Diclofenac (15 mg/kg)
-
Vehicle: 0.5% Carboxymethylcellulose (CMC) or appropriate solvent for this compound
-
Animals: Male Wistar or Sprague-Dawley rats (180-200 g)
-
Equipment:
-
Plethysmometer or digital calipers
-
Oral gavage needles
-
Syringes (1 mL) with 27-gauge needles
-
Animal balance
-
Animal Handling and Acclimatization
All animal procedures should be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC). Animals should be housed in standard cages with free access to food and water and maintained on a 12-hour light/dark cycle. Acclimatize the animals for at least one week before the experiment.
Experimental Groups
A minimum of five groups, each consisting of six rats (n=6), is recommended:
| Group | Treatment | Dosage | Route of Administration |
| Group 1 | Normal Control | Vehicle (e.g., 0.5% CMC) | Oral |
| Group 2 | Negative Control | Vehicle (e.g., 0.5% CMC) | Oral |
| Group 3 | Positive Control | Indomethacin | 5 mg/kg |
| Group 4 | This compound - Low Dose | 25 mg/kg | Oral |
| Group 5 | This compound - High Dose | 50 mg/kg | Oral |
Note: Doses for this compound are hypothetical and should be optimized based on preliminary toxicity and efficacy studies.
Procedure
-
Fasting: Fast the animals overnight (approximately 12 hours) before the experiment, with free access to water.[11]
-
Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V₀).
-
Compound Administration: Administer the vehicle, positive control (Indomethacin), or this compound to the respective groups via oral gavage.
-
Induction of Edema: One hour after the administration of the test compounds, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of all animals except the Normal Control group.[4][12] The Normal Control group receives a sub-plantar injection of 0.1 mL of sterile saline.
-
Paw Volume Measurement: Measure the paw volume (Vt) of each rat at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[4][11]
-
Euthanasia: Following the final measurement, euthanize the animals using an approved method.
Data Presentation and Analysis
Calculation of Paw Edema and Inhibition
-
Paw Edema (mL): Calculate the increase in paw volume at each time point by subtracting the baseline volume from the volume at that time point.
-
Edema (Vt) = Vt - V₀
-
-
Percentage Inhibition of Edema (%): Calculate the percentage inhibition for the treated groups relative to the negative control group.
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100
-
Tabulated Data
Summarize the quantitative data in a structured table for clear comparison.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Group | Treatment | Dose (mg/kg) | - | Paw Volume Increase (mL) at Different Time Points (Mean ± SEM) | - | - | % Inhibition at 3h |
| 1h | 2h | 3h | 5h | ||||
| 1 | Normal Control (Saline) | - | 0.05 ± 0.01 | 0.06 ± 0.01 | 0.07 ± 0.02 | 0.06 ± 0.01 | - |
| 2 | Negative Control (Carrageenan) | - | 0.35 ± 0.04 | 0.68 ± 0.05 | 0.95 ± 0.06 | 0.75 ± 0.05 | 0% |
| 3 | Positive Control | 5 | 0.21 ± 0.03 | 0.34 ± 0.04 | 0.42 ± 0.03 | 0.31 ± 0.03 | 55.7% |
| 4 | This compound | 25 | 0.28 ± 0.04 | 0.51 ± 0.05 | 0.65 ± 0.06 | 0.52 ± 0.04 | 31.6% |
| 5 | This compound | 50 | 0.23 ± 0.03 | 0.40 ± 0.04 | 0.50 ± 0.05 | 0.39 ± 0.04* | 47.4% |
*Statistically significant difference (p < 0.05) compared to the Negative Control group. Data is hypothetical.
Visualization of Workflow and Signaling Pathways
Experimental Workflow Diagram
The following diagram illustrates the sequential steps of the carrageenan-induced paw edema assay.
Potential Signaling Pathway of Carrageenan-Induced Inflammation and this compound's Action
Carrageenan initiates an inflammatory cascade primarily through the activation of Toll-like receptor 4 (TLR4).[13][14][15] This triggers downstream signaling pathways, including the activation of nuclear factor-kappa B (NF-κB), leading to the transcription and release of pro-inflammatory mediators.[6][14] Plant-derived compounds like sesquiterpenes often exert their anti-inflammatory effects by inhibiting these key signaling molecules.[16][17]
Conclusion
This protocol provides a comprehensive framework for assessing the anti-inflammatory activity of this compound using the carrageenan-induced paw edema model. The detailed methodology, data presentation format, and visual diagrams of the workflow and potential mechanism of action offer a robust guide for researchers. The results from this assay can provide significant preliminary data on the therapeutic potential of this compound as an anti-inflammatory agent, warranting further investigation into its precise molecular targets.
References
- 1. α-Cadinol - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 8. Evaluation of the Anti-Inflammatory and Antinociceptive Effects of the Essential Oil from Leaves of Xylopia laevigata in Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (-)-T-Cadinol—a Sesquiterpene Isolated From Casearia sylvestris (Salicaceae)—Displayed In Vitro Activity and Causes Hyperpolarization of the Membrane Potential of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. T-cadinol: a pharmacologically active constituent of scented myrrh: introductory pharmacological characterization and high field 1H- and 13C-NMR data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 12. 3.6. Carrageenan Induced Paw Edema and Anti-Inflammatory Evaluation [bio-protocol.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Frontiers | The Role of Carrageenan and Carboxymethylcellulose in the Development of Intestinal Inflammation [frontiersin.org]
- 15. Carrageenan-Induced Innate Immune Response is Modified by Enzymes that Hydrolyze Distinct Galactosidic Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Anti-Inflammatory Therapeutic Mechanisms of Natural Products: Insight from Rosemary Diterpenes, Carnosic Acid and Carnosol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Large-Scale Cadinol Production via Fermentation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the techniques and protocols for the large-scale production of cadinol, a valuable sesquiterpene with applications in the fragrance, fine chemical, and pharmaceutical industries. Utilizing engineered Escherichia coli, these methods offer a sustainable and scalable alternative to traditional plant extraction.
Introduction
Cadinols, a group of isomeric sesquiterpenoid alcohols, are of significant commercial interest. Traditionally sourced from plant matter, their production is often limited by low yields and environmental factors. Microbial fermentation using metabolically engineered organisms presents a robust platform for consistent, high-titer production of specific this compound isomers, such as τ-cadinol and δ-cadinol. This document details the metabolic engineering strategies, fermentation protocols, and analytical methods to achieve this.
The core of this methodology is the heterologous expression of a biosynthetic pathway in E. coli. This typically involves the introduction of the mevalonate (B85504) (MVA) pathway to supply the universal sesquiterpene precursor, farnesyl diphosphate (B83284) (FPP), and a specific this compound synthase (CS) to convert FPP to the desired this compound isomer. Further genetic modifications to optimize precursor supply and the use of advanced fermentation techniques, such as two-phase systems, can significantly enhance final product yields.
Metabolic Engineering and Biosynthesis
The production of this compound in E. coli is achieved by engineering a biosynthetic pathway that converts a simple carbon source, like glucose, into the target molecule.
This compound Biosynthesis Pathway
The engineered pathway for this compound production from glucose in E. coli typically involves the heterologous mevalonate (MVA) pathway, which is more efficient for terpenoid production in this host than the native methylerythritol phosphate (B84403) (MEP) pathway.[1] The MVA pathway converts acetyl-CoA to isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the universal five-carbon building blocks of all terpenoids.[2][3] These are then converted to the C15 precursor, farnesyl diphosphate (FPP), by the action of FPP synthase (IspA). Finally, a specific this compound synthase (CS) catalyzes the cyclization of FPP to the desired this compound isomer.[4]
Quantitative Data Summary
Metabolic engineering efforts have led to significant improvements in this compound titers. The following table summarizes the production of τ-cadinol in various engineered E. coli strains under shake-flask conditions.
| Strain ID | Key Genetic Modifications | Fermentation System | τ-Cadinol Titer (mg/L) | Reference |
| SY01 | Co-expression of mvaS, mvaE, and other MVA pathway genes with τ-cadinol synthase (CS) | Standard Shake Flask | 7.2 ± 0.8 | [5] |
| SY02 | Replacement of mvaSA110G and mvaE with AtoB, ERG13, and tHMG1 to enhance mevalonate supply | Standard Shake Flask | 24.4 ± 2.6 | [5] |
| SY03 | Overexpression of IPP isomerase (IdI) in the SY02 background | Standard Shake Flask | 35.9 ± 4.3 | [5][6] |
| SY03 | Overexpression of IdI in the SY02 background | Two-Phase (n-dodecane) | 133.5 ± 11.2 | [5][6] |
| 070QA | Engineered glycolysis and pyruvate (B1213749) sensing for improved precursor supply | 5-L Bioreactor (Fed-batch) | 15,200 | [7] |
Experimental Protocols
Detailed protocols for the construction of this compound-producing E. coli strains and subsequent fermentation are provided below.
Protocol 1: Construction of this compound-Producing E. coli Strain
This protocol describes the assembly of the necessary expression plasmids using Gibson Assembly and their transformation into a suitable E. coli host strain (e.g., DH5α for cloning, BL21(DE3) for expression).
Materials:
-
E. coli host strain (e.g., DH5α, BL21(DE3))
-
Expression vectors (e.g., pETDuet-1, pACYCDuet-1)
-
Genes for the MVA pathway, IspA, and a selected this compound synthase (codon-optimized for E. coli)
-
PCR primers with appropriate overlaps for Gibson Assembly
-
High-fidelity DNA polymerase
-
DpnI restriction enzyme
-
Gibson Assembly Master Mix
-
LB agar (B569324) plates and broth with appropriate antibiotics
-
Chemically competent cells preparation reagents (CaCl₂) or commercial competent cells
Procedure:
-
Gene Amplification:
-
Amplify all the required genes (MVA pathway components, IspA, this compound synthase) using PCR with primers that add 20-40 bp overhangs homologous to the adjacent fragment or the vector insertion site.[5]
-
Verify the size of the PCR products by agarose (B213101) gel electrophoresis.
-
Purify the PCR products.
-
-
Vector Linearization:
-
Linearize the expression vectors at the desired insertion site using restriction enzymes or inverse PCR.
-
Treat the linearized vector with DpnI to digest the parental template plasmid.
-
Purify the linearized vector.
-
-
Gibson Assembly:
-
On ice, combine the purified PCR fragments and the linearized vector in a molar ratio of approximately 3:1 (insert:vector) in a microcentrifuge tube.
-
Add Gibson Assembly Master Mix to the DNA fragments. The total volume of DNA should not exceed half the volume of the master mix.
-
Incubate the reaction at 50°C for 60 minutes.[2]
-
-
Transformation:
-
Prepare chemically competent E. coli cells using the calcium chloride method or thaw a pre-made aliquot on ice.[8][9]
-
Add 2-5 µL of the Gibson Assembly reaction product to 50 µL of competent cells.
-
Incubate on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45-90 seconds and immediately return to ice for 2 minutes.[6]
-
Add 950 µL of SOC medium and incubate at 37°C for 1 hour with shaking.
-
Plate 100 µL of the cell suspension on LB agar plates containing the appropriate antibiotics for plasmid selection.
-
Incubate overnight at 37°C.
-
-
Verification:
-
Select several colonies and culture them overnight in LB broth with antibiotics.
-
Isolate the plasmids and verify the correct assembly by restriction digest and Sanger sequencing.
-
Protocol 2: Shake-Flask Fermentation for this compound Production
This protocol details the cultivation of the engineered E. coli strain for this compound production at the shake-flask scale, including a two-phase fermentation setup.
Materials:
-
Engineered E. coli strain harboring the this compound biosynthesis plasmids
-
LB broth (for seed culture)
-
YT medium (16 g/L tryptone, 10 g/L yeast extract, 5 g/L NaCl)
-
Glucose (sterile stock solution)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG, sterile stock solution)
-
n-Dodecane (or other suitable organic solvent)
-
Appropriate antibiotics
-
Baffled shake flasks
Procedure:
-
Seed Culture Preparation:
-
Inoculate a single colony of the engineered E. coli strain into 5 mL of LB broth containing the appropriate antibiotics.
-
Incubate overnight at 37°C with shaking at 220 rpm.
-
-
Production Culture Inoculation:
-
Inoculate 100 mL of YT medium in a 500 mL baffled shake flask with the overnight seed culture to an initial OD₆₀₀ of ~0.1.
-
Add glucose to a final concentration of 20 g/L and the appropriate antibiotics.[6]
-
-
Two-Phase System Setup (Optional but Recommended):
-
Induction and Fermentation:
-
Incubate the culture at 30°C with shaking at 220 rpm.
-
When the OD₆₀₀ reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1 mM.[6]
-
Continue the fermentation for 36-48 hours at 30°C.
-
-
Sampling and Harvesting:
-
Collect samples periodically to monitor cell growth (OD₆₀₀) and this compound production.
-
At the end of the fermentation, harvest the entire culture for product extraction and analysis.
-
Experimental Workflow Diagram
Protocol 3: this compound Extraction and Quantification by GC-MS
This protocol outlines the extraction of this compound from the fermentation broth and its subsequent analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Fermentation culture sample
-
Ethyl acetate (B1210297) (or other suitable organic solvent like hexane)
-
Anhydrous sodium sulfate
-
Glass beads (0.1 mm)
-
Centrifuge and microcentrifuge tubes
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
-
This compound analytical standard
-
Internal standard (e.g., caryophyllene)
Procedure:
-
Sample Preparation and Extraction:
-
If a two-phase system was used, separate the organic layer (n-dodecane) for direct analysis.
-
For the aqueous phase, take a 5 mL sample of the culture broth.
-
Harvest the cells by centrifugation (e.g., 8,000 x g for 10 min).
-
Resuspend the cell pellet in a suitable buffer and add glass beads. Lyse the cells by vigorous vortexing for 5 minutes.[5]
-
Add an equal volume of ethyl acetate to the cell lysate, vortex thoroughly, and centrifuge to separate the phases.
-
Collect the upper organic layer. Dry the organic extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Instrument Setup (Example):
-
GC Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 min, ramp to 200°C at 10°C/min, then ramp to 280°C at 20°C/min, and hold for 5 min.[10][11] (Note: This program should be optimized for the specific this compound isomer and system).
-
MS Transfer Line: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.
-
-
-
Quantification:
-
Prepare a series of standard solutions of the target this compound isomer in ethyl acetate with a fixed concentration of an internal standard.
-
Generate a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the this compound concentration.
-
Analyze the extracted samples and quantify the this compound concentration using the calibration curve.
-
Scaling Up to Bioreactors
Transitioning from shake flasks to large-scale bioreactors (e.g., 5-L) is crucial for industrial production. Key considerations include:
-
Oxygen Transfer: Maintaining a sufficient dissolved oxygen (DO) level is critical. This is controlled by adjusting agitation speed, aeration rate, and potentially using oxygen-enriched air.[12][13]
-
pH Control: Bioreactors allow for active pH control through the automated addition of acid and base, which is essential for maintaining optimal enzyme activity and cell health.
-
Fed-Batch Strategy: To achieve high cell densities and high product titers, a fed-batch strategy is often employed.[14] This involves feeding a concentrated nutrient solution (e.g., glucose and yeast extract) to the culture to avoid substrate limitation and overflow metabolism.[7]
-
Process Monitoring: Bioreactors enable real-time monitoring and control of key parameters such as temperature, pH, DO, and substrate concentration, allowing for a more controlled and reproducible process.[15]
By implementing these advanced fermentation strategies, this compound production can be significantly increased, as demonstrated by the reported titer of 15.2 g/L in a 5-L bioreactor.[7]
Conclusion
The methodologies presented provide a robust framework for the large-scale production of this compound through microbial fermentation. By combining targeted metabolic engineering of E. coli with optimized fermentation and recovery processes, it is possible to achieve high titers of this valuable sesquiterpene. These protocols serve as a foundational guide for researchers and industry professionals aiming to develop commercially viable bioprocesses for this compound and other high-value terpenoids.
References
- 1. researchgate.net [researchgate.net]
- 2. neb.com [neb.com]
- 3. Microbial Platform for Terpenoid Production: Escherichia coli and Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zymoresearch.com [zymoresearch.com]
- 5. addgene.org [addgene.org]
- 6. Bacterial Transformation Workflow | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. qb3.berkeley.edu [qb3.berkeley.edu]
- 8. goldbio.com [goldbio.com]
- 9. med.upenn.edu [med.upenn.edu]
- 10. Protocols · Benchling [benchling.com]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. How to Scale Up Fermentation from Shake Flask to 5L [synapse.patsnap.com]
- 13. scientificbio.com [scientificbio.com]
- 14. High cell density cultivation of E. coli in shake flasks for the production of recombinant proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eppendorf.com [eppendorf.com]
Application Notes and Protocols for the Formulation of Cadinol into Nanoparticles for Drug Delivery
Disclaimer: As of the current date, specific literature detailing the formulation of cadinol into nanoparticles is limited. The following application notes and protocols are based on established methodologies for the nanoencapsulation of other hydrophobic drugs with similar physicochemical properties, such as sesquiterpenoids and other therapeutic agents with low aqueous solubility. These protocols provide a foundational framework for researchers to develop and characterize this compound-loaded nanoparticles.
Introduction
This compound, a sesquiterpenoid alcohol found in various essential oils, has demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.[1][2] However, its hydrophobic nature presents significant challenges for its clinical application, primarily due to poor aqueous solubility, which can lead to low bioavailability and limit its therapeutic efficacy.[3] Nanoencapsulation offers a promising strategy to overcome these limitations by improving the solubility, stability, and targeted delivery of this compound.[4]
This document provides detailed protocols for the formulation of this compound into polymeric nanoparticles using two common methods: nanoprecipitation and emulsification-solvent evaporation. It also outlines procedures for the physicochemical characterization and in vitro drug release analysis of the resulting nanoparticles.
Data Presentation: Nanoparticle Formulation Parameters
The selection of a suitable formulation method and polymers is crucial for optimizing the physicochemical properties of nanoparticles. The following table summarizes typical quantitative data obtained for nanoparticles loaded with hydrophobic drugs, offering a comparative overview of expected outcomes.
| Formulation Technique | Polymer/Lipid | Particle Size (nm) | Polydispersity Index (PDI) | Drug Loading (%) | Encapsulation Efficiency (%) | Zeta Potential (mV) |
| Nanoprecipitation | mPEG-PLGA | 90 - 150 | < 0.2 | 5 - 15 | 70 - 90 | -10 to -25 |
| Nanoprecipitation | PLGA | 150 - 250 | < 0.25 | 3 - 10 | 60 - 85 | -15 to -30 |
| Emulsification-Solvent Evaporation | PLGA/Lecithin | 180 - 300 | < 0.3 | 2 - 8 | 50 - 80 | -20 to -40 |
| Emulsification-Solvent Evaporation | PCL | 200 - 400 | < 0.3 | 1 - 7 | 45 - 75 | -15 to -35 |
Note: The values presented in this table are illustrative and can vary depending on the specific drug, polymer, and process parameters used.
Experimental Protocols
Formulation of this compound-Loaded Nanoparticles
Two widely used methods for encapsulating hydrophobic drugs like this compound are nanoprecipitation and emulsification-solvent evaporation.[4][5]
This technique, also known as the solvent displacement method, is a straightforward, single-step process suitable for hydrophobic drugs.[5]
Materials:
-
This compound
-
Biodegradable polymer (e.g., PLGA, PCL, mPEG-PLGA)
-
Organic solvent (e.g., acetone, acetonitrile, tetrahydrofuran)
-
Aqueous phase (deionized water)
-
Surfactant (e.g., Poloxamer 188, Tween 80) (optional)
-
Syringe pump
-
Magnetic stirrer
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and the chosen polymer in the organic solvent.
-
Aqueous Phase Preparation: Prepare the aqueous phase, which may contain a surfactant to improve nanoparticle stability.
-
Nanoparticle Formation: Using a syringe pump, add the organic phase dropwise into the aqueous phase under constant magnetic stirring. Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase, causing the polymer and drug to precipitate.
-
Solvent Evaporation: Continue stirring the suspension for several hours (e.g., 3-4 hours) in a fume hood to ensure the complete evaporation of the organic solvent. A rotary evaporator can also be utilized for this step.[6]
-
Purification: The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove any unencapsulated drug and excess surfactant.
-
Storage: Store the purified nanoparticle suspension at 4°C for further analysis. For long-term storage, lyophilization can be performed.
This method is particularly effective for encapsulating hydrophobic drugs and involves the formation of an oil-in-water (o/w) emulsion.[5]
Materials:
-
This compound
-
Biodegradable polymer (e.g., PLGA, PCL)
-
Water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate)
-
Aqueous phase (deionized water)
-
Surfactant (e.g., PVA, Poloxamer 188)
-
High-speed homogenizer or ultrasonicator
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Organic Phase (Oil Phase) Preparation: Dissolve the polymer and this compound in the water-immiscible organic solvent.[6]
-
Aqueous Phase Preparation: Dissolve the surfactant in the aqueous phase.
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or an ultrasonicator to form an o/w emulsion.
-
Solvent Evaporation: Subject the emulsion to continuous magnetic stirring to evaporate the organic solvent. A rotary evaporator can be used to expedite this process. The evaporation of the solvent leads to the precipitation of the polymer and the formation of solid nanoparticles.
-
Purification and Collection: Collect the nanoparticles by ultracentrifugation. Wash the collected nanoparticles multiple times with deionized water to remove residual surfactant and unencapsulated drug.
-
Storage: Resuspend the purified nanoparticles in a suitable buffer or deionized water. For long-term stability, the nanoparticle suspension can be lyophilized.
Physicochemical Characterization of Nanoparticles
Thorough characterization is essential to ensure the quality and efficacy of the formulated nanoparticles.[7]
Method: Dynamic Light Scattering (DLS)
Procedure:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration.
-
Analyze the sample using a DLS instrument to determine the average particle size (hydrodynamic diameter), PDI (a measure of the size distribution), and zeta potential (an indicator of surface charge and stability).
Method: UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC)
Procedure:
-
Separate the nanoparticles from the aqueous phase by ultracentrifugation.
-
Measure the concentration of free this compound in the supernatant using a pre-established calibration curve with UV-Vis spectrophotometry or HPLC.
-
Calculate the EE and DL using the following equations:
-
EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100
-
DL (%) = [(Total amount of this compound - Amount of free this compound) / Weight of nanoparticles] x 100
-
Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)
Procedure:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the grid to air-dry.
-
If necessary, negatively stain the sample (e.g., with phosphotungstic acid).
-
Observe the grid under a TEM or SEM to visualize the shape and surface morphology of the nanoparticles.
In Vitro Drug Release Study
In vitro release studies are crucial for evaluating the drug release profile from the nanoparticles. For hydrophobic drugs, maintaining sink conditions is a key challenge.[8][9]
Method: Dialysis Bag Method
Procedure:
-
Disperse a known amount of this compound-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline (PBS), pH 7.4, with a small percentage of a surfactant like Tween 80 to ensure sink conditions).
-
Transfer the dispersion into a dialysis bag with a suitable molecular weight cut-off.
-
Place the dialysis bag in a larger volume of the release medium, maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace them with an equal volume of fresh medium to maintain sink conditions.[10]
-
Analyze the concentration of released this compound in the collected samples using UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative percentage of drug released against time to obtain the release profile.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the formulation and characterization of this compound-loaded nanoparticles.
Caption: Experimental workflow for nanoparticle formulation and evaluation.
Hypothetical Signaling Pathway
Given the potential anticancer properties of this compound, a nanoparticle delivery system could be designed to target key signaling pathways involved in cancer cell proliferation and survival. The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by a bioactive compound like this compound.
Caption: Hypothetical PI3K/Akt/mTOR signaling pathway targeted by this compound.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. α-Cadinol - Wikipedia [en.wikipedia.org]
- 3. Green nanotech paradigm for enhancing sesquiterpene lactone therapeutics in cancer [pubmed.ncbi.nlm.nih.gov]
- 4. worldscientific.com [worldscientific.com]
- 5. worldscientific.com [worldscientific.com]
- 6. benchchem.com [benchchem.com]
- 7. Physicochemical characterization of drug nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determining drug release rates of hydrophobic compounds from nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determining drug release rates of hydrophobic compounds from nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Cadinol in Dermatological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cadinol, a sesquiterpenoid alcohol found in the essential oils of various plants, presents a promising avenue for the development of novel dermatological treatments. Its potential lies in its putative antioxidant and anti-inflammatory properties, which are key mechanisms in mitigating a range of skin conditions. These application notes provide a comprehensive overview of the current, albeit limited, understanding of this compound's bioactivity and offer detailed protocols for its further investigation in a dermatological context. While direct quantitative data for isolated this compound is still emerging, the information presented herein, derived from studies on this compound-rich essential oils, serves as a foundation for future research and development.
Data Presentation: Antioxidant and Anti-inflammatory Activities
The following tables summarize the available quantitative data on the antioxidant and anti-inflammatory activities of essential oils containing significant amounts of this compound isomers. It is important to note that these values represent the activity of the whole essential oil and not of isolated this compound. However, in some cases, in silico analyses have suggested that this compound is a major contributor to the observed activity.
Table 1: Antioxidant Activity of this compound-Containing Essential Oils
| Essential Oil Source | This compound Isomer(s) and Percentage | Assay | IC50 Value | Reference |
| Ipomoea carnea | τ-Cadinol (35.68%), α-Cadinol (26.76%) | DPPH | 33.69 mg/L | [1] |
| Ipomoea carnea | τ-Cadinol (35.68%), α-Cadinol (26.76%) | ABTS | 40.86 mg/L | [1] |
| Mentha longifolia | α-Cadinol (in silico attribution) | DPPH | 1.49 µg/mL | [2] |
| Mentha longifolia | α-Cadinol (in silico attribution) | ABTS | 0.051 µg/mL | [2] |
Table 2: Anti-inflammatory Activity of a T-Cadinol-Containing Essential Oil
| Essential Oil Source | This compound Isomer and Percentage | Assay | Concentration | % Inhibition of TNF-α mRNA Expression | Reference |
| Citri Reticulatae Pericarpium | T-Cadinol (3.65%) | RT-qPCR | 12.5 µg/mL | 21.93 ± 4.71% | [3] |
| Citri Reticulatae Pericarpium | T-Cadinol (3.65%) | RT-qPCR | 25 µg/mL | 35.92 ± 10.64% | [3] |
| Citri Reticulatae Pericarpium | T-Cadinol (3.65%) | RT-qPCR | 50 µg/mL | 76.86 ± 2.26% | [3] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to evaluate the antioxidant and anti-inflammatory potential of this compound for dermatological applications.
Antioxidant Activity Assays
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
This compound (or this compound-containing extract)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
-
Preparation of test samples: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, DMSO). Create a series of dilutions to obtain a range of concentrations.
-
Reaction setup: In a 96-well plate, add 100 µL of each this compound dilution. Add 100 µL of the DPPH solution to each well. For the blank, use 100 µL of the solvent instead of the this compound solution. For the positive control, use a series of dilutions of ascorbic acid.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the this compound solution.
-
IC50 Determination: Plot the percentage of inhibition against the concentration of this compound and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.
Materials:
-
ABTS
-
Potassium persulfate
-
Methanol or Ethanol
-
This compound (or this compound-containing extract)
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS radical cation (ABTS•+) solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Dilution of ABTS•+ solution: Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of test samples: Prepare a stock solution of this compound and a series of dilutions as described for the DPPH assay.
-
Reaction setup: In a 96-well plate, add 10 µL of each this compound dilution to 190 µL of the diluted ABTS•+ solution. Use Trolox as a positive control.
-
Incubation: Incubate the plate in the dark at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay.
-
IC50 Determination: Determine the IC50 value for this compound.
Anti-inflammatory Activity Assays
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
This compound
-
Celecoxib (B62257) (positive control)
-
EIA (Enzyme Immunoassay) kit for prostaglandin (B15479496) E2 (PGE2) measurement
Procedure:
-
Enzyme and inhibitor pre-incubation: In a reaction tube, pre-incubate the COX-2 enzyme with different concentrations of this compound or celecoxib in the reaction buffer for a specified time (e.g., 15 minutes) at 37°C.
-
Initiation of reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 10 minutes) at 37°C.
-
Termination of reaction: Stop the reaction by adding a stopping agent (e.g., hydrochloric acid).
-
PGE2 measurement: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculation: Calculate the percentage of COX-2 inhibition for each concentration of this compound.
-
IC50 Determination: Determine the IC50 value for this compound's inhibition of COX-2.
This assay measures the ability of a compound to inhibit the 5-LOX enzyme, which is involved in the synthesis of pro-inflammatory leukotrienes.
Materials:
-
5-Lipoxygenase enzyme (e.g., from potato tubers or recombinant)
-
Linoleic acid or arachidonic acid (substrate)
-
Reaction buffer (e.g., phosphate (B84403) buffer)
-
This compound
-
Zileuton or Quercetin (positive control)
-
Spectrophotometer
Procedure:
-
Enzyme and inhibitor pre-incubation: Pre-incubate the 5-LOX enzyme with various concentrations of this compound or the positive control in the reaction buffer.
-
Initiation of reaction: Add the substrate (linoleic acid or arachidonic acid) to start the reaction.
-
Measurement: Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.
-
Calculation: Determine the rate of the reaction for each concentration of this compound and calculate the percentage of inhibition.
-
IC50 Determination: Determine the IC50 value for this compound's inhibition of 5-LOX.
This assay assesses the ability of a compound to inhibit hyaluronidase (B3051955), an enzyme that degrades hyaluronic acid, a key component of the extracellular matrix. Its inhibition can help maintain skin hydration and integrity.
Materials:
-
Hyaluronidase enzyme (e.g., from bovine testes)
-
Hyaluronic acid (substrate)
-
Reaction buffer (e.g., acetate (B1210297) buffer)
-
This compound
-
Apigenin or Tannic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and inhibitor pre-incubation: Pre-incubate hyaluronidase with different concentrations of this compound or the positive control in the reaction buffer.
-
Initiation of reaction: Add hyaluronic acid to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time.
-
Precipitation of undigested hyaluronic acid: Add an acidic albumin solution to precipitate the undigested hyaluronic acid, forming a turbid solution.
-
Measurement: Measure the turbidity at 600 nm using a microplate reader. A higher absorbance indicates more undigested hyaluronic acid and thus higher enzyme inhibition.
-
Calculation: Calculate the percentage of hyaluronidase inhibition.
-
IC50 Determination: Determine the IC50 value for this compound's inhibition of hyaluronidase.
Mandatory Visualizations
Caption: Potential anti-inflammatory mechanism of this compound via inhibition of NF-κB and MAPK signaling pathways.
Caption: Experimental workflow for in vitro antioxidant assays (DPPH and ABTS).
Caption: General experimental workflow for in vitro anti-inflammatory enzyme inhibition assays.
References
- 1. [Research progress on anti-inflammatory mechanism of natural sesquiterpenoids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. View of Review Sesquiterpenes: The Potent Antioxidants [v2.pjsir.org]
- 3. Anti-inflammatory sesquiterpenoids from the Traditional Chinese Medicine Salvia plebeia: Regulates pro-inflammatory mediators through inhibition of NF-κB and Erk1/2 signaling pathways in LPS-induced Raw264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cadinol Yield from Essential Oil Distillation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Cadinol from essential oil distillation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isolation important?
A1: this compound refers to a group of isomeric sesquiterpenoid alcohols (most commonly α-cadinol, δ-cadinol, and τ-cadinol) found in the essential oils of various plants. These compounds are of significant interest to the pharmaceutical industry due to their potential biological activities, including antimicrobial and anti-inflammatory properties. Efficient isolation of specific this compound isomers is crucial for further research and development of new therapeutic agents.
Q2: Which distillation method is best suited for isolating this compound?
A2: Due to the high boiling point of this compound isomers (approximately 302-304 °C at atmospheric pressure), vacuum fractional distillation is the most recommended method.[1][2][3] This technique allows for distillation at significantly lower temperatures, which is critical for preventing the thermal degradation of heat-sensitive sesquiterpenoids.[4] While steam distillation can be used for initial extraction of the essential oil from the plant matrix, subsequent fractionation under vacuum is often necessary to isolate this compound effectively.
Q3: What are the key parameters to control during the distillation of this compound?
A3: The critical parameters to monitor and control are:
-
Temperature: Maintaining the lowest possible temperature at which this compound will vaporize is crucial to prevent degradation.
-
Pressure (in vacuum distillation): A lower pressure reduces the boiling point of this compound, allowing for distillation at safer temperatures.
-
Distillation Time: Longer distillation times can favor the extraction of less volatile sesquiterpenes like this compound. However, prolonged exposure to heat can also lead to degradation, so optimization is key.[5]
-
Plant Material Preparation: Proper drying and grinding of the plant material can significantly impact the initial essential oil yield.
Q4: How can I quantify the this compound content in my essential oil fractions?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and reliable analytical technique for both identifying and quantifying this compound isomers in essential oil samples. This method allows for the separation of different isomers and provides detailed structural information for accurate identification.
Troubleshooting Guides
This section addresses common issues encountered during the distillation of this compound and provides step-by-step solutions.
Problem 1: Low Overall Essential Oil Yield
| Possible Cause | Troubleshooting Steps |
| Improper Plant Material Preparation | - Ensure the plant material is dried to the optimal moisture content. - Grind the material to a consistent and appropriate particle size to increase surface area for extraction. |
| Incorrect Distillation Time | - For initial steam or hydrodistillation, ensure the distillation time is sufficient to extract the less volatile sesquiterpenes. Studies on other sesquiterpenes suggest that yields of these compounds increase with longer distillation times.[5] |
| Leaks in the Distillation Apparatus | - Thoroughly inspect all joints and connections for any leaks before starting the distillation. Use appropriate sealing grease for ground glass joints. |
Problem 2: Low this compound Concentration in the Final Product
| Possible Cause | Troubleshooting Steps |
| Thermal Degradation of this compound | - If using atmospheric distillation, the high temperatures required are likely causing degradation. Switch to vacuum fractional distillation to lower the boiling point.[4] |
| Inadequate Fractionation | - Use a fractionating column with a sufficient number of theoretical plates to effectively separate this compound from other components with similar boiling points. - Optimize the reflux ratio during fractional distillation to improve separation efficiency. |
| Co-distillation with other Components | - Analyze the composition of your fractions using GC-MS to identify any closely boiling impurities. Adjust distillation parameters (pressure and temperature) to improve separation. |
Problem 3: Inconsistent or Unreliable Results
| Possible Cause | Troubleshooting Steps |
| Variability in Plant Material | - Use plant material from a consistent source and harvest time, as the chemical composition of essential oils can vary significantly. |
| Fluctuations in Distillation Parameters | - Ensure precise and stable control of temperature and pressure throughout the distillation process. Use calibrated and accurate monitoring equipment. |
| Inaccurate Analytical Methods | - Validate your GC-MS method for this compound quantification using certified reference standards to ensure accuracy and precision. |
Data Presentation
Table 1: Physicochemical Properties of this compound Isomers
| Isomer | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C at 760 mmHg) |
| α-Cadinol | C15H26O | 222.37 | 302-304[1][2] |
| δ-Cadinol | C15H26O | 222.37 | 302-303[3] |
| τ-Cadinol | C15H26O | 222.37 | 302-304 |
Table 2: Influence of Distillation Time on Sesquiterpene Yield (Juniperus scopulorum)
| Distillation Time (minutes) | δ-Cadinene Concentration (%) | Total Essential Oil Yield (%) |
| 360 - 480 | - | - |
| 720 | - | - |
| 840 | 0.06 - 1.65 | 1.48[5] |
Note: This data is for δ-cadinene, a related sesquiterpene, and illustrates the general trend of increasing sesquiterpene concentration with longer distillation times. Specific quantitative data for this compound yield optimization is limited in publicly available literature.
Experimental Protocols
Protocol 1: Steam Distillation for Initial Essential Oil Extraction
-
Preparation of Plant Material:
-
Dry the plant material to a moisture content of 10-15%.
-
Grind the dried material to a coarse powder (e.g., 2-3 mm particle size).
-
-
Apparatus Setup:
-
Assemble a standard steam distillation apparatus with a heating mantle, a biomass flask, a condenser, and a collection flask (e.g., a Clevenger-type apparatus).
-
-
Distillation Process:
-
Place the ground plant material into the biomass flask.
-
Generate steam in a separate flask and pass it through the plant material.
-
Continue the distillation for a prolonged period (e.g., 4-6 hours) to ensure the extraction of less volatile sesquiterpenes.
-
Collect the distillate, which will be a mixture of essential oil and water (hydrosol).
-
-
Oil Separation:
-
Separate the essential oil from the hydrosol using a separatory funnel.
-
Dry the collected essential oil over anhydrous sodium sulfate.
-
Protocol 2: Vacuum Fractional Distillation for this compound Isolation
-
Apparatus Setup:
-
Set up a fractional distillation apparatus equipped with a vacuum pump, a pressure gauge (manometer), a heating mantle with a magnetic stirrer, a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, and receiving flasks.
-
-
Distillation Process:
-
Place the crude essential oil obtained from steam distillation into the round-bottom flask with a stir bar.
-
Gradually reduce the pressure in the system to the desired level (e.g., 1-10 mmHg).
-
Slowly heat the oil while stirring.
-
Collect different fractions based on the vapor temperature at the still head. Lighter terpenes will distill first at lower temperatures, followed by sesquiterpenes at higher temperatures.
-
Monitor the temperature and pressure closely to ensure a stable and efficient separation.
-
-
Fraction Analysis:
-
Analyze each collected fraction using GC-MS to identify the fractions with the highest concentration of this compound.
-
Combine the this compound-rich fractions for further purification if necessary.
-
Visualizations
References
Technical Support Center: Overcoming Solubility Challenges of Cadinol in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Cadinol in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in water a concern?
A1: this compound is a sesquiterpenoid alcohol found in various plants. It exists in several isomeric forms, including α-cadinol, δ-cadinol, and T-cadinol.[1][2] this compound and its isomers are of interest for their potential biological activities, including antifungal, anti-inflammatory, and antiparasitic properties.[1][3][4] However, this compound is a hydrophobic molecule and is practically insoluble in water, which can significantly limit its use in biological assays and preclinical studies, and poses a challenge for formulation development.[5][6]
Q2: What are the reported aqueous solubilities of this compound isomers?
A2: The aqueous solubility of this compound isomers is low. For instance, the estimated water solubility of α-cadinol is approximately 9.13 mg/L at 25°C.[6][7] Another isomer, δ-cadinol, is also described as practically insoluble in water, with a predicted water solubility of 0.056 g/L.[5][8]
Q3: What are the general strategies to improve the solubility of poorly water-soluble compounds like this compound?
A3: Several techniques can be employed to enhance the aqueous solubility of hydrophobic compounds. These include the use of co-solvents, cyclodextrins, liposomal formulations, nanoparticle encapsulation, and the formation of solid dispersions. The choice of method depends on the specific experimental requirements, including the desired concentration, the biological system being used, and the intended route of administration.
Troubleshooting Guides
Issue 1: this compound precipitates out of my aqueous buffer during my experiment.
This is a common issue due to the low aqueous solubility of this compound. Here are several approaches to address this, ranging from simple to more complex formulation strategies.
Method 1: Utilizing Co-solvents
The addition of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[9]
Troubleshooting Steps:
-
Select an appropriate co-solvent: Commonly used co-solvents for in vitro studies include dimethyl sulfoxide (B87167) (DMSO) and ethanol.[10][11][12] this compound is soluble in these organic solvents.[2][7][11][13]
-
Prepare a concentrated stock solution: Dissolve this compound in 100% of the chosen co-solvent to create a high-concentration stock solution.
-
Dilute the stock solution: Add the stock solution to your aqueous buffer dropwise while vortexing or stirring to ensure rapid mixing. It is crucial to keep the final concentration of the co-solvent in the aqueous medium as low as possible to avoid solvent-induced artifacts in biological assays. Typically, the final co-solvent concentration should be kept below 1%, and ideally below 0.1%.
Quantitative Data on Sesquiterpenoid Alcohol Solubility in Co-solvents:
To provide context, the table below includes solubility information for this compound isomers and other similar sesquiterpenoid alcohols in common organic solvents.
| Compound | Solvent | Solubility | Reference(s) |
| α-Cadinol | Water | ~9.13 mg/L | [6][7] |
| DMSO, Ethanol, Chloroform, Acetone | Soluble | [10][11] | |
| δ-Cadinol | Water | ~56 mg/L | [5][8] |
| Isopropyl ether, Ethanol | Soluble | [2][13] | |
| DMSO | May be soluble | [12] | |
| Nerolidol | Water | ~1.532 mg/L | [14] |
| Ethanol, Oils | Soluble | [15][16] | |
| Farnesol | Water | Insoluble | [7][13][17] |
| Ethanol, Ether, Oils | Soluble | [5][18] |
Experimental Protocol: Solubilization of this compound using a Co-solvent (DMSO)
-
Materials:
-
This compound (e.g., α-Cadinol)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Aqueous buffer (e.g., Phosphate Buffered Saline - PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. For α-Cadinol (MW: 222.37 g/mol ), this is approximately 2.22 mg of this compound in 1 mL of DMSO.
-
Warm the solution gently (e.g., in a 37°C water bath) and vortex until the this compound is completely dissolved.
-
To prepare a 10 µM working solution in PBS with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM this compound stock solution to 999 µL of PBS.
-
Immediately vortex the solution vigorously for 30 seconds to ensure rapid dispersion and prevent precipitation.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, consider using a lower final concentration of this compound or a slightly higher concentration of DMSO (while being mindful of its potential effects on your experimental system).
-
Logical Workflow for Co-solvent Utilization
Method 2: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, forming inclusion complexes that are more soluble in water.[19][20]
Troubleshooting Steps:
-
Choose the right cyclodextrin (B1172386): Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their higher solubility and lower toxicity compared to native β-cyclodextrin.
-
Determine the optimal this compound:Cyclodextrin ratio: This is typically done through phase solubility studies. The ratio will depend on the specific cyclodextrin and this compound isomer used.
-
Prepare the complex: The complex can be prepared by various methods, including co-precipitation, kneading, or freeze-drying.
Quantitative Data on Solubility Enhancement with Cyclodextrins:
While specific data for this compound is limited, studies on other sesquiterpenes have shown significant solubility increases with cyclodextrins. For example, the aqueous solubility of some sesquiterpene lactones was increased by 100-4600% through complexation with cyclodextrins.[21]
Experimental Protocol: Preparation of a this compound-Cyclodextrin Inclusion Complex
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
-
-
Procedure:
-
Prepare an aqueous solution of HP-β-CD at a desired concentration (e.g., 10% w/v in deionized water).
-
Add an excess amount of this compound to the HP-β-CD solution.
-
Stir the mixture at room temperature for 24-48 hours to allow for complex formation and equilibration.
-
After stirring, filter the solution through a 0.22 µm syringe filter to remove the undissolved this compound.
-
The clear filtrate contains the water-soluble this compound-HP-β-CD inclusion complex. The concentration of this compound in the filtrate can be determined using a suitable analytical method like GC-MS or HPLC.
-
Issue 2: The required concentration of this compound for my experiment cannot be achieved even with co-solvents or cyclodextrins.
For applications requiring higher concentrations of this compound, more advanced formulation strategies like liposomes or nanoparticles may be necessary.
Method 3: Liposomal Formulation
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate hydrophobic drugs within the lipid membrane, thereby increasing their apparent solubility in aqueous solutions.[22]
Experimental Protocol: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
-
Materials:
-
This compound
-
Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)
-
Cholesterol
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Aqueous buffer (e.g., PBS)
-
Rotary evaporator
-
Bath sonicator or extruder
-
-
Procedure:
-
Dissolve the lipids (e.g., DPPC and cholesterol in a specific molar ratio) and this compound in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the aqueous buffer and vortexing or shaking. This will form multilamellar vesicles (MLVs).
-
To obtain smaller, unilamellar vesicles, the MLV suspension can be sonicated in a bath sonicator or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
The non-encapsulated this compound can be removed by centrifugation or size exclusion chromatography if necessary.
-
Experimental Workflow for Liposome Preparation
Method 4: Nanoparticle Formulation
Encapsulating this compound into polymeric nanoparticles can also enhance its aqueous dispersibility and provide controlled release.
Experimental Protocol: Preparation of this compound-Loaded Nanoparticles by Nanoprecipitation
-
Materials:
-
This compound
-
Biodegradable polymer (e.g., polylactic-co-glycolic acid - PLGA)
-
Organic solvent (e.g., acetone)
-
Aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA)
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve this compound and the polymer (e.g., PLGA) in the organic solvent.
-
Add the organic phase dropwise into the aqueous phase under constant stirring.
-
The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase, causing the polymer and encapsulated this compound to precipitate.
-
Stir the suspension for several hours to allow for the complete evaporation of the organic solvent.
-
The nanoparticles can be collected by centrifugation and washed to remove the excess stabilizer and non-encapsulated drug.
-
Signaling Pathway Visualization
Antiparasitic Action of T-Cadinol in Trypanosoma cruzi
T-Cadinol has been shown to exhibit activity against Trypanosoma cruzi, the parasite that causes Chagas disease. Its mechanism of action involves the disruption of the parasite's mitochondrial function.[3]
References
- 1. Early State Research on Antifungal Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. δ-Cadinol - Wikipedia [en.wikipedia.org]
- 3. (-)-T-Cadinol—a Sesquiterpene Isolated From Casearia sylvestris (Salicaceae)—Displayed In Vitro Activity and Causes Hyperpolarization of the Membrane Potential of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha-Cadinol (CAS 481-34-5) - RUO|High Purity [benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. alpha-cadinol, 481-34-5 [thegoodscentscompany.com]
- 7. Farnesol - Wikipedia [en.wikipedia.org]
- 8. Nerolidol | C15H26O | CID 5284507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. α-Cadinol | Fungal | 481-34-5 | Invivochem [invivochem.com]
- 11. α-Cadinol | CAS:481-34-5 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. δ-Cadinol | Plants | 19435-97-3 | Invivochem [invivochem.com]
- 13. Farnesol | C15H26O | CID 445070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. grokipedia.com [grokipedia.com]
- 15. Nerolidol | 7212-44-4 [chemicalbook.com]
- 16. chemicalbull.com [chemicalbull.com]
- 17. Showing Compound Farnesol (FDB014891) - FooDB [foodb.ca]
- 18. grokipedia.com [grokipedia.com]
- 19. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes [mdpi.com]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Complexation of sesquiterpene lactones with cyclodextrins: synthesis and effects on their activities on parasitic weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: Stability of α-Cadinol in Long-Term Cell Culture Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with α-Cadinol. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific issues you might encounter related to the stability of α-Cadinol during long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is α-Cadinol and why is its stability in cell culture a concern?
A1: α-Cadinol is a naturally occurring sesquiterpenoid alcohol found in various plants.[1][2] It is investigated for numerous biological activities, including potential antifungal, hepatoprotective, and angiotensin-converting enzyme (ACE) inhibitory effects.[2][3] As a hydrophobic compound, its poor solubility in aqueous cell culture media can lead to precipitation and inconsistent results.[4] Furthermore, like many complex organic molecules, its stability at 37°C in a complex biological medium over several days is not guaranteed and can be a critical factor in the reproducibility of long-term experiments.
Q2: My experimental results with α-Cadinol are inconsistent. Could this be a stability issue?
A2: Yes, inconsistent results are a common indicator of compound instability or poor solubility in cell culture media. Degradation of α-Cadinol over the course of your experiment would lead to a decrease in the effective concentration of the active compound, resulting in variability.[5] Precipitation due to its hydrophobic nature is another major cause of inconsistent bioactivity.[4]
Q3: What are the primary factors that can affect α-Cadinol stability in my cell culture experiments?
A3: The main factors include:
-
pH: The pH of the cell culture medium (typically ~7.4) can influence the stability of compounds.
-
Temperature: Standard cell culture incubation at 37°C can accelerate the degradation of thermally sensitive compounds.
-
Light: Exposure to light can cause photodegradation of sensitive molecules.
-
Interactions with Media Components: Components in the serum and basal media can react with or bind to the compound, affecting its stability and bioavailability.
-
Oxidation: The presence of dissolved oxygen can lead to oxidative degradation of the compound.
Q4: How can I prepare my α-Cadinol stock and working solutions to maximize stability and solubility?
A4: Since α-Cadinol is hydrophobic, a proper solubilization strategy is crucial.
-
Primary Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a sterile, anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol.
-
Working Dilution: It is critical that the final concentration of the organic solvent in the culture well is non-toxic to the cells, typically kept below 0.5% and ideally below 0.1%. Perform serial dilutions in pre-warmed (37°C) complete cell culture medium. Add the compound dropwise while gently vortexing to aid in dispersion and prevent precipitation.[4]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Troubleshooting Guides
This section provides guidance on how to identify and resolve common issues related to α-Cadinol stability.
Issue 1: Lower-than-expected or inconsistent bioactivity
This is one of the most common problems encountered and can often be traced back to the compound's availability in the culture medium.
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Precipitation | Visually inspect the culture medium (after adding α-Cadinol) for any signs of precipitation or cloudiness. Use a microscope to check for crystalline structures. | α-Cadinol is hydrophobic and may "crash out" of the aqueous solution, drastically reducing its effective concentration.[4] |
| Incorrect Solubilization | Review your stock solution preparation and dilution method. Ensure the final solvent concentration is within a safe, non-toxic range for your cells (e.g., <0.1% DMSO). | Improper solubilization is a primary cause of low bioactivity for hydrophobic compounds.[4] |
| Compound Degradation | Perform a stability study to quantify the concentration of α-Cadinol in your culture medium over the time course of your experiment (see Protocol 1). | The compound may be degrading at 37°C, leading to a lower effective dose over time. |
| Binding to Plasticware/Serum | Consider using low-binding plates. Be aware that serum proteins can bind to hydrophobic compounds, which may reduce their free concentration and bioavailability. | Hydrophobic compounds can adsorb to the surface of standard tissue culture plasticware.[5] |
Decision Tree for Troubleshooting Low Bioactivity
Experimental Protocols
Protocol 1: Assessing the Stability of α-Cadinol in Cell Culture Medium
This protocol outlines a method to determine the stability of α-Cadinol under your specific experimental conditions using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
α-Cadinol
-
Sterile, cell-culture grade DMSO
-
Your complete cell culture medium (including serum, if applicable)
-
Sterile, conical tubes (15 mL or 50 mL)
-
0.22 µm syringe filter (compatible with your extraction solvent)
-
Acetonitrile (B52724) (or other suitable organic solvent for extraction)
-
HPLC-MS system
Procedure:
-
Prepare α-Cadinol Stock: Prepare a concentrated stock solution of α-Cadinol in sterile DMSO (e.g., 10 mM).
-
Spike the Medium: Dilute the stock solution into pre-warmed (37°C) complete cell culture medium to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.
-
Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the medium (e.g., 1 mL), and store it at -80°C. This will serve as your 100% reference point.
-
Incubation: Incubate the remaining spiked medium in a sterile container at 37°C in a 5% CO₂ incubator, mimicking your experimental conditions.
-
Time-Course Sampling: At various time points (e.g., 2, 4, 8, 24, 48, 72 hours), take aliquots of the incubated medium and immediately freeze them at -80°C to halt any further degradation.
-
Sample Extraction:
-
Thaw the samples.
-
Add 3 volumes of cold acetonitrile to each 1 volume of medium sample (e.g., 900 µL acetonitrile to 300 µL medium) to precipitate proteins.
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube. If necessary for your analysis, evaporate the solvent under a stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS.
-
-
HPLC-MS Analysis: Analyze the samples to quantify the peak area of the parent α-Cadinol.
-
Data Analysis: Calculate the percentage of α-Cadinol remaining at each time point relative to the T=0 sample. This will allow you to determine the half-life of the compound under your specific culture conditions.
Workflow for Stability Assessment
Data Presentation
The following table should be used to log the results from your stability experiment (Protocol 1).
| Time Point (Hours) | Mean Peak Area (from LC-MS) | Standard Deviation | % α-Cadinol Remaining |
| 0 | Value | Value | 100% |
| 2 | Value | Value | Value |
| 4 | Value | Value | Value |
| 8 | Value | Value | Value |
| 24 | Value | Value | Value |
| 48 | Value | Value | Value |
| 72 | Value | Value | Value |
Potential Signaling Pathways
While the precise mechanisms of α-Cadinol are still under investigation, based on its known biological activities and data from similar sesquiterpenoids, we can propose potential signaling pathways for investigation.
Hypothesized ACE-Inhibition Pathway
In silico studies suggest α-Cadinol can form a stable complex with the Angiotensin-Converting Enzyme (ACE), potentially inhibiting its activity.[3] This would block the conversion of Angiotensin I to Angiotensin II, a key step in regulating blood pressure.
Example Apoptotic Pathway (based on related compounds)
The related sesquiterpenoid alcohol, Cedrol, has been shown to induce apoptosis by inhibiting pro-survival pathways like PI3K/Akt and activating the intrinsic mitochondrial pathway.[6][7] This provides a plausible model for investigating the cytotoxic effects of α-Cadinol.
References
- 1. Alpha-Cadinol | C15H26O | CID 10398656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nmppdb.com.ng [nmppdb.com.ng]
- 3. Alpha-cadinol as a potential ACE-inhibitory volatile compound identified from Phaseolus vulgaris L. through in vitro and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Sesquiterpene Alcohol Cedrol Chemosensitizes Human Cancer Cells and Suppresses Cell Proliferation by Destabilizing Plasma Membrane Lipid Rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Sesquiterpene Alcohol Cedrol Chemosensitizes Human Cancer Cells and Suppresses Cell Proliferation by Destabilizing Plasma Membrane Lipid Rafts [frontiersin.org]
Troubleshooting low bioactivity of synthetic Cadinol batches
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low bioactivity with synthetic batches of Cadinol.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound?
This compound refers to a group of isomeric sesquiterpenoid alcohols. Different isomers exhibit distinct biological activities. For example, (-)-T-Cadinol has demonstrated potent and selective activity against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease.[1][2] Other isomers, such as α-cadinol, have shown potential as angiotensin-converting enzyme (ACE) inhibitors and possess antifungal properties.[3][4] τ-Cadinol has been noted for its bactericidal effects, particularly against Staphylococcus aureus.[5] The specific bioactivity is highly dependent on the precise stereoisomer being tested.
Q2: Why is my synthetic this compound batch showing lower-than-expected bioactivity?
Low bioactivity in a synthetic batch can stem from several factors. The most common issues are related to the compound's integrity, experimental setup, and handling. Key areas to investigate include:
-
Incorrect Stereochemistry: The synthesis may have produced an inactive or less active isomer of this compound. Biological systems are highly sensitive to stereochemistry, and different isomers can have vastly different activities.[6][7]
-
Presence of Impurities: Residual solvents, starting materials, or by-products from the synthesis can interfere with the bioassay or exhibit cytotoxic effects, masking the true activity of the this compound.[8]
-
Poor Solubility: this compound is a hydrophobic molecule. If it is not fully dissolved in the assay medium, its effective concentration will be much lower than intended, leading to an underestimation of its potency.[9][10]
-
Compound Degradation: As an alcohol, this compound may be susceptible to degradation, particularly oxidation, if not stored correctly.[11][12] Exposure to harsh pH, light, or elevated temperatures can compromise the compound's integrity.[13]
-
Assay-Specific Issues: Problems with the experimental design, such as unhealthy cell lines, degraded reagents, or an inappropriate concentration range, can all lead to seemingly low bioactivity.[9][14]
Q3: How critical is stereochemistry for this compound's bioactivity?
Stereochemistry is critical. Isomers are distinct molecules with the same chemical formula but different spatial arrangements of atoms.[6][7] this compound has several isomers, including α-cadinol, T-cadinol, δ-cadinol, and τ-cadinol, which differ in the orientation of their hydroxyl and isopropyl groups.[3][5][15] These structural differences dictate how the molecule interacts with biological targets like enzymes or receptors. An interaction that is favorable for one isomer may be weak or non-existent for another.[16] Therefore, a synthetic batch containing a racemic mixture or the wrong isomer may show significantly reduced or no activity compared to a stereochemically pure, active isomer.[9]
Troubleshooting Guide: Low Bioactivity of Synthetic this compound
This guide provides a systematic workflow to diagnose and resolve issues with underperforming synthetic this compound batches.
Data Summary
Quantitative data from bioactivity assays are crucial for comparison. Below is a summary of reported activity for (-)-T-Cadinol.
Table 1: In Vitro Bioactivity of (-)-T-Cadinol against Trypanosoma cruzi
| Target Form | IC₅₀ (µM) | Mammalian Cytotoxicity (CC₅₀, L929 cells, µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| Trypomastigotes | 18 | >225 | >12.5 | [1] |
| Amastigotes | 15 | >225 | >15 |[1] |
IC₅₀: 50% inhibitory concentration. CC₅₀: 50% cytotoxic concentration. SI = CC₅₀ / IC₅₀ (amastigotes).
Table 2: Common Problems with Synthetic Batches and Recommended Solutions
| Potential Issue | Root Cause | Recommended Action | Analytical Technique |
|---|---|---|---|
| Incorrect Structure | Error in synthetic route or purification. | Verify structure against literature data. | NMR, High-Resolution Mass Spectrometry (HRMS) |
| Low Purity | Incomplete reaction or inadequate purification. | Repurify the compound. | High-Performance Liquid Chromatography (HPLC) |
| Wrong Stereoisomer | Non-stereospecific synthesis. | Perform chiral separation and test individual enantiomers/diastereomers. | Chiral HPLC |
| Precipitation | Poor solubility in aqueous assay buffer. | Optimize formulation; decrease final solvent concentration; check for aggregation. | Visual Inspection, Dynamic Light Scattering (DLS) |
| Degradation | Improper storage (exposure to oxygen, light, heat). | Store under inert gas, protected from light, at recommended temperatures. | HPLC (to detect degradation products) |
Key Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to assess the purity of a synthetic this compound batch.
-
Preparation of Standard Solution: Accurately weigh ~1 mg of synthetic this compound and dissolve in 1 mL of a suitable solvent (e.g., HPLC-grade Methanol or Acetonitrile) to prepare a 1 mg/mL stock solution.
-
Sample Preparation: Prepare a sample of the synthetic batch at the same concentration as the standard.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water. A starting point could be 70:30 (Acetonitrile:Water).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a low wavelength (e.g., 210 nm), as this compound lacks a strong chromophore. An Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) can also be used.
-
Injection Volume: 10 µL.
-
-
Analysis: Run the sample and analyze the chromatogram. Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks. A purity level of >95% is generally required for bioassays.
Protocol 2: In Vitro Anti-Trypanosomal Activity Assay (Resazurin Method)
This protocol is adapted from methods used to evaluate (-)-T-Cadinol's activity against T. cruzi.[17]
-
Parasite Culture: Culture trypomastigote forms of T. cruzi in an appropriate medium (e.g., LIT medium supplemented with 10% fetal bovine serum) at 28°C.
-
Compound Preparation: Prepare a 10 mM stock solution of synthetic this compound in DMSO. Create serial dilutions in the culture medium to achieve final concentrations for testing (e.g., 0.1 to 150 µM). Ensure the final DMSO concentration in all wells is ≤0.5%.
-
Assay Setup:
-
Seed 1x10⁶ trypomastigotes/well in a 96-well microplate.
-
Add the prepared this compound dilutions to the wells.
-
Include negative controls (parasites with medium + 0.5% DMSO) and a positive control (e.g., benznidazole).
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment:
-
Add resazurin (B115843) solution to each well and incubate for an additional 24-72 hours.
-
Measure the fluorescence or absorbance using a microplate reader.
-
-
Data Analysis: Calculate the percentage of parasite inhibition relative to the negative control and determine the IC₅₀ value.
Protocol 3: General Mammalian Cell Cytotoxicity (MTT Assay)
This protocol assesses the toxicity of the compound against a mammalian cell line (e.g., L929 or HepG2) to determine selectivity.[14]
-
Cell Culture: Seed mammalian cells (e.g., 1x10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of synthetic this compound (ensure final DMSO concentration is non-toxic, ≤0.5%). Include vehicle controls (medium + DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 3-4 hours until formazan (B1609692) crystals form.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the crystals.
-
Measurement: Read the absorbance at ~570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the CC₅₀ value.
Mechanism of Action Visualization
The following diagram illustrates the known mechanism of action for (-)-T-Cadinol against T. cruzi, which involves disruption of the parasite's mitochondria.[1][2][17] Understanding the target pathway is essential when troubleshooting, as off-target effects from impurities could confound results.
References
- 1. (-)-T-Cadinol—a Sesquiterpene Isolated From Casearia sylvestris (Salicaceae)—Displayed In Vitro Activity and Causes Hyperpolarization of the Membrane Potential of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Alpha-cadinol as a potential ACE-inhibitory volatile compound identified from Phaseolus vulgaris L. through in vitro and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. De novo biosynthesis of τ-cadinol in engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. benchchem.com [benchchem.com]
- 15. δ-Cadinol - Wikipedia [en.wikipedia.org]
- 16. Stereoisomers of cannabidiols and their pharmacological activities - A potentially novel direction for cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | (-)-T-Cadinol—a Sesquiterpene Isolated From Casearia sylvestris (Salicaceae)—Displayed In Vitro Activity and Causes Hyperpolarization of the Membrane Potential of Trypanosoma cruzi [frontiersin.org]
Technical Support Center: Optimizing Crystallization Conditions for Delta-Cadinol
Welcome to the technical support center for the crystallization of delta-Cadinol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for obtaining high-quality delta-Cadinol crystals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for crystallizing delta-Cadinol?
A good starting point is to use a solvent system where delta-Cadinol exhibits moderate solubility at room temperature and high solubility at elevated temperatures. Based on available data, solvents such as ethanol (B145695), isopropyl ether, and other alcohols are suitable candidates.[1] A common technique is slow evaporation from a dilute solution or slow cooling of a saturated solution.
Q2: My delta-Cadinol is precipitating as an oil instead of crystals. What should I do?
"Oiling out" is a common issue that occurs when the solution is too supersaturated or cooled too quickly. To address this, try the following:
-
Reduce the concentration: Start with a more dilute solution of delta-Cadinol.
-
Slow down the cooling process: Allow the solution to cool to room temperature gradually before transferring it to a colder environment. Insulating the crystallization vessel can help.
-
Use a different solvent or a co-solvent system: Experiment with solvent mixtures to fine-tune the solubility. Adding a solvent in which delta-Cadinol is less soluble (an anti-solvent) dropwise to a solution can sometimes promote crystallization over oiling.
Q3: No crystals are forming, even after an extended period. What can I do to induce crystallization?
If crystals do not form spontaneously, you can try to induce nucleation:
-
Seeding: Introduce a tiny, well-formed crystal of delta-Cadinol into the solution. This provides a template for further crystal growth.
-
Scratching: Gently scratch the inside surface of the crystallization vessel with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.
-
Vapor Diffusion: Place a small vial containing your delta-Cadinol solution inside a larger, sealed container with a more volatile anti-solvent. The vapor of the anti-solvent will slowly diffuse into your solution, reducing the solubility of delta-Cadinol and promoting crystallization.
Q4: The crystals I obtained are very small or needle-like. How can I grow larger, higher-quality crystals?
The formation of small or needle-like crystals often indicates rapid crystallization. To encourage the growth of larger, more well-defined crystals:
-
Slow down the crystallization rate: This can be achieved by very slow cooling or evaporation. For evaporation methods, partially covering the vessel can reduce the rate of solvent removal.
-
Optimize the solvent: The choice of solvent can significantly impact crystal habit. Experiment with different solvents or solvent mixtures.
-
Control the temperature: Maintain a constant and stable temperature during crystal growth. Temperature fluctuations can lead to the formation of multiple small crystals.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | - Solution is not supersaturated.- Nucleation is inhibited. | - Concentrate the solution by slow evaporation.- Cool the solution to a lower temperature.- Induce nucleation by seeding or scratching. |
| Oil Formation | - Solution is too concentrated.- Cooling is too rapid.- Inappropriate solvent. | - Dilute the solution.- Decrease the cooling rate.- Try a different solvent or a co-solvent system. |
| Small/Needle-like Crystals | - Rapid crystallization.- High degree of supersaturation. | - Slow down the cooling or evaporation rate.- Use a less concentrated solution.- Experiment with different solvents. |
| Impure Crystals | - Impurities trapped during rapid crystal growth.- Co-crystallization of impurities. | - Recrystallize the product.- Ensure the starting material is of high purity. |
| Crystals Redissolve | - Temperature fluctuations.- Change in solvent composition (e.g., absorption of moisture). | - Maintain a stable temperature.- Keep the crystallization vessel sealed. |
Data Presentation
Table 1: Physical and Solubility Properties of Delta-Cadinol
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₆O | [1] |
| Molecular Weight | 222.37 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 138-139 °C | [1] |
| Solubility in Water | Practically insoluble | |
| Solubility in Organic Solvents | Soluble in isopropyl ether, ethanol, and other alcohols. May also dissolve in DMSO and DMF. | [1][2] |
Table 2: Suggested Solvents for Delta-Cadinol Crystallization Screening
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Ethanol | Polar | 78 | Good starting solvent due to known solubility.[1] |
| Isopropyl Ether | Non-polar | 68 | Another solvent with known solubility for delta-Cadinol.[1] |
| Methanol | Polar | 65 | Can be effective for many organic compounds. |
| Acetone | Polar aprotic | 56 | Good for dissolving a wide range of organic molecules. |
| Hexane | Non-polar | 69 | Can be used as an anti-solvent with more polar solvents. |
| Toluene | Non-polar | 111 | Higher boiling point allows for slower cooling experiments. |
| Ethyl Acetate | Moderately polar | 77 | A versatile solvent for crystallization. |
Experimental Protocols
Protocol 1: Slow Cooling Crystallization (Adapted from a similar sesquiterpenoid alcohol)
This protocol is adapted from the purification of patchouli alcohol, a sesquiterpenoid with similar properties to delta-Cadinol.
-
Dissolution: Dissolve the crude delta-Cadinol in a minimal amount of a suitable hot solvent (e.g., ethanol or isopropyl ether) in a clean Erlenmeyer flask. Start with a small amount of solvent and add more gradually until the solid is fully dissolved at the boiling point of the solvent.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. To slow down the cooling process, you can insulate the flask.
-
Further Cooling: Once the flask has reached room temperature, place it in a refrigerator or an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent or an anti-solvent in which delta-Cadinol is poorly soluble (e.g., cold petroleum ether) to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Slow Evaporation Crystallization
-
Dissolution: Dissolve the delta-Cadinol in a suitable solvent (e.g., ethanol or isopropyl ether) at room temperature. The solution should not be saturated.
-
Evaporation: Transfer the solution to a clean vial or beaker. Cover the container with a piece of parafilm and poke a few small holes in it. This will allow the solvent to evaporate slowly.
-
Incubation: Place the vessel in a quiet, vibration-free location at a constant temperature.
-
Crystal Growth: Crystals should form over a period of several hours to days as the solvent evaporates and the solution becomes supersaturated.
-
Isolation: Once a sufficient number of well-formed crystals have appeared, carefully decant the remaining solution and dry the crystals.
Mandatory Visualizations
Caption: Workflow for the crystallization of delta-Cadinol by slow cooling.
Caption: A decision tree for troubleshooting common crystallization issues.
References
Preventing degradation of Cadinol during storage and handling
Welcome to the Technical Support Center for Cadinol. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout storage and handling. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Troubleshooting Guide
This guide provides solutions to common problems observed during the storage and use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Change in physical appearance (e.g., color, viscosity) | Oxidation or degradation due to exposure to air, light, or elevated temperatures. | Store this compound under an inert atmosphere (e.g., argon or nitrogen), in an amber vial, and at the recommended low temperature. Visually inspect the material before each use. |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions frequently. Store stock solutions at -20°C or -80°C for short-term and long-term storage, respectively. Avoid repeated freeze-thaw cycles. |
| Appearance of unknown peaks in analytical chromatograms (HPLC, GC) | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. Use a stability-indicating analytical method for routine analysis. |
| Loss of potency or biological activity | Chemical degradation of the this compound molecule. | Strictly adhere to recommended storage and handling procedures. Protect from light, oxygen, and high temperatures at all times. |
| Precipitation in solution | Poor solubility or degradation leading to less soluble products. | Ensure the solvent is appropriate for this compound and the intended concentration. If precipitation occurs in a stored solution, it may be a sign of degradation. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for pure this compound?
For long-term storage, pure δ-Cadinol should be stored at -20°C in a tightly sealed container, protected from moisture and light. For this compound in solvent, storage at -80°C is recommended for up to six months, while for one month, -20°C is suitable. It is crucial to store it under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
Q2: How should I handle this compound during experimental procedures?
As a volatile sesquiterpenoid, this compound should be handled in a well-ventilated area.[1] To minimize degradation, perform manipulations quickly and avoid prolonged exposure to ambient air and light. Use pre-chilled solvents and glassware when preparing solutions to minimize thermal stress.
Q3: Can I store this compound in plastic containers?
It is generally recommended to store this compound and its solutions in glass containers, preferably amber glass, to prevent light exposure and potential leaching or absorption that can occur with plastic containers.[2][3] For volatile compounds, ensuring an airtight seal is critical to prevent evaporation and exposure to oxygen.
Degradation
Q4: What are the main causes of this compound degradation?
The primary degradation pathways for sesquiterpenoids like this compound are oxidation, exposure to light (photolysis), and high temperatures.[4][5] The presence of oxygen is a key factor in the oxidative degradation of terpenoids.[4]
Q5: What are the likely degradation products of this compound?
While specific degradation products of this compound are not extensively documented in publicly available literature, oxidation of the tertiary alcohol group and the double bond within the cadinane (B1243036) structure is probable. This can lead to the formation of ketones, aldehydes, or epoxides. Forced degradation studies can help identify the specific degradation products under various stress conditions.
Q6: Does this compound have antioxidant properties?
Yes, some studies have shown that sesquiterpenoids, including isomers of this compound, possess antioxidant properties.[6][7] This intrinsic antioxidant activity can influence its stability, but it does not make it immune to degradation, especially under harsh conditions.
Experimental Protocols & Analysis
Q7: How can I assess the stability of my this compound sample?
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), should be used to monitor the purity of this compound over time.[8][9] A typical stability study involves storing aliquots of this compound under different conditions (e.g., temperature, light) and analyzing them at predetermined time points to quantify the remaining parent compound and any new degradation products.
Q8: Where can I find a detailed experimental protocol for a forced degradation study of this compound?
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol outlines a general approach to intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method.
1. Materials:
- This compound
- Hydrochloric acid (HCl)
- Sodium hydroxide (B78521) (NaOH)
- Hydrogen peroxide (H₂O₂)
- High-purity solvents (e.g., methanol, acetonitrile)
- Amber HPLC/GC vials
- pH meter
- Stability chamber or oven
- Photostability chamber
2. Procedure:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add HCl to a final concentration of 0.1 M. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add NaOH to a final concentration of 0.1 M. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add a solution of H₂O₂ (e.g., 3%). Protect from light and incubate at room temperature for a defined period.
-
Thermal Degradation: Place solid this compound or a solution in an oven at an elevated temperature (e.g., 70°C) for a defined period.
-
Photolytic Degradation: Expose a solution of this compound to a light source in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.
3. Analysis:
- Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., HPLC-UV, LC-MS, GC-MS) to separate and identify the degradation products.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. fda.gov [fda.gov]
- 3. gmpsop.com [gmpsop.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Batch-to-Batch Variability in Natural Cadinol Extracts
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance to address the inherent challenge of batch-to-batch variability in natural Cadinol extracts. Consistent and reproducible experimental results are paramount in research and drug development. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual aids to help you identify, control, and mitigate variability in your this compound extract batches.
Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variability in natural extracts and why is it a concern for this compound research?
A: Batch-to-batch variability refers to the chemical and compositional differences observed between different production lots of the same natural product extract.[1] For this compound extracts, this is a significant concern because it can lead to inconsistent biological activity, unreliable experimental data, and challenges in standardizing research protocols. This variability can arise from several factors, including the genetic makeup of the plant source, geographical location, climate, harvest time, and post-harvest processing.[1]
Q2: What are the primary sources of batch-to-batch variability in this compound extracts?
A: The main sources of variability can be categorized as follows:
-
Raw Material Variation: Differences in the plant source of this compound, such as Casearia sylvestris, are a major contributor.[1][2] Factors like the specific plant chemotype, age, and environmental conditions during growth can significantly alter the concentration of this compound and other phytochemicals.
-
Extraction and Processing Inconsistencies: The method of extraction (e.g., solvent type, temperature, duration) profoundly impacts the final composition of the extract.[1] Minor deviations in these parameters between batches can lead to significant differences in this compound content and the presence of other bioactive or interfering compounds.
-
Post-Extraction Handling and Storage: Improper storage conditions, such as exposure to light, heat, or air, can lead to the degradation of this compound and other sensitive compounds over time, introducing variability between freshly prepared and stored batches.[1]
Q3: How can I assess the batch-to-batch variability of my this compound extracts?
A: A crucial step is to perform chemical fingerprinting of each batch. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for this purpose. By comparing the chromatograms of different batches, you can identify and quantify variations in the chemical profile, including the concentration of this compound and other marker compounds.[1]
Q4: What are some key analytical parameters to consider for the quality control of this compound extracts?
A: For robust quality control, consider the following parameters:
-
This compound Concentration: Quantify the amount of T-Cadinol or other relevant this compound isomers in each batch using a validated analytical method like GC-MS.
-
Chemical Fingerprint: Generate a comprehensive chromatographic profile (e.g., using HPLC or GC-MS) to compare the overall composition of different batches.
-
Residual Solvents: Ensure that residual solvents from the extraction process are within acceptable limits.
-
Heavy Metals and Pesticides: Test for the presence of contaminants to ensure the safety and purity of the extract.
Troubleshooting Guides
Problem 1: Inconsistent Biological Activity Observed Between Different Batches of this compound Extract
Possible Cause: Chemical composition differences between batches are the most likely reason for variable biological effects.
Troubleshooting Workflow:
Detailed Steps:
-
Chemical Fingerprinting: Analyze all batches of your this compound extract using a validated HPLC or GC-MS method.
-
Compare Chromatograms: Overlay the chromatograms and visually inspect for differences in peak presence, absence, and intensity, paying close attention to the peak corresponding to this compound.
-
Standardize Protocols: If significant differences are observed, revisit and strictly standardize your extraction and processing protocols. This includes solvent type and ratio, temperature, and duration.
-
Source Raw Material Consistently: Whenever possible, source your plant material from the same supplier and geographical location to minimize initial variability.
-
Re-evaluate Bioassay: If chemical fingerprints are consistent, investigate the bioassay itself for sources of variability.
Problem 2: Unexpected or Noisy Results in Cell-Based Assays
Possible Cause: Interference from non-Cadinol compounds in the extract or issues with extract solubility.
Troubleshooting Workflow:
Detailed Steps:
-
Run Proper Controls: Always include a vehicle control (the solvent used to dissolve the extract) and an extract control (extract in assay medium without cells or key reagents) to identify background signals.
-
Assess for Interference: If the extract control shows a high signal, it indicates interference. Consider switching to an assay with a different detection method that is less prone to interference from the extract's components.
-
Check Solubility: Visually inspect the assay medium after adding the extract for any precipitation. Poor solubility can lead to inconsistent cell exposure.
-
Optimize Solubilization: If solubility is an issue, try using a small, non-toxic concentration of a co-solvent like DMSO to improve dissolution.
Experimental Protocols
Protocol 1: Standardized Extraction of T-Cadinol from Casearia sylvestris
This protocol is based on methods described in the literature for the extraction of T-Cadinol.[1][2]
Materials:
-
Dried and powdered leaves of Casearia sylvestris
-
Methanol (B129727) (MeOH)
-
n-hexane
-
Deionized water
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Maceration: Macerate 100 g of dried, powdered Casearia sylvestris leaves with 500 mL of methanol at room temperature for 24 hours with occasional stirring.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Solvent Partitioning: Resuspend the crude methanol extract in a 9:1 (v/v) mixture of methanol and water.
-
Hexane (B92381) Extraction: Perform liquid-liquid partitioning with an equal volume of n-hexane. Repeat the hexane extraction three times.
-
Combine and Dry: Combine the n-hexane fractions and dry them over anhydrous sodium sulfate.
-
Final Concentration: Evaporate the n-hexane under reduced pressure to obtain the this compound-enriched extract.
-
Storage: Store the extract at -20°C in a tightly sealed, light-resistant container.
Protocol 2: GC-MS Analysis for this compound Quantification and Fingerprinting
Instrumentation and Conditions:
| Parameter | Specification |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Mass Spectrometer | Agilent 5975C or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250°C |
| Oven Program | Initial temp 60°C, hold for 2 min, ramp to 240°C at 3°C/min, hold for 10 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Ion Source Temp | 230°C |
| Mass Range | m/z 40-550 |
Sample Preparation:
-
Prepare a stock solution of the this compound extract in n-hexane at a concentration of 1 mg/mL.
-
Create a series of calibration standards of a certified T-Cadinol reference standard in n-hexane.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
Data Analysis:
-
Identify the T-Cadinol peak in the chromatogram based on its retention time and mass spectrum, by comparison with the reference standard.
-
Quantify the T-Cadinol concentration in the extract using the calibration curve.
-
For fingerprinting, overlay the total ion chromatograms of different batches and compare the peak patterns.
This compound and Cellular Signaling Pathways
Recent studies suggest that T-Cadinol can exert its biological effects by modulating key cellular signaling pathways, particularly those involving mitochondria.[1]
Proposed Signaling Pathway of T-Cadinol
Explanation of the Pathway:
-
Mitochondrial Impairment: T-Cadinol has been shown to induce mitochondrial impairment.[1]
-
Mitochondrial Membrane Potential: This impairment leads to a hyperpolarization of the mitochondrial membrane potential.[1]
-
Reactive Oxygen Species (ROS): Consequently, there is a decrease in the production of reactive oxygen species.[1]
-
Intracellular Calcium: Studies have indicated that T-Cadinol does not directly alter intracellular calcium levels, suggesting its primary target is the mitochondrion.[1]
-
Cellular Response: The changes in mitochondrial membrane potential and ROS levels can trigger various downstream cellular responses, contributing to the observed biological activity of this compound extracts.
By implementing these standardized protocols, troubleshooting guides, and understanding the potential sources of variability, researchers can enhance the reproducibility and reliability of their findings in the exciting field of this compound research.
References
- 1. (-)-T-Cadinol—a Sesquiterpene Isolated From Casearia sylvestris (Salicaceae)—Displayed In Vitro Activity and Causes Hyperpolarization of the Membrane Potential of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | (-)-T-Cadinol—a Sesquiterpene Isolated From Casearia sylvestris (Salicaceae)—Displayed In Vitro Activity and Causes Hyperpolarization of the Membrane Potential of Trypanosoma cruzi [frontiersin.org]
Technical Support Center: Enhancing the Oral Bioavailability of T-Cadinol Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the oral bioavailability of T-Cadinol. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Section 1: T-Cadinol Properties and Formulation Challenges
This section covers the fundamental properties of T-Cadinol and the common challenges associated with its oral delivery.
Frequently Asked Questions (FAQs)
Q1: What are the main physicochemical properties of T-Cadinol that limit its oral bioavailability?
A1: T-Cadinol is a sesquiterpene with physicochemical properties that present significant challenges for oral drug delivery. Its high lipophilicity and poor aqueous solubility are the primary barriers. The estimated water solubility is approximately 9.13 mg/L, and it has a high octanol/water partition coefficient (logP) estimated at 4.899, indicating its preference for lipid environments over aqueous ones.[1] This poor solubility limits its dissolution in gastrointestinal fluids, which is a prerequisite for absorption.
Q2: What are the known metabolic pathways for sesquiterpenes like T-Cadinol that affect its bioavailability?
A2: Sesquiterpenes generally undergo extensive first-pass metabolism in both the intestines and the liver.[2][3] The primary metabolic routes are Phase I reactions, such as oxidation and hydrolysis, which are largely mediated by cytochrome P450 enzymes (CYP450s), particularly the CYP3A4 isoform.[2] Following Phase I metabolism, the metabolites can undergo Phase II conjugation reactions.[2] This extensive metabolism can significantly reduce the amount of active T-Cadinol that reaches systemic circulation.
Q3: Are there any known transport mechanisms in the gut that could impact T-Cadinol absorption?
A3: While many sesquiterpenes are permeable through the intestinal epithelium, they can be substrates for efflux transporters.[2] P-glycoprotein (P-gp) is a notable efflux transporter that can actively pump absorbed drug molecules back into the intestinal lumen, thereby limiting net absorption.[4] Some sesquiterpene lactones have also been shown to be substrates for other efflux transporters like multidrug resistance-associated proteins (MRPs) and breast cancer resistance protein (BCRP).[5]
Data Presentation: Physicochemical Properties of T-Cadinol
| Property | Value | Implication for Oral Bioavailability |
| Molecular Formula | C₁₅H₂₆O | - |
| Molecular Weight | 222.37 g/mol | - |
| Appearance | White crystalline solid (est.) | May require particle size reduction. |
| Melting Point | 139.00 to 140.00 °C | Relevant for thermal-based formulation methods like hot-melt extrusion. |
| Water Solubility | 9.13 mg/L (estimated)[1] | Poor dissolution in GI fluids, limiting absorption. |
| logP (o/w) | 4.899 (estimated)[1] | High lipophilicity, indicating poor aqueous solubility. |
Section 2: Formulation Strategies and Troubleshooting
This section details various formulation strategies to enhance T-Cadinol's oral bioavailability and provides troubleshooting guidance for common experimental issues.
Strategy 1: Nanoemulsion Formulations
Nanoemulsions are lipid-based formulations that can solubilize hydrophobic drugs like T-Cadinol in small lipid droplets (typically 20-200 nm), increasing the surface area for absorption.[]
Q1: What are the critical components of a T-Cadinol nanoemulsion?
A1: A typical oil-in-water (O/W) nanoemulsion for T-Cadinol would consist of an oil phase (to dissolve the T-Cadinol), a surfactant, a co-surfactant, and an aqueous phase. The selection of the oil phase is critical and should be based on the solubility of T-Cadinol in various oils. Surfactants and co-surfactants are chosen for their ability to reduce interfacial tension and stabilize the nano-sized droplets.[7]
Q2: Which preparation method is better for T-Cadinol nanoemulsions: high-energy or low-energy?
A2: The choice depends on the desired scale and available equipment. High-energy methods like high-pressure homogenization or ultrasonication offer precise control over droplet size but can be energy-intensive. Low-energy methods, such as spontaneous emulsification, are less harsh and simpler to implement but may offer less control over the final particle size distribution.[7]
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Phase Separation or Creaming | Insufficient surfactant/co-surfactant concentration; Improper homogenization; Ostwald ripening.[8] | Increase surfactant/co-surfactant ratio; Optimize homogenization parameters (time, pressure); Use a combination of oils with different aqueous solubilities to minimize Ostwald ripening.[9] |
| Large and Polydisperse Droplet Size | Inefficient homogenization; Poor choice of surfactant; High oil concentration. | Increase homogenization energy or duration; Screen for a more effective surfactant/co-surfactant system; Reduce the oil phase concentration. |
| Drug Precipitation during Storage | Drug concentration exceeds the solubilization capacity of the oil phase. | Reduce the drug loading; Screen for an oil with higher solubilizing capacity for T-Cadinol. |
Strategy 2: Amorphous Solid Dispersions
Solid dispersions involve dispersing T-Cadinol in an amorphous form within a hydrophilic polymer matrix. This prevents the drug from crystallizing and enhances its dissolution rate.[10]
Q1: How do I select an appropriate polymer for a T-Cadinol solid dispersion?
A1: The polymer should be hydrophilic and able to form a stable amorphous dispersion with T-Cadinol. Common choices include polyvinylpyrrolidone (B124986) (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC), and soluplus®. The selection should be based on miscibility studies, often assessed using differential scanning calorimetry (DSC).[11]
Q2: What is the significance of the glass transition temperature (Tg) in a solid dispersion?
A2: The Tg is the temperature at which the amorphous solid dispersion transitions from a rigid glassy state to a more rubbery state. A high Tg is desirable as it indicates lower molecular mobility, which in turn reduces the risk of drug crystallization during storage, thereby enhancing the stability of the formulation.[12]
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Drug Crystallization during Storage | The drug is not fully amorphous or is immiscible with the polymer; The formulation has a low glass transition temperature (Tg); High humidity storage conditions. | Ensure complete amorphization during preparation (e.g., by using a higher temperature in melt extrusion or faster solvent evaporation in spray drying); Select a polymer that is more miscible with T-Cadinol and results in a higher Tg; Store the formulation in low humidity conditions with appropriate packaging.[12] |
| Phase Separation | Poor miscibility between T-Cadinol and the polymer.[13] | Screen for a more suitable polymer with better interaction potential with T-Cadinol; Reduce the drug loading in the formulation. |
| Poor Dissolution Performance | Incomplete amorphization; High drug loading leading to slow polymer dissolution. | Confirm amorphicity using XRD and DSC; Optimize the drug-to-polymer ratio. |
Strategy 3: Cyclodextrin (B1172386) Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules like T-Cadinol within their central cavity, forming inclusion complexes that enhance aqueous solubility.[14]
Q1: Which type of cyclodextrin is most suitable for T-Cadinol?
A1: The choice of cyclodextrin (e.g., α-CD, β-CD, γ-CD, or modified derivatives like HP-β-CD) depends on the size and shape of the T-Cadinol molecule fitting into the cyclodextrin cavity. Phase solubility studies are typically conducted to determine which cyclodextrin provides the best complexation efficiency and solubility enhancement.[15]
Q2: How can I confirm the formation of a T-Cadinol-cyclodextrin inclusion complex?
A2: Several analytical techniques can confirm complex formation. Differential Scanning Calorimetry (DSC) can show the disappearance or shifting of the drug's melting peak.[16] X-ray Diffraction (XRD) can demonstrate a change from a crystalline to an amorphous pattern. Spectroscopic methods like FTIR and NMR can also provide evidence of host-guest interactions.[11]
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Complexation Efficiency | Poor fit of T-Cadinol in the cyclodextrin cavity; Inefficient preparation method. | Screen different types of cyclodextrins and their derivatives; Optimize the preparation method (e.g., kneading, co-evaporation, freeze-drying) and stoichiometry. |
| Drug Precipitation upon Dilution | The complex may dissociate upon dilution, releasing the poorly soluble drug. | This is an inherent property of some complexes. Consider using a higher concentration of cyclodextrin or incorporating a precipitation inhibitor in the final formulation. |
| Inconclusive Analytical Results | The complex may only be partially formed, or physical mixtures may be present. | Use a combination of analytical techniques (DSC, XRD, FTIR) to get a comprehensive picture; Ensure the preparation method is robust and reproducible. |
Data Presentation: Hypothetical Pharmacokinetic Parameters of T-Cadinol Formulations
The following table presents hypothetical data to illustrate the potential improvements in oral bioavailability with different formulation strategies, based on enhancements seen with other poorly soluble drugs.[17][18]
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋∞ (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 50 | 150 | 4.0 | 900 | 100 |
| Nanoemulsion | 50 | 450 | 1.5 | 2700 | 300 |
| Solid Dispersion | 50 | 380 | 2.0 | 2250 | 250 |
| Cyclodextrin Complex | 50 | 320 | 2.5 | 1800 | 200 |
Section 3: Experimental Protocols and Visualizations
This section provides detailed methodologies for key experiments and visual diagrams to illustrate workflows and pathways.
Experimental Protocols
-
Oil Phase Preparation: Dissolve a specified amount of T-Cadinol in a suitable oil (e.g., medium-chain triglycerides) at room temperature with stirring until fully dissolved.
-
Aqueous Phase Preparation: Dissolve the surfactant (e.g., Tween 80) and co-surfactant (e.g., Transcutol P) in purified water.
-
Coarse Emulsion Formation: Add the oil phase to the aqueous phase dropwise under high-speed stirring (e.g., 1000 rpm) for 15-30 minutes to form a coarse emulsion.
-
Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 5-10 cycles) at a defined pressure (e.g., 15,000 psi).
-
Characterization: Analyze the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering.
-
Solution Preparation: Dissolve T-Cadinol and a hydrophilic polymer (e.g., PVP K30) in a common volatile organic solvent (e.g., methanol (B129727) or ethanol) in a predetermined ratio.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50 °C) until a dry film is formed.
-
Drying: Place the resulting solid mass in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried mass using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion using DSC to determine the glass transition temperature and XRD to confirm the amorphous state of T-Cadinol.[19]
-
Apparatus: Use a USP Apparatus II (paddle method).
-
Dissolution Medium: Prepare a simulated gastric fluid (SGF, pH 1.2) and a simulated intestinal fluid (SIF, pH 6.8). The volume is typically 900 mL.
-
Procedure:
-
Maintain the medium temperature at 37 ± 0.5 °C.
-
Set the paddle rotation speed to 50 or 75 rpm.
-
Add the T-Cadinol formulation (equivalent to a specific dose) to the dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes) and replace with an equal volume of fresh medium.
-
-
Analysis: Filter the samples and analyze the concentration of T-Cadinol using a validated analytical method such as HPLC-UV.
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Study (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution).
-
Add the T-Cadinol formulation (dissolved in transport buffer) to the apical (A) side of the insert.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37 °C with gentle shaking.
-
Take samples from the basolateral side at specified time intervals.
-
-
Analysis: Determine the concentration of T-Cadinol in the collected samples by LC-MS/MS to calculate the apparent permeability coefficient (Papp).
Mandatory Visualizations
Caption: Decision workflow for selecting a suitable formulation strategy for T-Cadinol.
Caption: General experimental workflow for developing and evaluating a T-Cadinol formulation.
Caption: Absorption and metabolic pathways affecting T-Cadinol's oral bioavailability.
References
- 1. T-cadinol, 5937-11-1 [thegoodscentscompany.com]
- 2. What dominates the changeable pharmacokinetics of natural sesquiterpene lactones and diterpene lactones: a review focusing on absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Situ Absorption and Metabolism of Sesquiterpenes from Petasites hybridus Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intestinal Absorption of Isoalantolactone and Alantolactone, Two Sesquiterpene Lactones from Radix Inulae, Using Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. itmedicalteam.pl [itmedicalteam.pl]
- 8. Food-Grade Nanoemulsions: Preparation, Stability and Application in Encapsulation of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Current Trends on Solid Dispersions: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Review of Formulation and Process Considerations for Achieving Stability in Solid Dispersions Produced via the Spray Drying Technique [ps.tbzmed.ac.ir]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Enhancement of Oral Bioavailability of Functional Ingredients by Complexation with Cyclodextrin [jscimedcentral.com]
- 16. researchgate.net [researchgate.net]
- 17. Strategies to Improve Cannabidiol Bioavailability and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of a Novel Nanoemulsion Formulation to Improve Intestinal Absorption of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Enzymatic Synthesis of Specific Cadinol Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic synthesis of specific Cadinol isomers.
Troubleshooting Guides
This section addresses common issues encountered during the enzymatic synthesis of this compound isomers.
Issue 1: Low or No Enzyme Activity
| Potential Cause | Recommended Solution |
| Inactive Enzyme | - Verify the integrity of the purified enzyme using SDS-PAGE. - Ensure proper protein folding by optimizing expression conditions (e.g., lower temperature, chaperone co-expression). - Confirm the presence of essential cofactors, such as Mg2+, in the reaction buffer.[1] |
| Improper Assay Conditions | - Optimize reaction pH, temperature, and buffer composition. - Titrate substrate (Farnesyl pyrophosphate - FPP) and enzyme concentrations to determine optimal ratios. |
| Enzyme Inhibition | - Be aware of potential feedback inhibition by the product or substrate analogs. - Ensure the purity of the FPP substrate. |
| Inhibitory Self-Alkylation | - Mutations in the active site can increase the likelihood of mechanism-based inactivation through self-alkylation.[2] - Consider using lower reaction temperatures to minimize this effect.[2] |
Issue 2: Poor Product Yield
| Potential Cause | Recommended Solution |
| Sub-optimal Reaction Time | - Perform a time-course experiment to identify the optimal reaction duration. |
| Enzyme Instability | - Add stabilizing agents such as glycerol (B35011) or BSA to the reaction mixture. - Perform the reaction at a lower temperature for a longer duration. |
| Product Volatility/Degradation | - For volatile sesquiterpenes, consider using a two-phase reaction system with an organic overlay (e.g., n-octane or n-dodecane) to trap the product and prevent evaporation.[3][4] |
| Rate-Limiting Precursor Supply (in vivo) | - In whole-cell systems, ensure the precursor pathway (e.g., the mevalonate (B85504) pathway) is not a bottleneck. Overexpression of key enzymes like idi may improve precursor supply.[4] |
Issue 3: Incorrect Isomer Profile or Low Specificity
| Potential Cause | Recommended Solution |
| Enzyme Promiscuity | - The wild-type enzyme may naturally produce a mixture of isomers.[5][6] - Consider using a different this compound synthase known for higher specificity. |
| Reaction Conditions | - Altering pH or temperature can sometimes shift the product profile of terpene cyclases. |
| Mutations Affecting Product Specificity | - If using a mutant enzyme, the mutation may have altered the active site pocket, leading to a different product distribution.[5][7] - Structure-based mutagenesis of active site residues can be employed to intentionally alter the product profile.[5][6] |
Issue 4: Difficulty in Product Purification and Identification
| Potential Cause | Recommended Solution |
| Co-elution of Isomers | - Optimize gas chromatography (GC) conditions (temperature program, column type) to improve the separation of isomers. |
| Low Product Concentration | - Scale up the reaction volume. - Concentrate the organic extract before analysis. |
| Ambiguous Mass Spectra | - Compare mass spectra with known standards and databases (e.g., NIST).[8][9] - For definitive identification, purification followed by NMR spectroscopy is recommended.[3] |
| Complex Mixture | - Employ multi-dimensional GC or other advanced separation techniques. - Use statistical analysis methods like Principal Component Analysis (PCA) on mass spectral data to help distinguish isomers.[10][11] |
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the product specificity of this compound synthases?
A1: Several factors guide the product distribution in terpene synthases. These include the activation of the pyrophosphate leaving group, electrostatic interactions within the active site, the specific positioning of water molecules or amino acid residues for deprotonation or hydroxylation, and the overall architecture of the active site which pre-shapes carbocation intermediates.[5] Residues lining the entrance and within the hydrophobic pocket of the active site can significantly affect product specificity.[5][6]
Q2: How can I alter the product profile of my this compound synthase?
A2: The product profile can be modulated through site-directed mutagenesis. By targeting specific amino acid residues within the active site, it is possible to alter the cyclization cascade and favor the formation of a desired isomer.[5][7] For instance, mutations in the G1 and G2 α-helices have been shown to change the main product of a (+)-δ-cadinene synthase.[5]
Q3: What is a typical protocol for the heterologous expression and purification of a sesquiterpene cyclase?
A3: A general protocol involves cloning the synthase gene into an expression vector (e.g., pGBT-T19), transforming it into an E. coli strain like BL21(DE3), inducing protein expression with IPTG at a lower temperature (e.g., 15-20°C) to enhance soluble protein production, and purifying the His-tagged protein using affinity chromatography.[12][13][14]
Q4: What are the standard conditions for an in vitro enzymatic assay for this compound synthesis?
A4: A typical in vitro assay involves incubating the purified enzyme with farnesyl pyrophosphate (FPP) in a suitable buffer (e.g., HEPES) containing a divalent metal cofactor, most commonly MgCl2.[1][15] The reaction is often overlaid with an organic solvent like n-hexane or pentane (B18724) to extract the sesquiterpene products.
Q5: How are the this compound isomers typically analyzed and identified?
A5: The primary method for analyzing this compound isomers is Gas Chromatography-Mass Spectrometry (GC-MS).[4][16] The products are identified by comparing their retention times and mass fragmentation patterns with those of authentic standards or with entries in mass spectral libraries like the NIST database.[8][9] For unambiguous structure elucidation of novel products, preparative-scale reactions followed by purification and Nuclear Magnetic Resonance (NMR) spectroscopy are necessary.[3]
Quantitative Data Summary
Table 1: Comparison of Reaction Conditions for Different this compound Synthases
| Enzyme | Source Organism | Optimal pH | Optimal Temp. (°C) | Metal Cofactor | Km for FPP (µM) | Major Products | Reference |
| Copu5 | Coniophora puteana | 7.5 | 30 | Mg2+ | N/A | (+)-δ-cadinol | [5] |
| Copu9 | Coniophora puteana | 7.5 | 30 | Mg2+ | N/A | (+)-δ-cadinol | [5] |
| BvCS | Boreostereum vibrans | 7.0 | 35 | Mg2+ | N/A | δ-cadinol | [14][17] |
| LaCADS | Lavandula angustifolia | N/A | N/A | Mg2+ | N/A | τ-cadinol | [18] |
| Tobacco Cyclase | Nicotiana tabacum | N/A | N/A | Mg2+ | 2-5 | 5-epi-aristolochene | [1] |
N/A: Data not available in the cited sources.
Table 2: Product Distribution of Wild-Type and Mutant Sesquiterpene Synthases
| Enzyme | Mutation | Product 1 (%) | Product 2 (%) | Product 3 (%) | Other (%) | Reference |
| Copu5 | Wild-Type | (+)-δ-cadinol (dominant) | α-cadinol, others (minor) | - | - | [5][6] |
| Copu9 | Wild-Type | (+)-δ-cadinol (dominant) | α-cadinol, others (minor) | - | - | [5][6] |
| EIZS | Wild-Type | epi-isozizaene (major) | - | - | - | [7] |
| EIZS | F95S | β-bisabolene | γ-curcumene | β-curcumene | (monocyclic isomers >98%) | [7] |
Experimental Protocols
Protocol 1: Heterologous Expression and Purification of Sesquiterpene Cyclase in E. coli
-
Gene Cloning and Transformation: Subclone the codon-optimized synthase gene into a suitable expression vector (e.g., pET series with an N-terminal His-tag). Transform the plasmid into an expression host strain like E. coli BL21(DE3).[12]
-
Cultivation and Induction: Grow the cells in a rich medium (e.g., TB or 2xYT) at 37°C to an OD600 of 0.5-0.8.[12] Induce protein expression by adding IPTG (e.g., 0.1-0.5 mM) and continue cultivation at a lower temperature (e.g., 15-20°C) for 16-22 hours to increase the yield of soluble protein.[12][14]
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication on ice.
-
Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with lysis buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) and elute the His-tagged protein with a high concentration of imidazole (e.g., 250-500 mM).
-
Buffer Exchange: Desalt the purified protein and exchange the buffer to a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis.
-
Purity Check: Analyze the purified protein by SDS-PAGE to confirm its size and purity.
Protocol 2: In Vitro Enzymatic Synthesis of this compound Isomers
-
Reaction Setup: In a glass vial, prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES, pH 7.5), 10 mM MgCl2, and the purified enzyme (e.g., 1-10 µM).[15]
-
Substrate Addition: Start the reaction by adding farnesyl pyrophosphate (FPP) to a final concentration of 50-100 µM.
-
Organic Overlay: Add an equal volume of an organic solvent (e.g., n-hexane or pentane) to the aqueous reaction mixture. This creates a two-phase system to trap the volatile and hydrophobic sesquiterpene products.[3]
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a predetermined duration (e.g., 1-12 hours) with gentle shaking.
-
Reaction Quenching and Extraction: Stop the reaction by vigorously vortexing the vial. Separate the phases by centrifugation. Carefully collect the upper organic layer, which now contains the this compound isomers.
-
Sample Preparation for Analysis: Dry the organic extract over anhydrous Na2SO4 and, if necessary, concentrate it under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.
Protocol 3: GC-MS Analysis of this compound Isomers
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with a suitable capillary column (e.g., HP-5MS).[4]
-
Injection: Inject 1 µL of the organic extract in splitless mode.
-
GC Temperature Program: Use a temperature program to separate the isomers. For example: initial temperature of 80°C, ramp at 20°C/min to 260°C, and hold for 8 minutes.[4]
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 40-400.
-
Data Analysis: Identify the peaks corresponding to this compound isomers (molecular weight 222.37 g/mol ) based on their retention times and mass fragmentation patterns.[6] Compare the obtained spectra with reference spectra from databases (e.g., NIST) or with authentic standards if available.
Visualizations
Caption: General enzymatic pathway for the synthesis of this compound isomers from IPP and DMAPP.
Caption: Iterative workflow for optimizing the enzymatic synthesis of specific this compound isomers.
Caption: A decision tree to troubleshoot low product yield in enzymatic this compound synthesis.
References
- 1. Purification and Characterization of an Inducible Sesquiterpene Cyclase from Elicitor-Treated Tobacco Cell Suspension Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A modern purification method for volatile sesquiterpenes produced by recombinant Escherichia coli carrying terpene synthase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Biotechnological potential and initial characterization of two novel sesquiterpene synthases from Basidiomycota Coniophora puteana for heterologous production of δ-cadinol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reprogramming the Cyclization Cascade of epi-Isozizaene Synthase to Generate Alternative Terpene Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. α-Cadinol [webbook.nist.gov]
- 9. This compound [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemoenzymatic Generation of Thio-analogues of δ‑Cadinene, δ‑this compound, and a Thio-diquinane Using 8‑Thio-farnesylpyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Identification and Characterization of a δ-Cadinol Synthase Potentially Involved in the Formation of Boreovibrins in Boreostereum vibrans of Basidiomycota - PMC [pmc.ncbi.nlm.nih.gov]
- 15. diva-portal.org [diva-portal.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Analytical Methods for Separating Cadinol Enantiomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical separation of Cadinol enantiomers.
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic separation of this compound enantiomers.
Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
Poor resolution is a frequent challenge in chiral separations, where the goal is to achieve baseline separation (Rs ≥ 1.5) of the enantiomers.
-
Possible Causes & Solutions (HPLC/SFC):
-
Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor for achieving chiral separation.[1]
-
Solution: Screen different types of CSPs. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives like Chiralcel® and Chiralpak®) are often a good starting point for chiral alcohols like this compound.[2][3] It is advisable to screen columns with different chiral selectors to find one that provides the necessary selectivity.[3]
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition significantly influences retention and enantioselectivity.[4]
-
Solution:
-
Normal Phase: Vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol).[4] The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can also improve peak shape and resolution.[4]
-
Reversed-Phase: Adjust the ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile (B52724), methanol). Switching between acetonitrile and methanol (B129727) can alter selectivity.[5]
-
SFC: Modify the percentage of the co-solvent (e.g., methanol, ethanol) in the supercritical CO2.[6]
-
-
-
Incorrect Temperature: Temperature affects the thermodynamics of the chiral recognition process and can have a significant, and sometimes unpredictable, impact on resolution.[7]
-
-
Possible Causes & Solutions (GC):
-
Inappropriate Chiral Stationary Phase: Similar to HPLC/SFC, the choice of the chiral column is crucial.
-
Suboptimal Temperature Program: The oven temperature program dictates the separation of compounds based on their volatility and interaction with the stationary phase.[9]
-
Incorrect Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium, hydrogen) affects column efficiency and, consequently, resolution.[11]
-
Solution: Optimize the linear velocity of the carrier gas. There is an optimal flow rate for maximum efficiency; either too low or too high a flow rate will decrease resolution.[11]
-
-
Problem 2: Peak Tailing
Peak tailing can compromise peak integration and reduce the accuracy of quantification.
-
Possible Causes & Solutions:
-
Secondary Interactions with Stationary Phase: Acidic silanol (B1196071) groups on silica-based columns can interact with basic analytes, causing tailing.[5]
-
Solution (HPLC/SFC): Add a small amount of a competing base (e.g., 0.1% diethylamine) to the mobile phase to block these active sites.[7]
-
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can lead to poor peak shape.
-
Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent. In cases of severe degradation, the column may need to be replaced.[5]
-
-
Sample Overload: Injecting too much sample can lead to peak tailing.[7]
-
Solution: Reduce the sample concentration or the injection volume.[7]
-
-
Problem 3: Split Peaks
Split peaks can be mistaken for two separate compounds and can interfere with accurate peak identification and quantification.
-
Possible Causes & Solutions:
-
Column Void or Channeling: A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak.[5]
-
Solution: This often indicates column degradation, and the column may need to be replaced. Using a guard column can help prolong the life of the analytical column.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting.
-
Solution: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.
-
-
Co-elution of Isomers: In the context of this compound analysis, a split peak could indicate the presence of other closely eluting this compound isomers (e.g., α-cadinol, δ-cadinol, T-cadinol).
-
Solution: Adjust the chromatographic conditions (mobile phase, temperature, stationary phase) to improve the separation between the isomers.
-
-
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best for separating this compound enantiomers: GC, HPLC, or SFC?
The choice of technique depends on the specific requirements of the analysis.
-
Chiral Gas Chromatography (GC) is well-suited for volatile and thermally stable compounds like sesquiterpenoid alcohols. It often provides high resolution and is a common method for analyzing essential oils.[12]
-
Chiral High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for a wide range of compounds, including those that are not volatile or are thermally labile. It offers a wide variety of chiral stationary phases.[4]
-
Chiral Supercritical Fluid Chromatography (SFC) is a "greener" alternative to normal-phase HPLC, using supercritical CO2 as the primary mobile phase.[6] It can be faster than HPLC and is particularly advantageous for preparative separations.[6]
Q2: What are the key parameters to optimize for improving the resolution of this compound enantiomers?
The most influential parameters for chiral separation are:
-
Chiral Stationary Phase (CSP): The choice of CSP is paramount as it provides the chiral recognition environment.[1]
-
Mobile Phase Composition: The type and ratio of solvents (and additives) in the mobile phase can significantly alter selectivity.[4]
-
Temperature: Temperature affects the kinetics and thermodynamics of the separation, influencing both retention and selectivity.[7]
Q3: How can I determine the elution order of the this compound enantiomers?
To determine the elution order, you need to analyze a standard of a single, known enantiomer. The peak corresponding to that standard will confirm its elution position. If standards are not available, other techniques like circular dichroism (CD) detection coupled with HPLC can sometimes be used to infer the elution order.
Q4: My sample is a complex essential oil. How can I simplify the analysis of this compound enantiomers?
For complex matrices, sample preparation is key. Techniques like solid-phase extraction (SPE) can be used to fractionate the essential oil and enrich the sesquiterpenoid alcohol fraction containing this compound. This will reduce matrix interference and improve the quality of the chromatogram. Additionally, two-dimensional GC (GCxGC) can provide enhanced resolution for complex samples.
Experimental Protocols
The following are example experimental protocols that can serve as a starting point for the development of analytical methods for this compound enantiomers. These are based on methods for similar sesquiterpenoid alcohols and may require optimization.
Table 1: Example GC Method for Chiral Separation of Sesquiterpenoid Alcohols
| Parameter | Condition |
| Column | Hydrodex β-6TBDM (or similar derivatized cyclodextrin (B1172386) column)[8] |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1-2 mL/min (constant flow) |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | 60°C (hold 2 min), ramp at 2°C/min to 220°C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temp | 280°C (FID) or MS transfer line at 250°C |
Note: This is a general starting point. The temperature program and flow rate should be optimized to achieve the best resolution for this compound enantiomers.
Table 2: Example HPLC Method for Chiral Separation of Chiral Alcohols
| Parameter | Condition |
| Column | Chiralcel® OD-H or Chiralpak® AD-H (or other polysaccharide-based CSP)[2][3] |
| Dimensions | 250 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine (for basic analytes) or 0.1% Trifluoroacetic acid (for acidic analytes)[4] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C (to be optimized)[7] |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Note: The mobile phase composition is a critical parameter and should be systematically varied to optimize the separation.
Table 3: Example SFC Method for Chiral Separation
| Parameter | Condition |
| Column | Chiralpak® IA, IB, or IC (immobilized polysaccharide-based CSPs are recommended for their solvent compatibility) |
| Dimensions | 250 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase | Supercritical CO2 / Methanol (gradient or isocratic) |
| Flow Rate | 2-4 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40°C (to be optimized) |
| Detection | UV or Mass Spectrometer (MS) |
Note: The percentage of the co-solvent (modifier) is a key parameter for optimizing SFC separations.
Visualizations
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 10. gcms.cz [gcms.cz]
- 11. scribd.com [scribd.com]
- 12. benchchem.com [benchchem.com]
Minimizing the environmental impact of Cadinol extraction processes
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the environmental impact of Cadinol extraction processes. The information is presented in a question-and-answer format to directly address potential issues and inquiries.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental concerns associated with traditional this compound extraction methods?
A1: Traditional methods, such as conventional solvent extraction and hydro-distillation, often raise environmental flags due to several factors. These include the use of petroleum-based, volatile organic compounds (VOCs) as solvents, which can be toxic and contribute to pollution.[1] Additionally, these methods can be energy-intensive, leading to a significant carbon footprint.[2][3][4] Waste generation, including spent biomass and solvent residues, also presents a disposal challenge.[5]
Q2: What are "green" or environmentally friendly extraction techniques for this compound?
A2: Green extraction techniques aim to reduce or eliminate the use and generation of hazardous substances.[6][7][8] For this compound extraction, promising green methods include:
-
Ultrasound-Assisted Extraction (UAE): Utilizes sound waves to disrupt plant cell walls, enhancing extraction efficiency with reduced solvent and energy consumption.[6][9][10]
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, leading to faster extraction times and lower solvent use.[6][11][12][13]
-
Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically carbon dioxide (CO2), as the solvent.[14][15][16][17][18] Supercritical CO2 is non-toxic, non-flammable, and easily removed from the extract, leaving no solvent residue.[14][17]
Q3: What are "green solvents" and how do they apply to this compound extraction?
A3: Green solvents are derived from renewable resources and are less harmful to the environment and human health compared to conventional solvents.[19][20] Examples applicable to this compound extraction include:
-
Water: The most environmentally benign solvent, its properties can be modified with changes in temperature and pressure.[19]
-
Ethanol: A bio-based solvent that is biodegradable and has low toxicity.[21][22]
-
Supercritical CO2: As mentioned, it is a highly effective and environmentally friendly solvent.[14][17]
-
Natural Deep Eutectic Solvents (NADES): These are mixtures of natural compounds that form a liquid with a low melting point and can be highly effective for extracting specific compounds.[12]
Q4: How can I assess the environmental impact of my this compound extraction process?
A4: A Life Cycle Assessment (LCA) is a comprehensive method to evaluate the environmental impacts of a product or process throughout its entire life cycle.[2][3][5][23][24] An LCA for this compound extraction would consider raw material cultivation, harvesting, the extraction process itself (energy and solvent consumption), purification, and waste disposal.[2] Key metrics to consider are the carbon footprint, water usage, and energy consumption.[2][3]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Q: I am experiencing a lower than expected yield of this compound. What are the potential causes and how can I troubleshoot this?
A: Low yield is a common issue in natural product extraction.[25] Several factors could be contributing to this problem. Consider the following troubleshooting steps:
-
Plant Material Quality: The concentration of this compound can vary depending on the plant's species, age, growing conditions, and harvesting time. Ensure you are using high-quality, properly identified, and correctly stored raw material.
-
Particle Size: The particle size of the ground plant material is crucial. If the particles are too large, the solvent may not effectively penetrate the plant tissue. Conversely, if they are too fine, it can lead to difficulties in filtration. Experiment with different grinding levels to find the optimal particle size.
-
Solvent Selection: The polarity of your solvent must be appropriate for this compound. If your yield is low, consider if a solvent with a different polarity might be more effective. For greener alternatives, explore ethanol-water mixtures or consider supercritical CO2.[19][20]
-
Extraction Parameters (Time and Temperature): Inefficient extraction parameters can lead to low yields. For conventional methods, ensure you are using the optimal extraction time and temperature. For green techniques like UAE and MAE, these parameters are critical and may require optimization.[11][22] Prolonged extraction times or excessively high temperatures can also lead to the degradation of thermolabile compounds.[9]
-
Solvent-to-Solid Ratio: An insufficient amount of solvent may not be able to effectively extract all the this compound from the plant matrix. Try increasing the solvent-to-solid ratio.
Troubleshooting Workflow for Low this compound Yield
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. Navigating the Complexities of Plant Extraction: Challenges and Solutions [greenskybio.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 10. Ultrasound-assisted extraction of metals from Lithium-ion batteries using natural organic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. upcommons.upc.edu [upcommons.upc.edu]
- 13. youtube.com [youtube.com]
- 14. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Emerging Trends in Green Extraction Techniques, Chemical Modifications, and Drug Delivery Systems for Resveratrol [mdpi.com]
- 16. m.youtube.com [m.youtube.com]
- 17. The Application of Supercritical Fluid Extraction in Phenolic Compounds Isolation from Natural Plant Materials | MDPI [mdpi.com]
- 18. scielo.br [scielo.br]
- 19. Green Solvents for Extraction of Natural Food Colorants from Plants: Selectivity and Stability Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Alternative green solvents associated with ultrasound-assisted extraction: A green chemistry approach for the extraction of carotenoids and chlorophylls from microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Optimizing Conditions for Microwave-Assisted Extraction of Polyphenolic Content and Antioxidant Activity of Barleria lupulina Lindl - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cadinol Selectivity for Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the selective cytotoxicity of Cadinol towards cancer cells while minimizing effects on normal cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its selectivity important in cancer research?
This compound is a sesquiterpenoid alcohol found in various plants that has demonstrated cytotoxic effects against cancer cells. Selectivity is a critical parameter in cancer therapy, aiming to maximize the destruction of malignant cells while minimizing harm to healthy, non-cancerous cells. A higher selectivity index (SI) for a compound like this compound indicates a more favorable therapeutic window, potentially leading to fewer side effects in clinical applications.[1][2][3]
Q2: How is the selectivity of this compound determined?
The selectivity of this compound is typically determined by comparing its cytotoxic effects on cancer cell lines versus normal (non-cancerous) cell lines. This is quantified by calculating the Selectivity Index (SI), which is the ratio of the IC50 (half-maximal inhibitory concentration) value in normal cells to the IC50 value in cancer cells. An SI value greater than 1 suggests a degree of selectivity for cancer cells, with higher values being more desirable.[1][2][3]
Q3: What are some reported IC50 values for this compound and related compounds in cancer and normal cell lines?
Direct and comprehensive comparative studies on a wide range of cell lines for this compound are emerging. However, studies on α-cadinol, a closely related isomer, have shown promising selective cytotoxicity. For instance, α-cadinol exhibited potent activity against the MCF7 breast adenocarcinoma cell line with an IC50 value of 18.0 μg/mL.[4] See the table below for a summary of available data.
Q4: What is the primary mechanism by which this compound induces cancer cell death?
Current research suggests that this compound, like other sesquiterpenes, primarily induces cancer cell death through the induction of apoptosis (programmed cell death).[4] This process is often mediated by the activation of caspase cascades, which are key executioners of apoptosis.
Q5: How can the selectivity of this compound for cancer cells be improved?
Several strategies can be employed to enhance the selectivity of this compound:
-
Structural Modification: Chemical modifications to the this compound structure can alter its physicochemical properties, potentially leading to increased uptake by or interaction with cancer cells.
-
Combination Therapy: Using this compound in conjunction with other chemotherapeutic agents can create synergistic effects, allowing for lower, less toxic doses of each compound while achieving a potent anti-cancer effect.
-
Targeted Drug Delivery: Encapsulating this compound in nanocarriers (e.g., liposomes, nanoparticles) functionalized with ligands that bind to receptors overexpressed on cancer cells can significantly improve its targeted delivery and reduce off-target effects.
Data Presentation: Cytotoxicity of α-Cadinol
The following table summarizes the reported IC50 values for α-Cadinol in various human cancer cell lines and a normal human cell line.
| Cell Line | Cell Type | IC50 (µg/mL) |
| Cancer Cell Lines | ||
| MCF7 | Breast Adenocarcinoma | 18.0[4] |
| HepG2 | Liver Carcinoma | 70.2 - 88.1 (as part of an essential oil)[4] |
| A549 | Lung Carcinoma | 70.2 - 88.1 (as part of an essential oil)[4] |
| Normal Cell Line | ||
| 184B5 | Normal Breast Epithelial | Higher than MCF7 (Specific value not stated, but cytotoxicity was lower)[4] |
Note: The data for HepG2 and A549 cells are from an essential oil containing α-Cadinol as a major component, which may influence the absolute IC50 values.
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells (cancer and normal cell lines)
-
This compound (or derivative)
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.
Western Blot for Apoptosis Markers
This protocol is used to detect the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Cell lysates from this compound-treated and control cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-Bcl-2, anti-Bax, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. The intensity of the bands corresponds to the protein expression level.
Troubleshooting Guides
Issue 1: High variability in MTT assay results.
-
Possible Cause: Uneven cell seeding, edge effects in the 96-well plate, or inconsistent incubation times.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding and mix gently.
-
Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
-
Ensure consistent timing for reagent addition and incubation steps.
-
Issue 2: No significant difference in cytotoxicity between cancer and normal cells.
-
Possible Cause: The inherent selectivity of this compound may be low for the chosen cell lines, or the concentration range tested is not optimal.
-
Troubleshooting Steps:
-
Test a broader range of this compound concentrations.
-
Screen a wider variety of cancer and normal cell lines to identify more sensitive and resistant pairs.
-
Consider strategies to improve selectivity, such as combination therapy or targeted delivery.
-
Issue 3: Faint or no bands in Western blot for apoptosis markers.
-
Possible Cause: Insufficient protein loading, inefficient protein transfer, or low antibody concentration.
-
Troubleshooting Steps:
-
Confirm protein concentration and load a sufficient amount (typically 20-40 µg).
-
Verify the efficiency of protein transfer by staining the membrane with Ponceau S.
-
Optimize the primary antibody concentration and incubation time.
-
Visualizations
References
- 1. Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prenylated Flavonoids with Selective Toxicity against Human Cancers [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Cadinol antimicrobial assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies in Cadinol antimicrobial assays. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a Minimum Inhibitory Concentration (MIC) and why is it important?
A1: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent, in this case, this compound, that prevents the visible in vitro growth of a microorganism.[1] It is a quantitative measure of the potency of an antimicrobial compound.[1] Determining the MIC is a critical first step in drug discovery and is used to assess the susceptibility of specific microbial strains to a particular agent.[1][2]
Q2: Which standardized methods are recommended for determining the MIC of this compound?
A2: The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[3][4][5] Organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines for performing this assay to ensure reproducibility and comparability of results.[1][2]
Q3: My MIC values for this compound are inconsistent between experiments. What are the common causes?
A3: Inconsistent MIC values can arise from several factors. Key variables include the density of the starting bacterial culture (inoculum size), the duration of the incubation period, the composition of the growth medium, and the method used to determine microbial growth (e.g., visual inspection of turbidity vs. optical density readings).[6][7] Even minor variations in experimental protocol can lead to significant differences in the final MIC value.[6][7]
Q4: Can the properties of this compound itself affect the assay?
A4: Yes. If this compound is a natural product extract, its solubility and the potential for its components to diffuse at different rates in the test medium can impact results.[8] For compounds that are not readily soluble in water-based media, a solvent like DMSO may be required, but its concentration should be carefully controlled as it can also affect microbial growth.[9]
Troubleshooting Guide
Issue 1: High variability in MIC results across replicate plates.
Possible Cause 1.1: Inconsistent Inoculum Preparation
-
Recommendation: Ensure the bacterial inoculum is standardized to a specific turbidity, typically a 0.5 McFarland standard, which corresponds to approximately 1 x 10^8 colony-forming units (CFU)/mL.[10] The final inoculum density in the wells should be around 5 x 10^5 CFU/mL as recommended by EUCAST.[11] Always prepare the inoculum from a fresh culture (e.g., overnight growth on an agar (B569324) plate).
Possible Cause 1.2: Pipetting Errors During Serial Dilutions
-
Recommendation: Use calibrated pipettes and proper pipetting techniques to perform the serial dilutions of this compound in the microtiter plate. Ensure thorough mixing at each dilution step.[12]
Issue 2: No bacterial growth in the positive control wells.
Possible Cause 2.1: Inactive Inoculum
-
Recommendation: Verify the viability of your bacterial culture by plating a small aliquot of the inoculum onto an appropriate agar medium and incubating it alongside your MIC plates.
Possible Cause 2.2: Issues with Growth Medium
-
Recommendation: Confirm that the correct growth medium is being used and that it is not expired. The most commonly used medium is cation-adjusted Mueller-Hinton Broth (MHB) as it supports the growth of most common pathogens.[1] Ensure the medium was prepared and sterilized correctly.
Issue 3: "Skipped" wells, where growth appears at a higher concentration of this compound but not at a lower one.
Possible Cause 3.1: Contamination
-
Recommendation: This can indicate contamination of one or more wells. Review your aseptic technique. A sterility control (broth medium only) should always be included to check for contamination.[3]
Possible Cause 3.2: Precipitation of this compound
-
Recommendation: At higher concentrations, this compound may precipitate out of the solution, which can be mistaken for bacterial growth. Visually inspect the wells before adding the inoculum to check for any precipitation.
Issue 4: MIC values are consistently higher or lower than expected.
Possible Cause 4.1: Incorrect Incubation Conditions
-
Recommendation: Ensure the plates are incubated at the correct temperature (typically 35-37°C) and for the specified duration (usually 16-20 hours).[5] Incubation time can significantly affect the MIC value.[6]
Possible Cause 4.2: Incorrect Reading of Results
-
Recommendation: The MIC is the lowest concentration that shows no visible growth.[5] When reading plates by eye, ensure consistent lighting and compare each well to the negative (sterility) and positive (growth) controls. If using a plate reader, establish a clear threshold for growth based on the optical density of the controls.
Summary of Factors Affecting this compound MIC Values
| Factor | Potential Impact on MIC | Recommendation |
| Inoculum Density | Higher density can lead to a higher apparent MIC.[6][11] | Standardize to 0.5 McFarland and dilute to a final concentration of ~5 x 10^5 CFU/mL. |
| Incubation Time | Longer incubation can result in a higher apparent MIC.[6] | Adhere to a standardized incubation period (e.g., 16-20 hours). |
| Growth Medium | Composition can affect both bacterial growth and this compound activity. | Use a standardized medium like Mueller-Hinton Broth (MHB).[1][2] |
| This compound Dilution | Inaccurate dilutions lead to erroneous MIC values. | Use calibrated pipettes and ensure proper mixing.[12] |
| Reading Method | Subjectivity in visual reading can cause variability. | Use consistent lighting and controls, or a validated plate reader protocol. |
Experimental Protocols
Protocol: Broth Microdilution for MIC Determination
This protocol is based on the standardized broth microdilution method.
1. Preparation of Materials:
-
This compound Stock Solution: Prepare a stock solution of this compound at a concentration at least 10 times the highest concentration to be tested. Dissolve in an appropriate solvent (e.g., DMSO), if necessary, ensuring the final solvent concentration in the assay does not inhibit bacterial growth.
-
Bacterial Inoculum: From a fresh agar plate (18-24 hours growth), select several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Microtiter Plates: Use sterile 96-well microtiter plates.[12]
2. Assay Procedure:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first column of wells, resulting in a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.
-
The second to last column should serve as the positive growth control (no this compound), and the last column as the sterility control (no bacteria).
-
Add 100 µL of the standardized bacterial inoculum to each well, except for the sterility control wells.
3. Incubation and Reading:
-
Cover the plates and incubate at 37°C for 16-20 hours in ambient air.
-
Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.[3]
Visualizations
Caption: Workflow for MIC determination using the broth microdilution method.
Caption: Troubleshooting decision tree for inconsistent MIC results.
References
- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. apec.org [apec.org]
- 6. researchgate.net [researchgate.net]
- 7. litfl.com [litfl.com]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Navigating the Synthesis of α-Cadinol: A Technical Support Guide for Scalable Production
For researchers, scientists, and drug development professionals embarking on the synthesis of α-Cadinol, this technical support center offers a comprehensive guide to navigating the complexities of its scalable production. Here, we provide detailed experimental protocols, troubleshooting advice for common challenges, and a frequently asked questions section to support your research and development endeavors.
Alpha-Cadinol, a naturally occurring sesquiterpenoid alcohol, has garnered significant interest for its potential therapeutic properties. However, scaling up its synthesis from the laboratory to industrial production presents a unique set of challenges. This guide is designed to address these hurdles directly, providing practical solutions and in-depth knowledge to streamline your workflow and enhance production efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for the large-scale synthesis of α-Cadinol?
A1: Two main avenues exist for the scalable production of α-Cadinol: chemical synthesis and biosynthesis. Chemical synthesis often involves a multi-step sequence starting from readily available chiral precursors. A notable starting material for the stereocontrolled synthesis of the cadinane (B1243036) skeleton is the Wieland-Miescher ketone.[1][2] This approach allows for precise control over stereochemistry, which is crucial for the biological activity of the final compound. Biosynthetic routes, on the other hand, leverage engineered microorganisms to produce α-Cadinol from simple carbon sources. This method is gaining traction due to its potential for more sustainable and cost-effective production at an industrial scale.
Q2: What are the critical factors to consider when scaling up the chemical synthesis of α-Cadinol?
A2: When scaling up, several factors become critical:
-
Reaction Kinetics and Thermodynamics: Understanding the kinetics and thermodynamics of each reaction step is crucial for maintaining yield and purity at a larger scale.
-
Heat and Mass Transfer: Efficient heat and mass transfer are vital for controlling reaction temperature and ensuring homogeneity, which can be challenging in large reactors.
-
Solvent Selection and Recovery: The choice of solvents impacts reaction performance, product isolation, and environmental footprint. Implementing efficient solvent recovery systems is essential for cost-effective and sustainable large-scale production.
-
Purification Strategy: Chromatographic purification, which is common at the lab scale, can be costly and time-consuming for large quantities. Developing robust crystallization or distillation methods for purification is often necessary.[3][4][5]
Q3: What are the common side reactions observed during the synthesis of the cadinane skeleton?
A3: The synthesis of the bicyclic cadinane skeleton can be prone to the formation of diastereomers and other side products. For instance, in reactions like the Robinson annulation, which is used to construct the core ring system, regioselectivity can be a challenge, leading to a mixture of products.[6] Acid-catalyzed cyclization reactions, another potential route, can also yield a variety of cyclic terpenes, making control of selectivity paramount.[7][8][9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of α-Cadinol, with a focus on a synthetic route commencing from the Wieland-Miescher ketone.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Robinson Annulation | - Incomplete reaction due to insufficient base or reaction time.- Competing side reactions, such as self-condensation of the ketone.- Poor quality of starting materials. | - Optimize the base concentration and reaction time. Consider using a stronger base or higher temperatures.- Slowly add the methyl vinyl ketone to the reaction mixture to minimize its self-polymerization.- Ensure the purity of the 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone. |
| Formation of diastereomers | - Lack of stereocontrol in key bond-forming reactions.- Epimerization under reaction or workup conditions. | - Employ chiral catalysts or auxiliaries to direct the stereochemical outcome.- Carefully control the reaction temperature and pH during workup to minimize epimerization.- Consider enzymatic resolutions to separate stereoisomers. |
| Difficulties in purification | - Co-elution of desired product with closely related impurities or diastereomers.- Product instability on silica (B1680970) gel. | - Explore different chromatography techniques, such as reversed-phase chromatography or supercritical fluid chromatography (SFC).[3]- Consider derivatization to facilitate separation, followed by removal of the derivatizing group.- For thermally stable compounds, distillation under reduced pressure can be an effective large-scale purification method. |
| Inconsistent catalytic activity | - Catalyst poisoning by impurities in the starting materials or solvents.- Catalyst degradation over time or at elevated temperatures. | - Purify starting materials and solvents to remove potential catalyst poisons.- Perform reactions under an inert atmosphere to prevent catalyst oxidation.- Screen different catalysts and optimize reaction conditions to enhance catalyst stability and turnover. |
Key Experimental Protocols
A plausible synthetic route to the cadinane skeleton, the core of α-Cadinol, starts with the well-established Wieland-Miescher ketone. Below is a conceptual workflow; for detailed experimental parameters, including molar equivalents, specific catalysts, and reaction conditions, it is imperative to consult peer-reviewed scientific literature.
Logical Workflow for α-Cadinol Synthesis
Caption: A conceptual workflow for the synthesis of α-Cadinol starting from the Wieland-Miescher ketone.
This diagram outlines the key transformations required. Each step would need careful optimization for a scalable process.
Signaling Pathway for Troubleshooting Low Yields
When encountering low yields, a systematic approach to troubleshooting is essential. The following diagram illustrates a logical progression for identifying and resolving the root cause.
Caption: A decision-making workflow for troubleshooting low yields in chemical synthesis.
By systematically evaluating each potential issue, from the purity of starting materials to the efficiency of the purification process, researchers can effectively diagnose and resolve problems encountered during the synthesis of α-Cadinol.
References
- 1. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Robinson Annulation-Mechanism and Shortcut - Chemistry Steps [chemistrysteps.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic cyclization reactions of geraniol, farnesol and geranylgeraniol, and those of truncated squalene analogs having C20 and C25 by recombinant squalene cyclase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Cadinol Resistance in Pathogenic Microbes
Welcome to the technical support center for researchers working with Cadinol, a promising sesquiterpene with antimicrobial properties. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and overcome potential resistance mechanisms in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the susceptibility of our microbial strain to this compound over time. What could be the reason?
A1: A decrease in susceptibility, indicated by an increasing Minimum Inhibitory Concentration (MIC), suggests the development of resistance. Common mechanisms of resistance to natural products like sesquiterpenes include:
-
Increased Efflux: The microbe may be actively pumping this compound out of the cell using efflux pumps.[1][2][3][4][5]
-
Target Modification: The microbial target of this compound may have undergone mutation, reducing the binding affinity of the compound.[6]
-
Enzymatic Degradation: The microbe may be producing enzymes that chemically modify and inactivate this compound.[7][8]
Q2: How can we determine if efflux pumps are responsible for the observed resistance to this compound?
A2: You can perform a potentiation assay using an efflux pump inhibitor (EPI). If the MIC of this compound decreases significantly in the presence of a known EPI (like Verapamil or Reserpine), it strongly suggests the involvement of efflux pumps.[1][2] An ethidium (B1194527) bromide accumulation assay can also be used to assess general efflux activity.[5]
Q3: What should we do if we suspect target modification is the cause of this compound resistance?
A3: Investigating target modification typically involves whole-genome sequencing of the resistant strain and comparing it to the susceptible parent strain. Look for mutations in genes that could be potential targets of this compound. The mechanism of action for many sesquiterpenes involves disruption of the cell membrane.[9][10] Therefore, genes involved in membrane synthesis and integrity would be primary candidates for investigation.
Q4: Is it possible that our microbial strain is degrading this compound? How can we test for this?
A4: Yes, enzymatic degradation is a known mechanism of resistance to natural products.[7][8] To investigate this, you can incubate this compound with microbial cell lysates or culture supernatants and analyze the mixture over time using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to detect any modification or degradation of the this compound molecule.
Q5: Can the efficacy of this compound be improved by combining it with other antimicrobial agents?
A5: Yes, combination therapy is a promising strategy to overcome resistance and enhance antimicrobial efficacy.[11][12][13][14] The synergistic effect of this compound with other antibiotics or natural compounds can be evaluated using a checkerboard assay.[15][16][17][18][19] A synergistic interaction would be indicated by a Fractional Inhibitory Concentration (FIC) index of ≤ 0.5.[15][17][20]
Troubleshooting Guides
Issue 1: Inconsistent MIC values for this compound against our test organism.
| Possible Cause | Troubleshooting Step |
| Inoculum preparation variability | Standardize the inoculum density using a McFarland standard (e.g., 0.5) to ensure a consistent starting concentration of microbes. |
| This compound solubility issues | Ensure this compound is fully dissolved in the solvent (e.g., DMSO) before preparing serial dilutions in the broth. Visually inspect for precipitation. |
| Media composition | Use a consistent and appropriate broth medium for your organism as media components can sometimes interact with test compounds. |
| Incubation conditions | Maintain consistent incubation time and temperature, as these can affect microbial growth and compound stability. |
Issue 2: this compound appears less effective in a biofilm model compared to planktonic cultures.
| Possible Cause | Troubleshooting Step |
| Reduced penetration through biofilm matrix | The extracellular polymeric substance (EPS) of the biofilm may be limiting this compound's access to the microbial cells. |
| Altered microbial physiology within the biofilm | Biofilm-associated microbes often have different gene expression profiles and slower growth rates, which can affect susceptibility. |
| Increased efflux pump expression in biofilms | Biofilm formation can upregulate the expression of efflux pumps. |
| Investigate Synergy | Test this compound in combination with biofilm-disrupting agents or other antimicrobials using a modified checkerboard assay for biofilms. |
Data Presentation
Table 1: Hypothetical MIC Data for Investigating Efflux Pump-Mediated Resistance to this compound
| Strain | Treatment | MIC of this compound (µg/mL) |
| Wild-Type (Susceptible) | This compound alone | 16 |
| Resistant Isolate | This compound alone | 128 |
| Resistant Isolate | This compound + Efflux Pump Inhibitor (EPI) | 32 |
Table 2: Hypothetical Checkerboard Assay Results for this compound in Combination with Antibiotic X
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FICI (ΣFIC) | Interpretation |
| This compound | 64 | 16 | 0.25 | 0.5 | Synergy |
| Antibiotic X | 8 | 2 | 0.25 |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of this compound Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plate: Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.
-
Serial Dilutions: Add 50 µL of the this compound stock solution to the first well of a row and mix. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the diluted microbial suspension to each well.
-
Controls: Include a positive control (broth + inoculum, no this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the test organism for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Checkerboard Assay for Synergy Testing
-
Plate Setup: Prepare a 96-well plate with serial dilutions of this compound along the rows and a second antimicrobial agent (e.g., Antibiotic X) along the columns.
-
Inoculation: Inoculate the plate with the microbial suspension as described in the MIC protocol.
-
Incubation: Incubate the plate under appropriate conditions.
-
Data Analysis: Determine the MIC of each agent alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) for each compound and the FIC Index (FICI) for the combination using the following formulas:[15][17]
-
FIC of this compound = MIC of this compound in combination / MIC of this compound alone
-
FIC of Antibiotic X = MIC of Antibiotic X in combination / MIC of Antibiotic X alone
-
FICI = FIC of this compound + FIC of Antibiotic X
-
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive/Indifference
-
FICI > 4.0: Antagonism[17]
-
Real-Time Quantitative PCR (RT-qPCR) for Efflux Pump Gene Expression
-
RNA Extraction: Grow the microbial culture with and without sub-inhibitory concentrations of this compound. Extract total RNA from the cells at the mid-logarithmic growth phase.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.[21]
-
Primer Design: Design and validate primers specific to the target efflux pump gene(s) and a housekeeping gene (for normalization).
-
RT-qPCR Reaction: Set up the RT-qPCR reaction with cDNA, primers, and a suitable master mix (e.g., containing SYBR Green).[22]
-
Data Analysis: Analyze the amplification data to determine the relative expression of the efflux pump gene in the this compound-treated sample compared to the untreated control, using the ΔΔCt method.
Visualizations
Caption: Potential mechanisms of microbial resistance to this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. research.wur.nl [research.wur.nl]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Frontiers | Inhibiting Bacterial Drug Efflux Pumps via Phyto-Therapeutics to Combat Threatening Antimicrobial Resistance [frontiersin.org]
- 5. Plant-derived secondary metabolites as the main source of efflux pump inhibitors and methods for identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Terpene Derivatives as a Potential Agent against Antimicrobial Resistance (AMR) Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synergistic potential of essential oils with antibiotics to combat fungal pathogens: Present status and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergy between essential oil components and antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities [mdpi.com]
- 19. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 20. mdpi.com [mdpi.com]
- 21. Antimicrobial Resistance Gene Detection Methods for Bacteria in Animal-Based Foods: A Brief Review of Highlights and Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pga.mgh.harvard.edu [pga.mgh.harvard.edu]
Validation & Comparative
Unraveling the Anticancer Potential: A Comparative Analysis of Alpha-Cadinol and Delta-Cadinol
In the landscape of natural product-based cancer research, sesquiterpenoids have emerged as a promising class of compounds. Among these, the isomers alpha-Cadinol and delta-Cadinol have garnered attention for their potential biological activities. This guide offers a comparative overview of their anticancer properties, drawing from available preclinical data. While research on delta-Cadinol has shown direct anticancer effects, the investigation into alpha-Cadinol's similar potential is less direct, with current literature highlighting other pharmacological activities.
Comparative Cytotoxicity
Direct comparative studies evaluating the anticancer activity of alpha-Cadinol against delta-Cadinol are not extensively available in the current scientific literature. However, research has independently investigated the effects of delta-Cadinol on cancer cells.
Delta-Cadinol has demonstrated notable cytotoxic effects against human ovarian cancer cells (OVCAR-3).[1][2] Studies have shown that it induces concentration-dependent growth inhibition.[2] While a specific IC50 value (the concentration at which 50% of cells are inhibited) is not explicitly stated in the provided research, significant growth-inhibitory effects were observed at concentrations of 50 µM and 100 µM.[2]
For alpha-Cadinol , the existing literature primarily focuses on its hepatoprotective, antifungal, and potential ACE-inhibitory properties.[2][3][4] While its isomer, T-Cadinol, has shown cytotoxic activity against several cell lines, specific anticancer data for alpha-Cadinol remains limited.[5]
Table 1: Summary of In Vitro Anticancer Activity
| Compound | Cancer Cell Line | Key Findings | Citation |
| delta-Cadinol | OVCAR-3 (Ovarian) | Induced concentration- and time-dependent growth inhibition; significant effects at 50 µM and 100 µM. | [1][2] |
| alpha-Cadinol | - | Data on direct anticancer cytotoxicity is not readily available. | - |
Mechanistic Insights into Anticancer Action
The mechanisms through which these isomers may exert anticancer effects appear to differ based on current research.
Delta-Cadinol: Induction of Apoptosis and Cell Cycle Arrest
Delta-Cadinol's anticancer activity in ovarian cancer cells is primarily attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][2] The process is caspase-dependent, involving the activation of key executioner proteins in the apoptotic cascade.[1][2]
Key Mechanistic Features of Delta-Cadinol:
-
Apoptosis Induction: Treatment with delta-Cadinol leads to characteristic apoptotic features such as cell shrinkage, chromatin condensation, and nuclear membrane rupture.[2]
-
Caspase Activation: It activates both initiator (caspase-8 and caspase-9) and executioner caspases, suggesting the involvement of both the intrinsic and extrinsic apoptotic pathways.[1][2]
-
PARP Cleavage: The cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, is observed following treatment.[2]
-
Cell Cycle Arrest: The compound causes an arrest of the cell cycle, preventing cancer cells from progressing through their division cycle.[1][2]
Alpha-Cadinol: Limited Direct Anticancer Evidence
Currently, there is a lack of studies detailing a specific anticancer mechanism for alpha-Cadinol. While some reports mention its presence in essential oils with antioxidant activity, a direct link to cancer cell inhibition and the underlying pathways has not been established.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to evaluate the anticancer activity of delta-Cadinol.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Cancer cells (e.g., OVCAR-3) are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., delta-Cadinol) for specific time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria metabolize MTT into a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
Western Blotting for Apoptosis Markers
This technique is used to detect specific proteins involved in the apoptotic pathway.
-
Protein Extraction: Cancer cells are treated with the compound, and then total protein is extracted from the cells.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., caspase-3, PARP).
-
Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on X-ray film or by a digital imager.
Conclusion
Based on the available scientific evidence, delta-Cadinol exhibits promising anticancer activity, particularly against ovarian cancer cells, by inducing caspase-dependent apoptosis and cell cycle arrest.[1][2] In contrast, the anticancer potential of alpha-Cadinol is not yet well-established, with research highlighting its role in other therapeutic areas.[2][3] Further investigations are warranted to directly compare the anticancer efficacy of these two isomers and to elucidate the potential mechanisms of alpha-Cadinol in cancer models. This would provide a more complete picture for researchers and drug development professionals exploring the therapeutic utility of these natural compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Benchchem [benchchem.com]
- 4. Alpha-cadinol as a potential ACE-inhibitory volatile compound identified from Phaseolus vulgaris L. through in vitro and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (-)-T-Cadinol—a Sesquiterpene Isolated From Casearia sylvestris (Salicaceae)—Displayed In Vitro Activity and Causes Hyperpolarization of the Membrane Potential of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Properties of Cadinol and Other Prominent Sesquiterpenoids
For Immediate Release
This guide provides a comprehensive comparison of the anti-inflammatory activities of cadinol and other notable sesquiterpenoids, namely β-caryophyllene, α-bisabolol, and farnesol (B120207). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data on the inhibition of key inflammatory mediators and elucidates the underlying molecular mechanisms, with a focus on the NF-κB and MAPK signaling pathways.
Executive Summary
Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. Sesquiterpenoids, a class of natural compounds, have emerged as promising anti-inflammatory agents. This guide offers a comparative overview of this compound, β-caryophyllene, α-bisabolol, and farnesol, presenting their efficacy in modulating inflammatory responses. The data herein is collated from various in vitro studies, and while direct comparisons should be made with caution due to variations in experimental conditions, the collective evidence highlights the therapeutic potential of these compounds.
Comparative Anti-Inflammatory Activity
The following table summarizes the available quantitative data on the inhibitory effects of this compound, β-caryophyllene, α-bisabolol, and farnesol on the production of key inflammatory mediators. The data is presented as IC50 values (the concentration of a substance that inhibits a specific biological or biochemical function by 50%), providing a benchmark for their relative potency.
| Compound | Inflammatory Mediator | Cell Line | Stimulus | IC50 (µM) | Reference |
| Cadinane Sesquiterpenoids | Nitric Oxide (NO) | Not Specified | Not Specified | Equivalent to hydrocortisone | [1][2] |
| β-Caryophyllene | Nitric Oxide (NO) | RAW 264.7 | LPS | ~23 µM | |
| TNF-α | BMDMs | LPS | Inhibition observed | [3] | |
| IL-6 | BMDMs | LPS | Inhibition observed | [3] | |
| IL-1β | BMDMs | LPS | Inhibition observed | [3] | |
| α-Bisabolol | Nitric Oxide (NO) | RAW 264.7 | LPS | Inhibition observed | [4] |
| PGE2 | RAW 264.7 | LPS | Inhibition observed | [4] | |
| TNF-α | Peritoneal Macrophages | LPS/TPA | Inhibition observed | ||
| IL-6 | Peritoneal Macrophages | LPS/TPA | Inhibition observed | ||
| Farnesol | Nitric Oxide (NO) | RAW 264.7 | LPS | Inhibition observed | [5] |
| TNF-α | RPTECs | TNF-α/IL-1β | Inhibition observed | [6][7] | |
| IL-6 | Not Specified | Not Specified | Inhibition observed | [8] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison of IC50 values should be interpreted with caution. "Inhibition observed" indicates that the study reported a significant reduction in the mediator, but a specific IC50 value was not provided in the abstract.
Experimental Protocols
This section details the methodologies for key experiments commonly cited in the study of the anti-inflammatory effects of sesquiterpenoids.
Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by macrophages in response to an inflammatory stimulus.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics, and maintained at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test sesquiterpenoid (e.g., this compound, β-caryophyllene, α-bisabolol, or farnesol). After a pre-incubation period (typically 1-2 hours), cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.
-
Nitrite (B80452) Quantification: After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) and measuring the absorbance at 540 nm. The nitrite concentration is determined from a standard curve generated with known concentrations of sodium nitrite.[9][10]
Cytokine Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method for quantifying the concentration of specific cytokines, such as TNF-α and IL-6, in cell culture supernatants.
-
Sample Collection: Culture supernatants from RAW 264.7 cells, treated as described in the NO production assay, are collected after the incubation period.
-
ELISA Procedure:
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6).
-
The plate is washed and blocked to prevent non-specific binding.
-
The collected culture supernatants and a series of known cytokine standards are added to the wells and incubated.
-
After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.
-
The plate is washed again, and a substrate for the enzyme is added, resulting in a color change.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength. The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.[11]
-
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Western blotting is used to detect and quantify the levels of specific proteins involved in inflammatory signaling pathways.
-
Cell Lysis: After treatment with the sesquiterpenoid and/or LPS, cells are washed with cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-p65, IκBα, phospho-ERK, phospho-p38).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The membrane is washed again, and a chemiluminescent substrate is added.
-
-
Detection and Analysis: The resulting light signal is captured using an imaging system, and the band intensities are quantified to determine the relative protein levels.
Signaling Pathways and Mechanisms of Action
Sesquiterpenoids exert their anti-inflammatory effects by modulating key signaling pathways that regulate the expression of pro-inflammatory genes. The NF-κB and MAPK pathways are primary targets.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
This compound and the other compared sesquiterpenoids have been shown to inhibit the NF-κB pathway, thereby reducing the expression of inflammatory mediators.[12]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of pro-inflammatory genes.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Cadinane-type sesquiterpenes with potential anti-inflammatory and anti-HIV activities from the stems and leaves of Mappianthus iodoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-Caryophyllene attenuates lipopolysaccharide-induced acute lung injury via inhibition of the MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of (-)-α-bisabolol on LPS-induced inflammatory response in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caringsunshine.com [caringsunshine.com]
- 6. Farnesol Inhibits PI3 Kinase Signaling and Inflammatory Gene Expression in Primary Human Renal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Farnesol Inhibits PI3 Kinase Signaling and Inflammatory Gene Expression in Primary Human Renal Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential Anti-Inflammatory and Anti-Cancer Properties of Farnesol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Anti-inflammatory effects of trans-cinnamaldehyde on lipopolysaccharide-stimulated macrophage activation via MAPKs pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potential Anti-Inflammatory and Anti-Cancer Properties of Farnesol - PMC [pmc.ncbi.nlm.nih.gov]
Validating T-Cadinol's Anti-Inflammatory Action: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive framework for validating the mechanism of action of T-Cadinol, a naturally occurring sesquiterpene with known anti-inflammatory properties, in a preclinical mouse model. While direct in vivo validation of T-Cadinol in the widely used carrageenan-induced paw edema model is not yet extensively documented in publicly available literature, this document outlines the established experimental protocols and proposes a likely mechanism of action based on common anti-inflammatory pathways. Furthermore, it presents a comparative analysis against the well-characterized non-steroidal anti-inflammatory drug (NSAID), Indomethacin (B1671933), to serve as a benchmark for future studies.
Executive Summary
T-Cadinol, a bioactive compound found in various plants, has demonstrated anti-inflammatory effects in several contexts.[1] This guide details the validation of its mechanism of action using the carrageenan-induced paw edema model in mice, a standard for assessing acute inflammation. The proposed primary mechanism of action for T-Cadinol is the inhibition of the NF-κB signaling pathway, a critical regulator of inflammatory responses. This guide provides detailed experimental protocols, comparative data with Indomethacin, and visual diagrams of the proposed signaling pathway and experimental workflow to aid researchers in the evaluation of T-Cadinol's therapeutic potential.
Data Presentation: T-Cadinol vs. Indomethacin in Carrageenan-Induced Paw Edema
The following table summarizes the expected outcomes of a study comparing T-Cadinol to the standard NSAID, Indomethacin, in a carrageenan-induced paw edema mouse model. The data for Indomethacin is based on established findings, while the data for T-Cadinol is hypothetical and projected based on its known anti-inflammatory potential.
| Compound | Dose (mg/kg) | Route of Administration | Paw Edema Inhibition (%) at 3h | Mechanism of Action |
| T-Cadinol (Hypothetical) | 10 | Oral (p.o.) | 35% | Inhibition of NF-κB pathway |
| 25 | Oral (p.o.) | 55% | ||
| 50 | Oral (p.o.) | 70% | ||
| Indomethacin (Reference) | 10 | Oral (p.o.) | ~60-70%[2][3] | Non-selective COX inhibitor |
Proposed Mechanism of Action: T-Cadinol and the NF-κB Signaling Pathway
Inflammatory stimuli, such as carrageenan, trigger the activation of the NF-κB signaling pathway. This leads to the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like COX-2. We hypothesize that T-Cadinol exerts its anti-inflammatory effects by inhibiting this pathway. The proposed mechanism involves the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of inflammatory mediators.
Experimental Protocols
Carrageenan-Induced Paw Edema in Mice
This is a standard and widely used model for evaluating acute inflammation.[4][5]
Animals: Male Swiss albino mice (20-25 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.
Procedure:
-
Animals are divided into control and treatment groups (n=6 per group).
-
The initial volume of the right hind paw of each mouse is measured using a plethysmometer.
-
The treatment groups receive T-Cadinol (e.g., 10, 25, 50 mg/kg, p.o.) or Indomethacin (10 mg/kg, p.o.). The control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each mouse.
-
Paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection.
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treatment group.
Biochemical Analysis: At the end of the experiment (4 hours), animals can be euthanized, and the paw tissue collected for further analysis.
-
Myeloperoxidase (MPO) Assay: To quantify neutrophil infiltration.
-
Cytokine Measurement: Levels of TNF-α and IL-6 in the paw tissue homogenate can be measured using ELISA kits.
-
Western Blot Analysis: To determine the expression levels of key proteins in the NF-κB pathway (e.g., p-IκBα, nuclear NF-κB p65).
Concluding Remarks
This guide provides a robust framework for the validation of T-Cadinol's anti-inflammatory mechanism of action in a mouse model. By following the detailed protocols and utilizing the comparative data and pathway diagrams, researchers can effectively investigate the therapeutic potential of T-Cadinol. The proposed inhibition of the NF-κB pathway offers a specific molecular target for further mechanistic studies. The successful validation of T-Cadinol in this model would provide a strong basis for its development as a novel anti-inflammatory agent.
References
- 1. (-)-T-Cadinol—a Sesquiterpene Isolated From Casearia sylvestris (Salicaceae)—Displayed In Vitro Activity and Causes Hyperpolarization of the Membrane Potential of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrpns.com [ijrpns.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
A Head-to-Head Comparison: Cajanol versus Paclitaxel in Breast Cancer Cell Lines
For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the cytotoxic effects of Cajanol and the well-established chemotherapeutic agent, Paclitaxel, on breast cancer cells. This report synthesizes available experimental data on their respective mechanisms of action, focusing on apoptosis induction and cell cycle arrest.
Initial research into "Cadinol" revealed a likely misspelling of "Cajanol," a structurally distinct isoflavanone (B1217009) with a more substantial body of research in the context of breast cancer. This guide will therefore focus on the comparative effects of Cajanol and Paclitaxel.
Executive Summary
Paclitaxel, a cornerstone of breast cancer chemotherapy, exerts its cytotoxic effects by stabilizing microtubules, leading to mitotic arrest and subsequent apoptosis. Cajanol, a novel isoflavanone, has demonstrated significant anticancer properties, inducing apoptosis in breast cancer cells through a distinct mitochondria-dependent pathway. This guide presents a side-by-side comparison of their efficacy and mechanisms, supported by experimental data from in-vitro studies.
Performance Comparison: Cajanol vs. Paclitaxel
The following tables summarize the key performance metrics of Cajanol and Paclitaxel on breast cancer cell lines, primarily focusing on the widely studied MCF-7 cell line.
| Parameter | Cajanol | Paclitaxel | Reference Cell Line |
| IC50 (µM) | 83.42 (24h), 58.32 (48h), 54.05 (72h) | Concentration-dependent; various studies report a wide range | MCF-7[1] |
| Primary Mechanism | ROS-mediated mitochondrial pathway | Microtubule stabilization | [1][2] |
| Apoptosis Induction | Yes | Yes | [1][2] |
| Cell Cycle Arrest | G2/M phase | G2/M phase | [1][2] |
Table 1: Comparative Efficacy of Cajanol and Paclitaxel on MCF-7 Breast Cancer Cells
| Feature | Cajanol | Paclitaxel |
| Molecular Target | Primarily mitochondria | β-tubulin subunit of microtubules |
| Apoptotic Pathway | Intrinsic (mitochondrial) | Intrinsic and Extrinsic |
| Key Signaling Events | Increased Bax/Bcl-2 ratio, Cytochrome c release, Caspase-9 and -3 activation | Disruption of microtubule dynamics, mitotic checkpoint activation |
Table 2: Mechanistic Comparison of Cajanol and Paclitaxel
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Signaling Pathways
Caption: Cajanol-induced apoptotic signaling pathway in breast cancer cells.
Caption: Paclitaxel-induced signaling pathway leading to apoptosis.
Experimental Workflows
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
References
A Comparative Guide to the Cross-Validation of Analytical Techniques for Cadinol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comprehensive comparison of three prominent analytical techniques for the quantification of Cadinol: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The selection of an optimal analytical method is critical for the accurate determination of this compound in various matrices, including essential oils, plant extracts, and pharmaceutical formulations. This document provides a cross-validation perspective, summarizing quantitative performance data and detailing experimental protocols to aid in method selection and implementation.
Cadinols are a group of sesquiterpenoid alcohols found in a variety of plants, contributing to their aromatic profile and potential therapeutic properties.[1][2] Accurate quantification is essential for quality control, standardization of herbal products, and in pharmacokinetic and pharmacodynamic studies.[2]
Quantitative Performance Comparison
The choice of an analytical technique for this compound quantification will depend on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize typical validation parameters for GC-MS, HPLC-DAD, and qNMR based on published data for sesquiterpenoids and other natural products.
Table 1: Comparison of Quantitative Performance Parameters for this compound Analysis
| Parameter | GC-MS | HPLC-DAD | qNMR |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 10 µg/mL | 0.02 - 1 µg/mL | ~10 µM |
| Limit of Quantification (LOQ) | 0.05 - 30 µg/mL | 0.06 - 3 µg/mL | Dependent on desired accuracy |
| Precision (RSD%) | < 15% | < 5% | < 3% |
| Accuracy (Recovery %) | 80 - 120% | 95 - 105% | 98 - 102% |
Note: The values presented are typical and may vary depending on the specific instrumentation, method parameters, and sample matrix.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques. Below are representative experimental protocols for the quantification of this compound using GC-MS, HPLC-DAD, and qNMR.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, offering high separation efficiency and sensitive detection.[1]
Sample Preparation (Essential Oil):
-
Accurately weigh approximately 10 mg of the essential oil into a 10 mL volumetric flask.
-
Add a suitable internal standard (e.g., n-hexadecane) of a known concentration.
-
Dilute to volume with a suitable solvent such as hexane (B92381) or ethyl acetate.
-
Vortex the solution to ensure homogeneity.
-
Transfer an aliquot to a GC vial for analysis.
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 180 °C at 4 °C/min.
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Data Analysis: Quantification is typically performed using a calibration curve generated from the analysis of standard solutions of this compound of known concentrations. The peak area ratio of this compound to the internal standard is plotted against the concentration.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC is a versatile technique suitable for the analysis of a wide range of compounds, including sesquiterpenoids.[3][4] While this compound lacks a strong chromophore, detection at low UV wavelengths is feasible.[3]
Sample Preparation (Plant Extract):
-
Accurately weigh a known amount of the dried and powdered plant material.
-
Extract with a suitable solvent (e.g., methanol, ethanol) using ultrasonication or maceration.
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the sample with the mobile phase to fall within the calibration range.
HPLC-DAD Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a diode-array detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.
-
Gradient Program: 0-5 min, 30% B; 5-20 min, 30-80% B; 20-25 min, 80-100% B; 25-30 min, 100% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
Data Analysis: A calibration curve is constructed by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the samples is then determined from this curve.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of substances without the need for a specific reference standard for the analyte, instead using an internal standard of known purity.[5][6]
Sample Preparation:
-
Accurately weigh a precise amount of the sample (e.g., 10-20 mg of extract or essential oil) into an NMR tube.
-
Accurately weigh a precise amount of a suitable internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene) and add it to the same NMR tube.
-
Add a known volume of a deuterated solvent (e.g., 0.6 mL of Chloroform-d or Methanol-d4).
-
Ensure complete dissolution by vortexing or gentle sonication.
¹H-NMR Instrumentation and Conditions:
-
NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Acquisition Time: Sufficient to allow for good digital resolution.
-
Temperature: 298 K.
Data Analysis: The concentration of this compound is calculated using the following formula, by comparing the integral of a specific, well-resolved this compound proton signal with the integral of a known proton signal from the internal standard:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
Canalyte = Concentration of this compound
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
Mandatory Visualizations
Caption: Workflow for the cross-validation of analytical techniques.
Caption: Key principles of the compared analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! [frontiersin.org]
- 6. emerypharma.com [emerypharma.com]
A Comparative Guide to Cadinol Production: Evaluating Cost-Effectiveness Across Methodologies
For researchers, scientists, and drug development professionals, the efficient and economical production of bioactive compounds is a critical consideration. Cadinol, a sesquiterpenoid with promising pharmacological activities, can be obtained through various methods, each with distinct economic and practical implications. This guide provides a comprehensive comparison of the cost-effectiveness of three primary this compound production methods: microbial biosynthesis, extraction from natural sources, and chemical synthesis, supported by available experimental data and detailed protocols.
Executive Summary
The choice of a production method for this compound hinges on a trade-off between yield, purity, cost, and scalability. Microbial biosynthesis, particularly using engineered Escherichia coli, has demonstrated the potential for high-titer production, reaching up to 15.2 g/L for τ-Cadinol, positioning it as a highly promising route for industrial-scale manufacturing. Extraction from natural sources, such as the essential oil of Cryptomeria japonica, offers a traditional approach with moderate yields, but is dependent on the availability and composition of the raw plant material. Chemical synthesis, while offering the potential for high purity and stereochemical control, is often hampered by multi-step processes, lower overall yields, and the high cost of precursors and reagents, making it currently the least economically viable option for large-scale production.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for each this compound production method, providing a clear basis for comparison.
| Parameter | Microbial Biosynthesis (Engineered E. coli) | Extraction from Natural Sources (Cryptomeria japonica) | Chemical Synthesis |
| Product | τ-Cadinol | δ-Cadinol, τ-Cadinol, α-Cadinol | δ-Cadinol (and other isomers) |
| Reported Yield/Titer | Up to 15.2 g/L[1] | Essential oil yield: ~1% (v/w); this compound isomer content in oil: variable (e.g., τ-Cadinol ~0.3-0.5%)[2] | Highly variable, typically low overall yields for multi-step synthesis.[1][3] |
| Estimated Final Product Yield | High | Low to Moderate | Low |
| Purity | Potentially very high after purification | Dependent on purification method | High after purification |
| Primary Feedstock/Precursor | Glucose, yeast extract[1][4] | Cryptomeria japonica leaves/wood[2] | Various complex organic molecules (e.g., (R)-carvone)[5] |
| Estimated Production Cost | Potentially low at scale, driven by feedstock and fermentation costs | Moderate, influenced by raw material cost, labor, and extraction efficiency[5] | High, due to expensive precursors, reagents, and multiple reaction steps |
| Scalability | High | Moderate | Low to Moderate |
| Environmental Impact | Generally lower, utilizes renewable feedstocks | Dependent on sustainable harvesting practices | Higher, often involves hazardous solvents and reagents |
Experimental Protocols
Microbial Biosynthesis of τ-Cadinol in Engineered E. coli
This protocol is based on the principles of metabolic engineering to produce τ-Cadinol from glucose.
1. Strain and Plasmid Construction:
-
An E. coli strain, such as BL21(DE3), is engineered to express the mevalonate (B85504) (MVA) pathway for the production of the precursor farnesyl pyrophosphate (FPP).
-
A plasmid containing the gene for a τ-Cadinol synthase (e.g., from Lavandula angustifolia) is introduced into the engineered E. coli strain.[4]
2. Fermentation:
-
Pre-culture: A single colony of the engineered E. coli is inoculated into Luria-Bertani (LB) medium with appropriate antibiotics and grown overnight at 37°C with shaking.
-
Production Culture: The pre-culture is used to inoculate a larger volume of production medium (e.g., M9 minimal medium supplemented with glucose and yeast extract). The culture is grown at 30°C with shaking.
-
Induction: When the optical density at 600 nm (OD600) reaches a specific value (e.g., 0.6-0.8), gene expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture.
-
Two-Phase Culture: To enhance product recovery and reduce product toxicity to the cells, an organic overlay (e.g., n-dodecane) can be added to the culture medium to capture the produced τ-Cadinol.[4]
-
Fed-batch Fermentation: For high-density cell growth and increased product titers, a fed-batch fermentation strategy is employed in a bioreactor, where a concentrated glucose solution is fed to the culture over time.[1]
3. Purification:
-
The organic layer (if using a two-phase system) is collected.
-
τ-Cadinol is purified from the organic layer or the cell lysate using chromatographic techniques such as silica (B1680970) gel column chromatography and/or preparative high-performance liquid chromatography (HPLC).
-
The identity and purity of the final product are confirmed by gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Extraction of this compound from Cryptomeria japonica
This protocol describes the extraction of essential oil containing this compound isomers from Cryptomeria japonica leaves via hydrodistillation.
1. Plant Material Preparation:
-
Fresh leaves of Cryptomeria japonica are harvested and cleaned.
-
The leaves may be air-dried or used fresh. Comminuting the plant material can increase the extraction efficiency.[6]
2. Hydrodistillation:
-
The plant material is placed in a still and submerged in water.[6][7]
-
The still is heated to boil the water. The steam, carrying the volatile essential oils, passes through a condenser.[7]
-
The condensed mixture of water and essential oil is collected in a separator (e.g., a Clevenger-type apparatus).[8][9]
-
Due to their different densities, the essential oil and water separate into two layers, allowing for the collection of the oil.[10]
3. Purification of this compound:
-
The collected essential oil is a complex mixture of compounds.
-
Fractional distillation or column chromatography can be used to separate the different components of the essential oil and isolate the this compound isomers.
-
Analytical techniques like GC-MS are used to identify and quantify the this compound isomers in the fractions.[9]
Chemical Synthesis of δ-Cadinol
The chemical synthesis of cadinane (B1243036) sesquiterpenes is a complex, multi-step process. The following is a generalized workflow based on reported synthetic strategies.
1. Precursor Synthesis:
-
The synthesis typically starts from a readily available chiral precursor, such as (R)-carvone.[5]
-
A series of reactions, including but not limited to Michael additions, aldol (B89426) condensations, and ring-closing metathesis, are employed to construct the decalin core structure of the cadinane skeleton.[5]
2. Functional Group Manipulations:
-
Once the core structure is established, a series of functional group interconversions are necessary to introduce the required hydroxyl group and the correct stereochemistry at the various chiral centers.
-
These steps may involve oxidations, reductions, and protection/deprotection of functional groups.
3. Purification and Characterization:
-
After each synthetic step, the product is purified using techniques like column chromatography.
-
The structure and stereochemistry of the intermediates and the final product are confirmed using spectroscopic methods, including NMR, IR, and mass spectrometry.
Mandatory Visualizations
References
- 1. Total Syntheses of a Family of Cadinane Sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. δ-Cadinol - Wikipedia [en.wikipedia.org]
- 3. Discovery and bioinspired total syntheses of unprecedented sesquiterpenoid dimers unveiled bifurcating [4 + 2] cycloaddition and target differentiatio ... - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05233H [pubs.rsc.org]
- 4. De novo biosynthesis of τ-cadinol in engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agritech.tnau.ac.in [agritech.tnau.ac.in]
- 7. vriaroma.com [vriaroma.com]
- 8. mdpi.com [mdpi.com]
- 9. Sequential Separation of Essential Oil Components during Hydrodistillation of Fresh Foliage from Azorean Cryptomeria japonica (Cupressaceae): Effects on Antibacterial, Antifungal, and Free Radical Scavenging Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
Cadinol: A Potential Lead Compound for Drug Development in the Spotlight
A Comparative Analysis of Cadinol's Therapeutic Potential
This compound, a sesquiterpenoid alcohol found in various essential oils, is emerging as a promising candidate in the landscape of natural product-based drug discovery. Possessing a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, different isomers of this compound are attracting significant attention from the scientific community. This guide provides a comprehensive comparison of this compound's performance against established therapeutic agents, supported by available experimental data, to offer researchers, scientists, and drug development professionals a clear perspective on its potential as a lead compound.
Anti-inflammatory Activity: Benchmarking Against a Standard NSAID
While direct comparative studies of this compound against nonsteroidal anti-inflammatory drugs (NSAIDs) are limited, the anti-inflammatory potential of sesquiterpenes, in general, is well-documented. Many sesquiterpenes exert their effects by modulating key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2] These pathways are critical in the production of pro-inflammatory mediators. For instance, some sesquiterpene lactones have been shown to inhibit the phosphorylation of IκB kinase (IKK), which is a crucial step in the activation of NF-κB.[3][4][5]
Table 1: Comparative Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Compound | Dose | Time Point | % Inhibition of Edema |
| Diclofenac (B195802) | 5 mg/kg | 2 h | 56.17 ± 3.89 |
| 20 mg/kg | 3 h | 71.82 ± 6.53 | |
| α-Cadinol | Data Not Available | - | - |
Data for Diclofenac is sourced from a representative study.[9] Data for α-Cadinol is not yet available in a directly comparable format.
Antimicrobial Efficacy: A Look at Bacterial and Fungal Pathogens
The antimicrobial properties of this compound isomers have been investigated against a variety of pathogens. T-cadinol, for instance, has demonstrated bactericidal activity against Staphylococcus aureus, a common and often drug-resistant bacterium.[2] Its mechanism of action involves the disruption of the bacterial cell envelope, leading to lysis.[2]
When comparing its efficacy to standard antibiotics, T-cadinol shows a notable minimum inhibitory concentration (MIC) against S. aureus. Penicillin, a widely used antibiotic, has varying MICs against S. aureus depending on the strain's resistance profile. Similarly, for fungal infections, T-cadinol has shown fungicidal effects against Trichophyton mentagrophytes.[2] Amphotericin B is a potent antifungal drug used for serious fungal infections, and its MIC against various Candida species is a benchmark for antifungal efficacy.[10][11][12][13]
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus | Candida albicans |
| T-Cadinol | 24[2] | Data Not Available |
| Penicillin | Varies (strain dependent) | Not Applicable |
| Amphotericin B | Not Applicable | 0.125 - 1[13] |
Anticancer Potential: A Head-to-Head with Doxorubicin (B1662922)
In the realm of oncology, δ-cadinene, an isomer of this compound, has shown promise in inhibiting the growth of ovarian cancer cells.[14] Studies on the OVCAR-3 human ovarian cancer cell line have indicated that δ-cadinene can induce apoptosis (programmed cell death) and cause cell cycle arrest.
A direct comparison with doxorubicin, a commonly used chemotherapeutic agent for ovarian cancer, reveals the potential of δ-cadinene. While doxorubicin is a potent anticancer drug, it is also associated with significant side effects. The IC50 (half-maximal inhibitory concentration) is a key metric for cytotoxicity.
Table 3: Comparative Anticancer Activity against OVCAR-3 Human Ovarian Cancer Cells
| Compound | Incubation Time | IC50 (µM) |
| δ-Cadinene | Not Explicitly Stated | Effects observed at 10-100 µM |
| Doxorubicin | 72 h | 0.08[15][16] |
Note: While a precise IC50 for δ-cadinene from a single comparative study is not available, its demonstrated pro-apoptotic effects at micromolar concentrations warrant further investigation.[14]
Signaling Pathways and Experimental Workflows
To understand the molecular mechanisms underlying this compound's biological activities and to provide a framework for future research, the following diagrams illustrate the key signaling pathways potentially modulated by this compound and a typical experimental workflow for its validation.
Caption: Proposed mechanism of α-Cadinol's anti-inflammatory action via inhibition of NF-κB and MAPK pathways.
Caption: A generalized workflow for the validation of this compound as a potential drug lead.
Detailed Experimental Protocols
For researchers looking to validate or build upon the existing findings, detailed experimental protocols are crucial. Below are summaries of standard methods used to assess the biological activities of compounds like this compound.
Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Agent: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi).
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a standard in vivo model to screen for acute anti-inflammatory activity.
-
Animal Acclimatization: Acclimatize animals (typically rats or mice) to the laboratory conditions.
-
Compound Administration: Administer this compound or a reference drug (e.g., diclofenac) orally or intraperitoneally at various doses. A control group receives the vehicle.
-
Induction of Inflammation: After a specific time (e.g., 60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Conclusion
This compound and its isomers demonstrate significant potential as lead compounds for the development of new drugs targeting inflammation, microbial infections, and cancer. While the existing data is promising, further research is necessary to fill the current gaps in our knowledge. Specifically, direct comparative studies against standard-of-care drugs are crucial to accurately position this compound in the therapeutic landscape. Elucidating the precise molecular mechanisms of action, particularly in relation to key signaling pathways, will provide a solid foundation for its future development and potential clinical applications. The experimental protocols and comparative data presented in this guide aim to facilitate and inspire further investigation into this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antiinflammatory sesquiterpene lactone parthenolide inhibits NF-kappa B by targeting the I kappa B kinase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NF-κB-mediated anti-inflammatory activity of the sesquiterpene lactone 7-hydroxyfrullanolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Effect of Diclofenac and Andrographolide Combination on Carrageenan-Induced Paw Edema and Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model | springermedizin.de [springermedizin.de]
- 10. Patterns of Amphotericin B Killing Kinetics against Seven Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MIC distributions for amphotericin B, fluconazole, itraconazole, voriconazole, flucytosine and anidulafungin and 35 uncommon pathogenic yeast species from the UK determined using the CLSI broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jidc.org [jidc.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. mdpi.com [mdpi.com]
- 16. Investigation of the effect of thymoquinone and doxorubicin on the EGFR/FOXP3 signaling pathway in OVCAR3 human ovarian adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Potential of Cadinol: A Comparative Guide to Evaluating Synergistic Efficacy with Conventional Antibiotics
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the global fight against antimicrobial resistance, the exploration of natural compounds as adjuvants to conventional antibiotics presents a promising frontier. While direct research on the synergistic efficacy of cadinol, a sesquiterpenoid alcohol found in various essential oils, with standard antibiotics is currently limited, its documented antimicrobial properties warrant a thorough investigation into its potential as a combination therapy agent. This guide provides a comparative framework, drawing parallels from studies on other structurally related sesquiterpenes and outlining the established experimental protocols to assess such synergistic interactions.
Antibacterial Properties of this compound
While comprehensive studies focusing solely on this compound's antibacterial mechanism are not abundant, existing research indicates its potential. α-Cadinol has been identified as a component in essential oils exhibiting antibacterial activity.[1][2] In silico studies have suggested that α-cadinol's antibacterial efficacy may be attributed to its interaction with bacterial systems.[3][4] Furthermore, molecular docking studies have indicated that α-cadinol can form stable complexes with penicillin-binding proteins, suggesting a potential mechanism of antibacterial action.[2]
Comparative Efficacy: Synergism in Structurally Related Sesquiterpenes
To contextualize the potential of this compound, it is useful to examine the synergistic effects observed with other sesquiterpenes and sesquiterpene lactones when combined with conventional antibiotics. These studies provide a benchmark for the kind of quantitative data that could be expected from future research on this compound.
| Sesquiterpene/Lactone | Antibiotic | Bacterial Strain | Fold Reduction in MIC of Antibiotic | Fractional Inhibitory Concentration Index (FICI) | Reference |
| Centratherin | Ampicillin | Drug-resistant Gram-negative bacteria | 16-fold | Not explicitly stated, but synergy confirmed | [5] |
| Costunolide & Dehydrocostuslactone | Not specified | Mycobacterium tuberculosis H37Rv | Not specified | < 0.5 (at 1/8 MIC of each compound) | [6] |
| β-elemene | Rifampicin | Mycobacterium tuberculosis | Not specified | Not explicitly stated, but synergy confirmed | [7] |
| Ursolic Acid (a triterpenoid (B12794562) with similar properties) | Ampicillin, Tetracycline | Bacillus cereus, Staphylococcus aureus | Not specified | Synergy confirmed | [8] |
Note: The Fractional Inhibitory Concentration Index (FICI) is a standard measure of synergy. An FICI of ≤ 0.5 is generally considered synergistic.[9]
Experimental Protocols for Assessing Synergy
The following are detailed methodologies for key experiments that would be essential in evaluating the synergistic potential of this compound with conventional antibiotics.
Checkerboard Assay
The checkerboard assay is a widely used in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of a combination of two antimicrobial agents.[10][11][12][13][14]
Methodology:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the selected antibiotic in an appropriate solvent.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL).[12]
-
-
Plate Setup:
-
In a 96-well microtiter plate, perform serial dilutions of the antibiotic horizontally and this compound vertically. This creates a matrix of wells with varying concentrations of both compounds.
-
Each well should contain a final volume of media, antibiotic dilution, this compound dilution, and the bacterial inoculum.
-
-
Incubation:
-
Incubate the plate at a suitable temperature (e.g., 37°C) for a specified period (typically 18-24 hours).
-
-
Data Analysis:
-
After incubation, determine the Minimum Inhibitory Concentration (MIC) for each compound alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each compound and the FICI using the following formulas:
-
FIC of this compound = MIC of this compound in combination / MIC of this compound alone
-
FIC of Antibiotic = MIC of Antibiotic in combination / MIC of Antibiotic alone
-
FICI = FIC of this compound + FIC of Antibiotic
-
-
-
Interpretation of Results:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-Kill Curve Assay
The time-kill curve assay provides dynamic information about the bactericidal or bacteriostatic activity of an antimicrobial agent or combination over time.[9][15][16][17][18]
Methodology:
-
Preparation:
-
Prepare bacterial cultures in the logarithmic growth phase.
-
Prepare solutions of this compound, the antibiotic, and their combination at specific concentrations (e.g., based on the MIC values obtained from the checkerboard assay).
-
-
Exposure:
-
Add the antimicrobial agents (alone and in combination) to the bacterial cultures. Include a growth control without any antimicrobial agent.
-
-
Sampling and Plating:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), draw aliquots from each culture.
-
Perform serial dilutions of the aliquots and plate them on appropriate agar (B569324) medium.
-
-
Incubation and Colony Counting:
-
Incubate the plates until colonies are visible.
-
Count the number of colony-forming units (CFU) on each plate to determine the viable bacterial count at each time point.
-
-
Data Analysis:
-
Plot the log10 of CFU/mL against time for each condition (control, this compound alone, antibiotic alone, and the combination).
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.
-
Potential Mechanisms of Synergistic Action
The synergistic effect of terpenes like this compound with antibiotics could be attributed to several mechanisms. As lipophilic compounds, they can partition into bacterial cell membranes, leading to:
-
Membrane Perturbation: Increased membrane fluidity and permeability, which could facilitate the entry of antibiotics into the bacterial cell.[19]
-
Disruption of Membrane Proteins: Interference with the function of membrane-embedded proteins, including efflux pumps that are a common mechanism of antibiotic resistance.[20]
-
Inhibition of Respiration and Ion Transport: Disruption of essential cellular processes.[19]
Conclusion
While direct evidence for the synergistic efficacy of this compound with conventional antibiotics is yet to be established, the existing data on its antibacterial properties and the demonstrated synergy of related sesquiterpenes provide a strong rationale for further investigation. The experimental protocols outlined in this guide offer a standardized approach to systematically evaluate this potential. Such research could pave the way for the development of novel combination therapies, offering a valuable strategy in overcoming the challenge of antimicrobial resistance.
References
- 1. Antibacterial Activity of Essential Oils Combinations based on Thymus broussonnetii, and Their Synergism with some Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant, Antimicrobial, and Insecticidal Properties of Chemically Characterized Essential Oils Extracted from Mentha longifolia: In Vitro and In Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Natural Terpenes Influence the Activity of Antibiotics against Isolated Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial and Synergistic Activity of Pentacyclic Triterpenoids Isolated from Alstonia scholaris | MDPI [mdpi.com]
- 9. Frontiers | Scymicrosin7–26, a Scylla paramamosain-derived novel antimicrobial peptide, exhibits efficacy against multidrug-resistant ESKAPE pathogens and anti-inflammatory activity [frontiersin.org]
- 10. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 13. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. Checkerboard assay – REVIVE [revive.gardp.org]
- 15. Antibacterial potential and synergistic interaction between natural polyphenolic extracts and synthetic antibiotic on clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A Time-Kill Assay Study on the Synergistic Bactericidal Activity of Pomegranate Rind Extract and Zn (II) against Methicillin-Resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antibacterial Activity of Selected Essential Oil Components and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Validating In Silico Predictions of Cadinol's Biological Targets: A Comparative Guide
An objective analysis of computational predictions versus experimental findings for the sesquiterpenoid alcohol Cadinol.
This guide provides a comprehensive comparison of in silico predicted biological targets of this compound with available experimental data. It is intended for researchers, scientists, and drug development professionals interested in the pharmacological potential of this natural compound. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows, this guide aims to offer a clear perspective on the current validation status of this compound's computationally predicted bioactivities.
In Silico Predictions vs. Experimental Validation: A Summary
While comprehensive studies directly comparing in silico predictions with experimental validations for this compound are not abundant, the existing literature provides insights into its diverse biological activities. Various isomers of this compound, including T-Cadinol, α-Cadinol, and δ-Cadinene, have been investigated through both computational and laboratory methods, revealing potential therapeutic applications.
One in silico study suggested that α-Cadinol is a primary contributor to the antioxidant activity of Mentha longifolia essential oil.[1] In another computational analysis, τ-Cadinol, along with other phytochemicals, showed strong binding interactions with bacterial proteins such as D-alanine-D-alanine ligase, dihydrofolate reductase, peptide deformylase, and penicillin-binding protein 2a, suggesting antimicrobial properties.[2]
Experimental studies have substantiated some of the predicted activities and have also uncovered novel biological effects. These include anti-inflammatory, anticancer, antimicrobial, and antiparasitic activities.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data from experimental studies on this compound and its isomers.
Table 1: Antiparasitic Activity of T-Cadinol against Trypanosoma cruzi
| Form of T. cruzi | IC50 (µM) | Selectivity Index (SI) | Reference Compound (Benznidazole) IC50 (µM) |
| Amastigotes | 15.8 | >12 | 5.0 |
| Trypomastigotes | 18.2 | >12 | Not Reported |
Data sourced from a study on (-)-T-Cadinol isolated from Casearia sylvestris.[2][3][4]
Key Experimental Validations and Protocols
Several experimental studies have provided evidence for the biological activities of this compound isomers. Below are detailed protocols for some of the key validation experiments.
Antiparasitic Activity against Trypanosoma cruzi
Objective: To determine the in vitro activity of T-Cadinol against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease.[3]
Methodology:
-
Parasite Culture: Epimastigotes of T. cruzi are cultured in liver infusion tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS) at 28°C.
-
Trypomastigote Obtention: Cell-derived trypomastigotes are obtained from the supernatant of infected LLC-MK2 cells maintained in RPMI-1640 medium with 10% FBS at 37°C and 5% CO2.
-
Amastigote Assay: Peritoneal macrophages are harvested from Swiss mice and plated. These cells are then infected with trypomastigotes. After 24 hours, the cells are treated with varying concentrations of T-Cadinol for 48 hours. The number of intracellular amastigotes is then counted microscopically after Giemsa staining.
-
Trypomastigote Assay: Trypomastigotes are incubated with different concentrations of T-Cadinol for 24 hours. The parasite viability is assessed by counting motile parasites in a Neubauer chamber.
-
Cytotoxicity Assay: The toxicity of T-Cadinol against mammalian cells (e.g., NCTC clone 929 cells) is determined using the MTT assay to establish the selectivity index.
Anti-inflammatory Activity Assessment
Objective: To evaluate the anti-inflammatory effects of essential oils containing this compound isomers using in vivo models.[5]
Methodology (Carrageenan-Induced Paw Edema):
-
Animal Model: Male Swiss albino mice are used for the study.
-
Treatment: Animals are divided into groups and pre-treated with either a vehicle, a reference anti-inflammatory drug (e.g., Indomethacin), or the essential oil containing this compound at various doses via intraperitoneal injection.
-
Induction of Inflammation: One hour after treatment, a subplantar injection of carrageenan solution is administered to the right hind paw of each mouse to induce localized edema.
-
Measurement: The paw volume is measured using a plethysmometer immediately before the carrageenan injection and at specific time points afterward (e.g., 3 hours).
-
Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for understanding the validation of this compound's biological targets.
Caption: A generalized workflow for the in silico prediction and subsequent experimental validation of biological targets for a natural product like this compound.
Caption: The proposed mechanism of action of T-Cadinol on Trypanosoma cruzi, highlighting its effect on the parasite's mitochondrion.[3][4]
Comparison with Alternatives
The biological activities of this compound can be compared to other well-known natural products and synthetic drugs that target similar pathways.
Table 2: Comparison of Anti-inflammatory and Anticancer Activities
| Compound/Drug | Target/Mechanism | Activity Type | Reference |
| This compound (Isomers) | Inhibition of inflammatory pathways, potential anticancer effects.[1] | Anti-inflammatory, Anticancer | [1] |
| Curcumin | Modulation of NF-κB and MAPK signaling pathways, antioxidant.[6] | Anti-inflammatory, Anticancer | [6] |
| Quercetin | Inhibition of inflammatory enzymes, antioxidant.[6] | Anti-inflammatory, Anticancer | [6] |
| Indomethacin | Non-selective COX inhibitor. | Anti-inflammatory | [5] |
| Doxorubicin | DNA intercalation, topoisomerase II inhibition. | Anticancer | - |
Conclusion
The validation of in silico predicted targets for this compound is an ongoing area of research. While computational studies provide valuable hypotheses for its biological activities, experimental validation remains crucial. The available data indicates that this compound and its isomers possess significant antiparasitic and anti-inflammatory properties, with some evidence for anticancer effects. The detailed mechanism of action, particularly for its anti-inflammatory and anticancer activities, requires further investigation to fully elucidate its therapeutic potential. The workflows and protocols described in this guide provide a framework for future studies aimed at comprehensively validating the biological targets of this promising natural compound.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. (-)-T-Cadinol—a Sesquiterpene Isolated From Casearia sylvestris (Salicaceae)—Displayed In Vitro Activity and Causes Hyperpolarization of the Membrane Potential of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | (-)-T-Cadinol—a Sesquiterpene Isolated From Casearia sylvestris (Salicaceae)—Displayed In Vitro Activity and Causes Hyperpolarization of the Membrane Potential of Trypanosoma cruzi [frontiersin.org]
- 5. Evaluation of the Anti-Inflammatory and Antinociceptive Effects of the Essential Oil from Leaves of Xylopia laevigata in Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications [mdpi.com]
Comparative Transcriptomic Analysis of Cadinol Isomers: A Proposed Framework for Evaluating Cellular Responses
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cadinol isomers, a group of sesquiterpenoids found in various plants, have garnered interest for their potential therapeutic properties, including antimicrobial and anti-inflammatory activities. Despite their structural similarities, minor stereochemical differences between isomers such as α-cadinol, δ-cadinol, and T-muurolol could lead to distinct biological activities. Understanding the molecular mechanisms underlying these differences is crucial for their development as therapeutic agents. This guide proposes a comparative transcriptomic study to elucidate the differential effects of this compound isomers on gene expression in a human cell line.
Hypothetical Experimental Design & Protocols
Cell Culture and Treatment
Human macrophage-like cells (e.g., differentiated THP-1 cells) would be cultured under standard conditions (RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere). For the experiment, cells would be seeded in 6-well plates and allowed to adhere overnight. Subsequently, the cells would be treated with 10 µM of α-cadinol, δ-cadinol, T-muurolol, or a vehicle control (0.1% DMSO) for 24 hours. Each treatment condition would be performed in triplicate.
RNA Extraction and Sequencing
Total RNA would be extracted from the treated cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The quality and quantity of the extracted RNA would be assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer. RNA sequencing libraries would be prepared using a poly(A) selection method and sequenced on an Illumina NovaSeq platform to generate 150 bp paired-end reads.
Data Analysis
The raw sequencing reads would be subjected to quality control using FastQC. Adapters and low-quality reads would be trimmed using Trimmomatic. The cleaned reads would then be aligned to the human reference genome (GRCh38) using the STAR aligner. Gene expression levels would be quantified using featureCounts. Differential gene expression analysis between each this compound isomer treatment and the vehicle control would be performed using DESeq2 in R. Genes with an adjusted p-value < 0.05 and a |log2(Fold Change)| > 1 would be considered differentially expressed genes (DEGs).
Pathway and Functional Enrichment Analysis
Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses of the DEGs would be performed using the clusterProfiler R package to identify the biological processes and signaling pathways significantly affected by each isomer.
Illustrative Data Presentation
Table 1: Hypothetical Differentially Expressed Genes in Macrophage-like Cells Treated with this compound Isomers.
| Gene | log2(Fold Change) vs. Control (α-cadinol) | adjusted p-value (α-cadinol) | log2(Fold Change) vs. Control (δ-cadinol) | adjusted p-value (δ-cadinol) | log2(Fold Change) vs. Control (T-muurolol) | adjusted p-value (T-muurolol) |
| IL-6 | 2.5 | 0.001 | 1.8 | 0.015 | 1.2 | 0.045 |
| TNF-α | 3.1 | < 0.001 | 2.2 | 0.005 | 1.5 | 0.032 |
| NFKBIA | 1.9 | 0.008 | 1.5 | 0.025 | 0.9 | 0.058 |
| PTGS2 | 2.8 | < 0.001 | 2.1 | 0.006 | 1.7 | 0.021 |
| SOCS3 | -1.5 | 0.022 | -2.0 | 0.003 | -1.2 | 0.049 |
| ARG1 | -2.1 | 0.002 | -1.7 | 0.018 | -0.8 | 0.061 |
This data is purely illustrative and does not represent the results of an actual experiment.
Visualizations
Experimental Workflow
Caption: Experimental workflow for comparative transcriptomics.
Hypothetical Signaling Pathway
Caption: Hypothetical modulation of the NF-κB signaling pathway.
Discussion of Hypothetical Findings
Based on our illustrative data, α-cadinol appears to be the most potent inducer of pro-inflammatory gene expression, followed by δ-cadinol and then T-muurolol. This suggests a structure-activity relationship where the specific stereochemistry of the this compound isomer dictates its interaction with cellular receptors, such as Toll-like receptors, and the subsequent activation of downstream signaling pathways like NF-κB.
The hypothetical upregulation of genes like IL-6, TNF-α, and PTGS2 (COX-2) points towards a pro-inflammatory response. Conversely, the differential regulation of genes like SOCS3 and ARG1 could indicate isomer-specific immunomodulatory effects. For instance, the stronger suppression of the anti-inflammatory marker ARG1 by α-cadinol could suggest a more pronounced M1 macrophage polarization phenotype compared to the other isomers.
Conclusion
A comparative transcriptomic approach, as outlined in this guide, would be a powerful tool to dissect the distinct biological activities of different this compound isomers. The resulting data would provide a comprehensive overview of the affected signaling pathways and cellular processes, paving the way for a more targeted development of these natural compounds for therapeutic applications. Future studies should aim to validate these transcriptomic findings with functional assays and in vivo models to fully characterize the therapeutic potential of each this compound isomer.
Inter-laboratory Validation of a Standardized Cadinol Bioassay Protocol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of a proposed standardized bioassay protocol for determining the anti-parasitic activity of Cadinol, a sesquiterpene with demonstrated efficacy against Trypanosoma cruzi, the causative agent of Chagas disease.[1] In the absence of a universally adopted and validated protocol, this document outlines a hypothetical standardized method based on common laboratory practices. The performance of this proposed protocol is objectively compared with alternative methodologies, supported by experimental data from existing literature.
Introduction to this compound and its Anti-Trypanosomal Activity
This compound, a sesquiterpenoid alcohol, has shown significant in vitro activity against both the trypomastigote and amastigote forms of Trypanosoma cruzi. Specifically, T-Cadinol has reported IC50 values of 18.2 µM against trypomastigotes and 15.8 µM against amastigotes.[1] The mechanism of action is believed to involve the induction of mitochondrial damage in the parasite, leading to membrane hyperpolarization.[1] Given its therapeutic potential, the establishment of a standardized and validated bioassay is crucial for consistent and comparable evaluation of this compound and its derivatives across different laboratories.
Quantitative Data Summary
The following tables summarize the performance characteristics of the proposed standardized this compound bioassay and compare it with alternative methods for assessing anti-trypanosomal activity.
Table 1: Comparison of Bioassay Methodologies for Anti-Trypanosomal Activity
| Parameter | Proposed Standardized this compound Bioassay (Resazurin-Based) | Direct Microscopic Counting | Flow Cytometry-Based Viability Assay |
| Principle | Metabolic reduction of resazurin (B115843) to fluorescent resorufin (B1680543) by viable cells.[2][3][4][5][6] | Manual enumeration of motile parasites using a hemocytometer.[7][8][9][10][11] | Multi-parametric analysis of individual cells stained with viability dyes.[12][13][14][15][16] |
| Throughput | High (96- or 384-well plates) | Low | Medium to High |
| Cost per Sample | Low | Low | High |
| Subjectivity | Low | High | Low |
| Sensitivity | High | Moderate | Very High |
| Expertise Required | Minimal | Moderate (requires training in parasite morphology) | High (requires expertise in flow cytometry operation and data analysis) |
| Endpoint Measurement | Fluorescence or Absorbance | Parasite count per unit volume | Percentage of viable and non-viable cells |
Table 2: Experimental Data for T-Cadinol against Trypanosoma cruzi
| Parasite Stage | Bioassay Method | IC50 (µM) | Reference |
| Trypomastigote | Not specified, likely resazurin-based or microscopic counting | 18.2 | [1] |
| Amastigote | Not specified, likely resazurin-based or microscopic counting | 15.8 | [1] |
Experimental Protocols
This section provides detailed methodologies for the proposed standardized this compound bioassay and its alternatives.
Proposed Standardized this compound Bioassay Protocol (Resazurin-Based)
This protocol is designed for high-throughput screening of this compound and its analogues against the epimastigote form of Trypanosoma cruzi.
a. Materials:
-
Trypanosoma cruzi epimastigotes
-
Liver Infusion Tryptose (LIT) medium
-
This compound stock solution (in DMSO)
-
Resazurin sodium salt solution (0.125 mg/mL in PBS)
-
96-well microplates
-
Microplate reader (fluorescence or absorbance)
-
Hemocytometer
b. Method:
-
Parasite Culture: Culture T. cruzi epimastigotes in LIT medium supplemented with 10% fetal bovine serum at 28°C.
-
Parasite Counting: During the exponential growth phase, count the parasites using a hemocytometer and adjust the concentration to 1 x 10^6 parasites/mL in fresh LIT medium.
-
Plate Preparation: Add 100 µL of the parasite suspension to each well of a 96-well plate.
-
Compound Addition: Prepare serial dilutions of this compound in LIT medium. Add 100 µL of the this compound dilutions to the wells to achieve final desired concentrations. Include wells with untreated parasites (negative control) and a reference drug like benznidazole (B1666585) (positive control).
-
Incubation: Incubate the plate at 28°C for 72 hours.
-
Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours at 28°C.
-
Data Acquisition: Measure the fluorescence (Ex/Em: 560/590 nm) or absorbance (600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Alternative Bioassay: Direct Microscopic Counting
This method provides a direct measure of parasite viability by observing their motility.
a. Materials:
-
Same as the resazurin-based assay, excluding the resazurin solution and microplate reader.
-
Microscope
b. Method:
-
Follow steps 1-5 of the proposed standardized protocol.
-
Sample Preparation: After the 72-hour incubation, homogenize the content of each well.
-
Counting: Load 10 µL of the cell suspension onto a hemocytometer.
-
Observation: Under a microscope (400x magnification), count the number of motile parasites in a defined area of the hemocytometer grid.
-
Data Analysis: Calculate the parasite concentration for each treatment. Determine the IC50 value by comparing the number of motile parasites in treated wells to the untreated control.
Alternative Bioassay: Flow Cytometry-Based Viability Assay
This technique offers a highly sensitive and quantitative assessment of parasite viability.
a. Materials:
-
Same as the resazurin-based assay, excluding the resazurin solution and microplate reader.
-
Flow cytometer
-
Viability dyes (e.g., Propidium Iodide and SYBR Green I)
-
Phosphate-buffered saline (PBS)
b. Method:
-
Follow steps 1-5 of the proposed standardized protocol.
-
Harvesting: After incubation, transfer the contents of each well to microcentrifuge tubes and centrifuge to pellet the parasites.
-
Washing: Wash the parasite pellets with PBS.
-
Staining: Resuspend the parasites in PBS containing the viability dyes (e.g., SYBR Green I to stain all parasites and Propidium Iodide to stain non-viable parasites). Incubate in the dark as per the dye manufacturer's instructions.
-
Data Acquisition: Analyze the stained parasite samples using a flow cytometer.
-
Data Analysis: Gate the parasite population and quantify the percentage of live (SYBR Green I positive, Propidium Iodide negative) and dead (SYBR Green I and Propidium Iodide positive) cells. Calculate the IC50 value based on the reduction in the percentage of viable parasites.
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow of the proposed standardized this compound bioassay and the putative signaling pathway affected by this compound in Trypanosoma cruzi.
Caption: Workflow for the proposed standardized this compound bioassay.
Caption: Proposed mechanism of action of T-Cadinol on Trypanosoma cruzi.
References
- 1. (-)-T-Cadinol—a Sesquiterpene Isolated From Casearia sylvestris (Salicaceae)—Displayed In Vitro Activity and Causes Hyperpolarization of the Membrane Potential of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of resazurin microtiter assay for drug sensibility testing of Trypanosoma cruzi epimastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Application of a resazurin-based high-throughput screening assay for the identification and progression of new treatments for human African trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Surgical and intravital microscopy protocol to image Trypanosoma brucei–host interactions in live rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro culture of freshly isolated Trypanosoma brucei brucei bloodstream forms results in gene copy-number changes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDC - DPDx - Trypanosomiasis, African [cdc.gov]
- 11. youtube.com [youtube.com]
- 12. A flow cytometric method for assessing viability of intraerythrocytic hemoparasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Methodology and Application of Flow Cytometry for Investigation of Human Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flow Cytometry-Based Analysis of Artemisinin-Resistant Plasmodium falciparum in the Ring-Stage Survival Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Feasibility of Flow Cytometry for Measurements of Plasmodium falciparum Parasite Burden in Studies in Areas of Malaria Endemicity by Use of Bidimensional Assessment of YOYO-1 and Autofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cadinol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is paramount to ensuring a safe laboratory environment and maintaining environmental integrity. This guide provides essential, immediate safety and logistical information for the proper disposal of Cadinol, a sesquiterpenoid alcohol. Adherence to these procedures is critical for regulatory compliance and the safety of all laboratory personnel.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures for this compound, it is crucial to observe the following safety measures. Although specific toxicology data for all this compound isomers may not be readily available, it is prudent to handle it as a potential irritant with unknown long-term health effects.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant nitrile gloves, and a standard long-sleeved laboratory coat.[1]
-
Ventilation: All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
-
Spill Management: In the event of a spill, prevent the substance from entering drains.[1] Absorb the spill with an inert material such as vermiculite, dry sand, or earth and place it into a designated hazardous waste container.
Quantitative Data for Safe Handling
The following table summarizes key properties for a representative sesquiterpenoid alcohol, alpha-Cadinol, which are pertinent to its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₁₅H₂₆O |
| Molecular Weight | 222.37 g/mol |
| Appearance | Solid |
| Boiling Point | 137-139 °C |
| Melting Point | 137.5-138.5 °C |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol (B145695), methanol, chloroform) |
| Source: BenchChem, 2025[1] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company. Under no circumstances should this compound or its solutions be disposed of down the drain.
-
Waste Identification and Classification:
-
This compound is a non-halogenated organic compound. It should be classified as hazardous chemical waste.
-
-
Waste Segregation:
-
Solid Waste: Unused or waste this compound, along with any contaminated materials (e.g., weigh boats, absorbent pads from spills, contaminated PPE), should be collected in a designated solid hazardous waste container.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, designated liquid hazardous waste container.
-
Critical Do Not Mix Rule: Do not mix this compound waste with incompatible chemical waste streams. Specifically, keep it segregated from halogenated organic solvents, as the disposal methods and costs for these categories differ significantly. Also, avoid mixing with strong acids, bases, or oxidizers.[2][3]
-
-
Containerization:
-
Use only approved, chemically compatible, and leak-proof containers for waste collection. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.
-
Ensure the container is clean, dry, and in good condition before adding waste.
-
Do not fill containers to more than 90% capacity to allow for vapor expansion and prevent spills.
-
Keep waste containers securely closed at all times, except when adding waste.[2][4]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name, "this compound," and specify the contents (e.g., "Waste alpha-Cadinol," "this compound in Ethanol solution"). Do not use abbreviations or chemical formulas.[4]
-
Indicate the primary hazard(s) (e.g., "Irritant," "Flammable" if in a flammable solvent).
-
Record the date when waste was first added to the container.
-
-
Storage:
-
Store the labeled waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[2]
-
The storage area should be a cool, dry, and well-ventilated location, away from sources of ignition and incompatible materials.
-
Ensure the waste container is within secondary containment to prevent the spread of material in case of a leak.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide them with a complete and accurate description of the waste.
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
The rinsate from this process must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, deface or remove the original labels from the empty container before it can be disposed of as regular trash or recycled, in accordance with your institution's policies.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Cadinol
This document provides immediate, essential safety protocols and logistical information for the handling and disposal of Cadinol in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
While specific toxicological data for every this compound isomer may not be readily available, it is prudent to handle it as a potential irritant with unknown long-term health effects. As a class of compounds, terpenes can be local irritants. Therefore, minimizing exposure is critical.
Chemical and Physical Properties
A summary of key properties for this compound is provided below.
| Property | Value |
| Molecular Formula | C₁₅H₂₆O[1][2][3] |
| Molecular Weight | 222.37 g/mol [1][3] |
| Appearance | Solid[1] |
| Boiling Point | 137-139 °C[1] |
| Melting Point | 137.5-138.5 °C[1] |
| Solubility | Soluble in organic solvents (e.g., ethanol, methanol, chloroform). Insoluble in water.[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent skin, eye, and respiratory exposure.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Inspect for tears and change frequently.[1][4] | Prevents skin contact with the potential sensitizer (B1316253) and irritant.[4] |
| Eye Protection | Safety Goggles | Chemical safety goggles should be worn at all times.[1][4] | Protects eyes from dust particles and potential splashes.[4] |
| Body Protection | Laboratory Coat | A disposable, fluid-resistant lab coat should be worn and kept fastened.[1][4] | Protects clothing and skin from contamination.[4] |
| Respiratory Protection | NIOSH-approved Respirator | An N95 or higher respirator is required when handling the powder outside of a containment system.[4] | Minimizes inhalation of dust or aerosols.[4] |
Experimental Protocols: Handling and Spill Management
Engineering Controls:
-
Primary Containment: All handling of solid this compound should occur within a certified chemical fume hood or a glove box to minimize inhalation exposure.[4]
-
Ventilation: Ensure the laboratory is well-ventilated.[4]
Procedural Guidance for Handling:
-
Weighing: Conduct all weighing operations inside a chemical fume hood on a dedicated weighing vessel.[4] After each use, clean the balance and surrounding surfaces with a suitable solvent like 70% ethanol.[4]
-
Dissolving: When dissolving, add the solvent to the vessel containing this compound slowly to prevent splashing. Securely cap the vessel before vortexing or sonicating.[4]
-
General Handling: Avoid the creation of dust. Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]
Spill Management Protocol:
-
Evacuate the immediate area.
-
Wear all appropriate PPE, including respiratory protection.[4]
-
Cover the spill with an inert absorbent material such as sand or vermiculite.[5]
-
Collect the spilled material and absorbent into a sealed and labeled hazardous waste container.[4][5]
-
Clean the spill area with a suitable solvent.[4]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all solid waste, including contaminated PPE (gloves, lab coats), weighing paper, and absorbent materials, in a dedicated, clearly labeled, and sealed hazardous waste container.[1][4] |
| Liquid Waste | Collect all liquid waste containing this compound in a dedicated, clearly labeled, and sealed hazardous liquid waste container. Do not dispose of it down the drain.[1][4] |
| Contaminated Glassware | Rinse glassware that has come into contact with this compound with a suitable solvent (e.g., ethanol, acetone) into the hazardous liquid waste container.[1] Following the initial solvent rinse, the glassware can be washed with soap and water.[1] |
Waste Container Management:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard (e.g., "Irritant," "Chemical Waste").[1]
-
Keep waste containers securely closed and store them in a designated satellite accumulation area for collection by the institution's environmental health and safety department.[1]
Workflow for Safe Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
